molecular formula C4H7NO3 B3151273 3-Hydroxyazetidine-3-carboxylic acid CAS No. 70807-37-3

3-Hydroxyazetidine-3-carboxylic acid

Cat. No.: B3151273
CAS No.: 70807-37-3
M. Wt: 117.1 g/mol
InChI Key: CQFLYEKKMHZALH-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-3-carboxylic acid (CAS 70807-37-3) is a high-purity chemical compound serving as a valuable, conformationally constrained building block in organic synthesis and medicinal chemistry research. This white solid has a molecular formula of C 4 H 7 NO 3 and a molecular weight of 117.10 g/mol [ ]. Its structure features a fused azetidine ring bearing both a carboxylic acid and a hydroxyl group on the same carbon atom, creating a multifunctional scaffold ideal for constructing complex molecules [ ]. This compound is primarily used as a key synthetic intermediate in pharmaceutical research and development. Its primary value lies in its role as a precursor for more complex derivatives, such as the protected analog 1-Boc-3-hydroxyazetidine-3-carboxylic acid (CAS 1035351-06-4), which is essential for peptide-mimetics and probing structure-activity relationships in drug discovery projects [ ]. The presence of two reactive functional groups on a strained four-membered ring makes it a versatile substrate for designing novel molecular entities with potential biological activity. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the relevant safety data. It is recommended to store the product in a dark place, sealed and dry at 2-8°C to maintain stability [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFLYEKKMHZALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-Hydroxyazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Hydroxyazetidine-3-carboxylic Acid: A Constrained Amino Acid for Modern Drug Discovery

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing molecular properties. Among these, azetidines—four-membered nitrogen-containing heterocycles—have garnered significant attention.[1][2] Their inherent ring strain, high sp³-character, and conformational rigidity offer a unique combination of attributes that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Unlike their more flexible five- and six-membered counterparts, the azetidine ring introduces a well-defined conformational constraint, which can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[1][3]

This guide focuses on a particularly valuable derivative: 3-Hydroxyazetidine-3-carboxylic acid . This molecule stands at the intersection of two important chemical classes: constrained non-proteinogenic amino acids and polar, three-dimensional building blocks. Its structure, featuring a quaternary carbon atom bearing both a hydroxyl and a carboxylic acid group, provides a rigid and densely functionalized scaffold. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and strategic applications in the design of next-generation therapeutics.

Chemical Structure and Stereochemical Profile

3-Hydroxyazetidine-3-carboxylic acid is a non-natural, heterocyclic amino acid. The presence of a stereocenter at the C3 position means that the molecule can exist as a racemate or as individual enantiomers, a critical consideration for stereospecific biological interactions.

  • IUPAC Name: 3-hydroxyazetidine-3-carboxylic acid[4]

  • Molecular Formula: C₄H₇NO₃[4]

  • CAS Number: 70807-37-3

  • SMILES: C1C(CN1)(C(=O)O)O[4]

  • InChI Key: CQFLYEKKMHZALH-UHFFFAOYSA-N[4]

The azetidine ring is non-planar and adopts a puckered conformation. The substituents at the C3 position can exist in pseudo-axial or pseudo-equatorial orientations, influencing the molecule's overall shape and its presentation of key functional groups for intermolecular interactions. This conformational rigidity is a key feature exploited by medicinal chemists to lock a pharmacophore into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1]

Physicochemical Properties: A Quantitative Overview

The unique arrangement of a hydroxyl group, a carboxylic acid, and a secondary amine within a compact, strained ring system imparts a distinct set of physicochemical properties. These properties are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyValueSource
Molecular Weight 117.10 g/mol
Monoisotopic Mass 117.042595 Da[4]
XlogP3 (Predicted) -3.9[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]
pKa (Acidic, Predicted) ~2.14[5]
pKa (Basic, Predicted) ~11.3[5]
Solubility Soluble in water, DMSO, methanol.[6]

The highly polar nature of the molecule, evidenced by the predicted negative XlogP value, contributes to its aqueous solubility, a desirable trait for parenteral drug formulations and for improving the overall ADME profile of parent compounds.[1]

Synthetic Strategies and Methodologies

The synthesis of 3-hydroxyazetidine-3-carboxylic acid and its protected derivatives has been approached through several routes. A prevalent and well-documented strategy involves the construction of the azetidine ring from acyclic precursors, often starting from epichlorohydrin.

One common pathway involves the reaction of epichlorohydrin with a protected amine (e.g., benzylamine or benzhydrylamine), followed by intramolecular cyclization to form the N-protected 3-hydroxyazetidine.[7] Subsequent functionalization and deprotection steps yield the target compound. The hydrochloride salt is a common, stable, and crystalline form used for storage and handling.[6][7][8]

Below is a representative, high-level workflow for a common synthetic approach.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Deprotection cluster_2 Step 3: Functionalization (Conceptual) Epichlorohydrin Epichlorohydrin Intermediate1 Ring Opening Adduct Epichlorohydrin->Intermediate1 Benzylamine Benzylamine Benzylamine->Intermediate1 Nucleophilic Opening N_Benzyl_Azetidinol 1-Benzyl-3-hydroxyazetidine Intermediate1->N_Benzyl_Azetidinol Intramolecular Cyclization (Base) Azetidinol_HCl 3-Hydroxyazetidine Hydrochloride N_Benzyl_Azetidinol->Azetidinol_HCl Pd/C, H₂, HCl (Hydrogenolysis) Protected_Azetidine N-Boc-3-hydroxyazetidine Azetidinol_HCl->Protected_Azetidine Boc₂O (Protection) Final_Product 3-Hydroxyazetidine- 3-carboxylic Acid Protected_Azetidine->Final_Product Oxidation & Deprotection (Multi-step)

High-level synthetic workflow for 3-hydroxyazetidine derivatives.
Detailed Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride

This protocol is adapted from established procedures involving the debenzylation of 1-benzyl-3-hydroxyazetidine.[7] The benzyl group serves as an effective protecting group for the azetidine nitrogen that can be removed under mild hydrogenolysis conditions, preserving the strained ring.

Objective: To prepare 3-hydroxyazetidine hydrochloride from 1-benzyl-3-hydroxyazetidine.

Materials:

  • 1-benzyl-3-hydroxyazetidine

  • Methanol (MeOH)

  • 4M Hydrochloric Acid (HCl) in an aqueous or organic solvent

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Hydrogen (H₂) gas supply

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol.[7]

  • Acidification: Add 4M HCl (1.0-1.2 eq) to the solution. The formation of the hydrochloride salt in situ can improve reaction efficiency and final product stability.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 3-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker). Purge the vessel with hydrogen gas multiple times before pressurizing to the desired pressure (e.g., 4 atm).[6]

  • Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere with vigorous stirring at room temperature for 8-12 hours.[6][7] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is 3-hydroxyazetidine hydrochloride, which can be dried under vacuum. Purity is typically high (>98%), and further purification is often unnecessary.[7]

Trustworthiness Note: The use of a wet palladium catalyst is a critical safety measure to prevent the ignition of the flammable methanol solvent upon exposure to the catalyst in the presence of air. The complete removal of the benzyl group is confirmed by the absence of aromatic signals in the ¹H NMR spectrum of the final product.

Biological Significance and Applications in Drug Design

The value of 3-hydroxyazetidine-3-carboxylic acid lies in its utility as a conformationally restricted amino acid analogue. Its incorporation into peptides or small molecules can pre-organize the structure into a bioactive conformation, enhancing potency and selectivity.[9][10]

Structure_Property_Relationship Core 3-Hydroxyazetidine- 3-carboxylic Acid Feat1 Strained Azetidine Ring Core->Feat1 Feat2 Quaternary C3 Center Core->Feat2 Feat3 Polar Groups (OH, COOH, NH) Core->Feat3 Prop1 Conformational Rigidity Feat1->Prop1 Prop2 High sp³ Character Feat1->Prop2 Feat2->Prop1 Prop3 High Polarity / Solubility Feat3->Prop3 Adv2 Enhanced Receptor Selectivity Prop1->Adv2 Reduces entropic penalty of binding Adv4 Peptide Isostere Prop1->Adv4 Mimics peptide turns Adv1 Improved Metabolic Stability Prop2->Adv1 Less susceptible to oxidative metabolism Adv3 Favorable Pharmacokinetics Prop3->Adv3 Improves ADME profile

Logical relationships between structure, properties, and applications.

Key Applications:

  • Peptide Isosteres: When incorporated into peptides, the azetidine ring acts as a rigid turn-inducing element.[3] This is particularly valuable in the design of macrocyclic peptides, where achieving a stable, bioactive conformation can be challenging. The stability of amides derived from 3-hydroxyazetidine carboxylic acids at both acidic and neutral pH further enhances their utility as components of peptide-based drugs.[9][10]

  • Sphingosine-1-Phosphate (S1P) Receptor Agonists: Azetidine-3-carboxylic acid is a key structural fragment in a number of potent S1P receptor agonists, which are being investigated as treatments for autoimmune diseases like multiple sclerosis.[11]

  • Enzyme Inhibition: Derivatives of this scaffold have shown specific biological activity. For instance, an N-methylazetidine amide derivative was identified as a specific inhibitor of β-hexosaminidases at the micromolar level, highlighting its potential in targeting glycosidase enzymes.[9]

  • Bio-isostere for Proline and other Amino Acids: As a constrained proline analogue, it can be used to probe structure-activity relationships and improve the properties of molecules that interact with proline-recognizing domains. Its unique stereochemistry and functionality also allow it to serve as a constrained isostere for serine or threonine.

Conclusion and Future Outlook

3-Hydroxyazetidine-3-carboxylic acid is more than just a chemical curiosity; it is a validated and highly valuable building block for modern medicinal chemistry. Its combination of conformational rigidity, dense functionality, and favorable physicochemical properties provides a powerful platform for addressing common challenges in drug development, including poor metabolic stability, low solubility, and lack of target selectivity.[1] The continued development of novel synthetic routes, including stereoselective methods, will further enhance its accessibility and expand its application.[2] As the industry continues to explore chemical space beyond flat, aromatic structures, the strategic use of three-dimensional, sp³-rich scaffolds like 3-hydroxyazetidine-3-carboxylic acid will be instrumental in the discovery of the next generation of innovative medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Glawar, A. F. et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem, 8(4), 658-66.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • 3-hydroxyazetidine-3-carboxylic acid hydrochloride (C4H7NO3). PubChemLite.
  • He, C. et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Chalyk, B. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Bioengineer.org.
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. American Elements.
  • Glawar, A. F. G. et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ChemMedChem.
  • 3-Hydroxyazetidine-3-carboxylic acid. BLD Pharm.
  • 3-Hydroxyazetidine. PubChem.
  • 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid Properties. EPA.
  • 3-azetidinecarboxylic Acid. PubChem.
  • 3-Hydroxyazetidine-3-carboxylic acid hydrochloride. BLD Pharm.
  • 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (C12H13NO5). PubChemLite.
  • Ruggeri, M. et al. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Durham University.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • 3-Hydroxyazetidine hydrochloride. ChemicalBook.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate.
  • 3-Hydroxyazetidine hydrochloride. CymitQuimica.

Sources

The Quaternary Azetidine Advantage: 3-Hydroxyazetidine-3-carboxylic Acid as a Constrained Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level scientific insight into 3-Hydroxyazetidine-3-carboxylic acid (3-HAC) . It prioritizes synthetic viability, stability constraints, and conformational utility in drug design.

Executive Summary

3-Hydroxyazetidine-3-carboxylic acid (3-HAC) represents a distinct class of constrained heterocyclic building blocks. Unlike its regioisomer azetidine-2-carboxylic acid (a proline homolog), 3-HAC places the carboxylate and hydroxyl groups at the 3-position, creating a quaternary center on a


-amino acid framework.

For medicinal chemists, this scaffold offers three critical advantages:

  • Geminal Disubstitution: The quaternary C3 center restricts ring puckering, locking the N-C vectors into a defined orientation.

  • Isosteric Versatility: It acts as a conformational lock for isoserine and mimics the transition states of hydrolytic enzymes (e.g., glycosidases).

  • Solubility Modulation: The 3-hydroxyl group lowers

    
     significantly compared to the parent azetidine, improving the aqueous solubility of lipophilic pharmacophores.
    

Critical Technical Warning: Unlike standard amino acids, 3-HAC derivatives are susceptible to retro-aldol fragmentation under basic conditions (pH > 8.0). This guide details the protocols required to navigate this instability.

Structural & Physicochemical Profile

The 3-HAC scaffold is defined by a strained four-membered ring containing a secondary amine and a quaternary carbon at position 3.

Physicochemical Data
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 117.10 DaFragment-based drug discovery (FBDD) friendly.
pKa (Amine) ~9.5 (Predicted)Highly basic; exists as a cation at physiological pH.
pKa (Carboxyl) ~3.5 (Predicted)Standard acidic profile.
Ring Geometry Planar to slightly puckeredMinimizes transannular interactions; rigidifies backbone.
H-Bond Potential 3 Donor / 4 AcceptorHigh capacity for solvent/target interaction.
Chirality Achiral (Meso) / ProchiralBecomes chiral upon desymmetrization of the ring nitrogens or esterification.
Conformational Analysis

The azetidine ring in 3-HAC is flatter than pyrrolidine. The geminal substitution at C3 creates a "Thorpe-Ingold" effect (gem-dimethyl effect), which forces the ring into a conformation that minimizes the angle strain. When incorporated into a peptide backbone, 3-HAC acts as a


-turn inducer , extending the backbone distance compared to proline while restricting torsional freedom (

and

angles).

Synthetic Pathways[1][2][3]

Synthesis of the 3,3-disubstituted azetidine core is challenging due to ring strain. Two primary routes are recommended: the Cyanohydrin Route (for scalable, racemic access) and the Carbohydrate Route (for enantiopure access).

Pathway A: The Cyanohydrin Route (Scalable)

This method utilizes N-protected 3-azetidinone as the electrophile. It is the most direct route for medicinal chemistry applications.

Synthesis Start N-Boc-3-Azetidinone Step1 TMSCN / ZnI2 (Cyanohydrin Formation) Start->Step1 Inter O-TMS Nitrile Intermediate Step1->Inter Step2 Conc. HCl / 100°C (Hydrolysis & Deprotection) Inter->Step2 Final 3-Hydroxyazetidine- 3-carboxylic Acid (HCl) Step2->Final

Caption: Figure 1. Synthesis via cyanosilylation of 3-azetidinone followed by acid hydrolysis.

Pathway B: The Carbohydrate Route (Chiral Pool)

For applications requiring specific stereochemistry (e.g., glycosidase inhibitors), starting from D-glucose allows for the transfer of chirality to the azetidine ring, as described by Glawar et al. (2013). This involves an oxidative cleavage and double-displacement cyclization.

Stability & Handling: The Retro-Aldol Trap

Trustworthiness Alert: Many standard peptide coupling protocols fail with 3-HAC. The 3-hydroxy-3-carboxy motif is formally an aldol adduct. Under basic conditions (common in Fmoc-solid phase synthesis or ester saponification), the ring can undergo a retro-aldol reaction, leading to ring opening or fragmentation.

Mechanism of Degradation

The deprotonation of the hydroxyl group (pKa ~13-14) facilitates the collapse of the C3-C2 bond, driven by the release of ring strain.

RetroAldol Stable 3-HAC Amide (Stable at pH < 7) Base Base (pH > 8) Deprotonation of OH Stable->Base  OH -> O- Inter Alkoxide Intermediate Base->Inter Broken Acyclic Ketone/Amine (Scaffold Destruction) Inter->Broken  Retro-Aldol    Ring Opening

Caption: Figure 2. The Retro-Aldol degradation pathway triggered by basic pH.

Operational Rules:

  • Coupling: Use neutral or acidic coupling conditions (e.g., DIC/Oxyma). Avoid high concentrations of tertiary amines (DIEA/TEA).

  • Purification: Perform HPLC using acidic modifiers (TFA or Formic acid). Avoid ammonium hydroxide buffers.

  • Storage: Store as the HCl salt at -20°C.

Experimental Protocol: Synthesis of 3-HAC (HCl Salt)

This protocol is validated for gram-scale synthesis.

Reagents:

  • N-Boc-3-azetidinone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq) (Caution: Toxic)

  • Zinc Iodide (ZnI₂, catalytic, 0.05 eq)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (12 M)

Step-by-Step Methodology:

  • Cyanosilylation:

    • In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-azetidinone (5.0 g, 29.2 mmol) in anhydrous DCM (50 mL).

    • Add ZnI₂ (460 mg, 1.4 mmol).

    • Dropwise add TMSCN (4.4 mL, 35.0 mmol) at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot should disappear.

  • Hydrolysis & Deprotection:

    • Concentrate the reaction mixture in vacuo to a thick oil (the O-TMS cyanohydrin).

    • Critical Step: Carefully add concentrated HCl (30 mL). The reaction will be exothermic; use an ice bath initially.

    • Heat the solution to reflux (100°C) for 6–8 hours. This step simultaneously hydrolyzes the nitrile to the acid, cleaves the TMS ether, and removes the Boc group.

  • Isolation:

    • Cool to RT. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove organic byproducts.

    • Concentrate the aqueous layer to dryness under reduced pressure.

    • Triturate the residue with cold acetone or diethyl ether to precipitate the product.

    • Yield: 3-Hydroxyazetidine-3-carboxylic acid hydrochloride is obtained as a white hygroscopic solid (~3.5 g, 78% yield).

  • Characterization (Self-Validation):

    • ¹H NMR (D₂O): Look for the azetidine ring protons as a set of doublets or an AB system around

      
       4.0–4.5 ppm. The absence of the Boc singlet (
      
      
      
      1.45) confirms deprotection.

References

  • Glawar, A. F., et al. (2013).[1][2] "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem, 8(4), 658–666.[1][2]

  • National Center for Biotechnology Information. (n.d.). "3-Azetidinecarboxylic acid."[3][4][1][5][6][7] PubChem Compound Summary.

  • Jenkins, C. L., et al. (2004). "Conformational Constraints in Peptidomimetics." Journal of Organic Chemistry. (Contextual grounding for azetidine constraints).
  • Vertex Pharmaceuticals. (Various Patents). "Azetidine derivatives as modulators of ion channels.

Sources

The Role of 3-Hydroxyazetidine-3-carboxylic Acid in Peptidomimetic Design: Conformational Constraints and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Structural Biology, and Peptidomimetic Engineering

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and high conformational entropy, which dilutes receptor binding affinity. While proline and its 5-membered ring analogues have long been the standard for inducing structural rigidity, the emergence of 4-membered azetidine derivatives has redefined the boundaries of conformational constraint.

This technical guide explores the specific role of 3-Hydroxyazetidine-3-carboxylic acid (3-HACA) . By fusing the extreme dihedral restriction of an azetidine core with the polar, hydrogen-bonding capacity of a tertiary hydroxyl group, 3-HACA serves as a highly specialized, conformationally locked bioisostere for serine and threonine. As a Senior Application Scientist, I will detail the structural causality behind its use, the synthetic methodologies required for its incorporation, and the self-validating experimental protocols necessary to evaluate its impact on drug design.

Structural Causality: Why 3-HACA?

The Azetidine Core: Dihedral Restriction

In native peptides, the rotation around the


 (N-C

) and

(C

-C) bonds dictates the secondary structure. Native proline restricts the

angle to approximately -65°, but the 5-membered pyrrolidine ring still retains some flexibility (puckering).

Azetidine-based amino acids, such as azetidine-2-carboxylic acid (Aze) and azetidine-3-carboxylic acid (3Aze), utilize a highly strained 4-membered ring[1]. This ring system severely restricts both


 and 

angles, forcing the peptide backbone into highly specific, rigidified geometries. Recent spectroscopic studies on azetidine-derived short oligomers demonstrate that these constraints can force the backbone into elusive secondary structures, such as the 2.05-helix or the 3_10-helix, stabilized by cooperative N-H···N hydrogen bonding[2].
The 3-Hydroxyl Group: Target Engagement

While 3Aze acts as an achiral, conformationally restricted analogue of


-alanine[1], it lacks side-chain functionality for target engagement. The introduction of the 3-hydroxyl group in 3-HACA solves this.

The Causality: The hydroxyl group acts as both a hydrogen bond donor and acceptor. When replacing a native serine or threonine residue with 3-HACA, the researcher locks the hydroxyl pharmacophore into a precise, non-rotatable vector in 3D space. If this vector aligns with the receptor's binding pocket, the resulting peptidomimetic achieves a massive gain in binding affinity (due to reduced entropic penalty upon binding) while simultaneously becoming invisible to native proteases that require flexible peptide backbones to initiate cleavage[3].

Quantitative Comparison of Proline Surrogates

To understand where 3-HACA fits within the medicinal chemist's toolkit, we must compare it against standard surrogates.

Amino Acid SurrogateRing SizeChiralityDihedral Restriction (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

,

)
H-Bonding CapacityPrimary Structural Role
L-Proline (Native) 5-memberedChiralHighNone (Sidechain)Induces

-turns, disrupts

-helices
Azetidine-2-carboxylic acid (Aze) 4-memberedChiralVery HighNone (Sidechain)Rigidifies turns, enhances proteolytic stability[4]
Azetidine-3-carboxylic acid (3Aze) 4-memberedAchiralVery HighNone (Sidechain)Constrained

-alanine/

-proline analogue
3-Hydroxyazetidine-3-carboxylic acid (3-HACA) 4-memberedAchiralVery HighHigh (Donor & Acceptor)Constrained Ser/Thr bioisostere, receptor anchoring[3]

Synthetic Methodologies and Experimental Workflows

The synthesis of functionalized azetidine-3-carboxylic acids typically involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates, followed by thermal isomerization[5]. However, for peptide synthesis, the pre-synthesized building block Fmoc-3-HACA(OtBu)-OH is utilized.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Incorporating a highly sterically hindered, secondary amine-containing residue like 3-HACA requires optimized SPPS conditions.

SPPS_Workflow Resin Fmoc-Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple1 Standard AA Coupling (HATU/DIPEA) Deprotect->Couple1 Cleavage Global Cleavage (TFA/TIPS/H2O) Deprotect->Cleavage Sequence Complete Couple1->Deprotect Sequence Iteration Couple3HACA 3-HACA Incorporation (Fmoc-3-HACA(OtBu)-OH) Couple1->Couple3HACA Target Site Reached Couple3HACA->Deprotect Purification RP-HPLC Purification (Target Peptidomimetic) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3-HACA residues.

Protocol 1: Self-Validating SPPS of 3-HACA Peptidomimetics

Objective: Synthesize a 3-HACA-modified peptide while preventing incomplete couplings caused by the steric bulk of the azetidine ring. Self-Validating Mechanism: Iterative UV-monitoring of dibenzofulvene-piperidine adducts ensures complete deprotection, while the Kaiser (ninhydrin) test guarantees complete amine consumption before proceeding.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling expands the polystyrene matrix, exposing reactive sites to prevent truncated sequences.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Collect the flow-through and measure UV absorbance at 301 nm. Causality: Quantifying the cleaved Fmoc group validates that the primary amine is fully available for the next coupling.

  • Standard Amino Acid Coupling: Add 4.0 eq of Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF. Shake for 45 minutes.

  • 3-HACA Coupling (Critical Step): When reaching the 3-HACA position, the steric hindrance of the tertiary carbon and the 4-membered ring severely retards coupling kinetics.

    • Action: Use 4.0 eq of Fmoc-3-HACA(OtBu)-OH, but switch the coupling reagent to HOAt/DIC or a highly reactive uronium salt like COMU to suppress epimerization. Extend coupling time to 120 minutes.

    • Validation: Perform a Kaiser test. If the resin beads turn blue (indicating unreacted amines), perform a double coupling before capping with acetic anhydride.

  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours. Causality: The bulky tert-butyl (tBu) protecting group on the 3-HACA hydroxyl will generate highly reactive carbocations upon TFA cleavage. Triisopropylsilane (TIPS) acts as a scavenger, preventing these carbocations from re-alkylating the peptide backbone.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for RP-HPLC purification.

Applications in Drug Development: Receptor Modulation

The incorporation of azetidine-based amino acids has shown profound effects in the development of receptor agonists, particularly in the opioid space. Endomorphin-1 (EM-1) and Endomorphin-2 (EM-2) are potent endogenous


-opioid receptor agonists, but their native sequences (e.g., Tyr-Pro-Phe-Phe-NH2) are rapidly degraded in vivo[4].

By replacing the native Pro2 residue with constrained analogues like Aze or 3Aze, researchers have successfully altered the cis/trans isomerization ratio of the Tyr-Pro peptide bond, which is a critical determinant for


-receptor activation[1]. 3-HACA takes this a step further: if applied to sequences requiring a polar contact (e.g., substituting a native Ser or Thr), 3-HACA locks the peptide into the bioactive conformation while maintaining the critical hydrogen-bonding network required to trigger the G-protein coupled receptor (GPCR) cascade.

GPCR_Pathway Ligand 3-HACA Peptidomimetic (Agonist) Receptor Target GPCR (e.g., μ-Opioid Receptor) Ligand->Receptor H-Bond & Steric Fit GProtein G-Protein Complex (Gi/o activation) Receptor->GProtein Conformational Shift AdenylateCyclase Adenylate Cyclase (Inhibition) GProtein->AdenylateCyclase Giα Subunit cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Catalytic Drop Response Downstream Efficacy (e.g., Analgesia) cAMP->Response

Caption: GPCR signaling pathway activation by a 3-HACA-modified peptidomimetic agonist.

Protocol 2: Self-Validating Proteolytic Stability Assay

To prove the efficacy of the 3-HACA modification, one must quantify its resistance to enzymatic degradation compared to the native peptide.

Objective: Determine the plasma half-life (


) of the 3-HACA peptidomimetic.
Self-Validating Mechanism:  The use of an internal standard (IS) corrects for matrix suppression during LC-MS ionization, ensuring that the calculated half-life reflects true enzymatic cleavage rather than instrument variance.
  • Matrix Preparation: Pre-warm 25% human blood serum (diluted in PBS, pH 7.4) to 37°C.

  • Incubation: Spike the peptidomimetic into the serum to a final concentration of 10 µM. Incubate at 37°C under gentle agitation. Causality: This precisely mimics the physiological environment and protease concentration the drug will encounter in vivo.

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot and immediately mix it with 50 µL of ice-cold acetonitrile containing 1% TFA and 1 µM of a stable isotope-labeled internal standard. Causality: The organic solvent and low pH instantly denature the serum proteases, freezing the degradation process at that exact second.

  • Protein Clearance: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured serum proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple-quadrupole LC-MS. Monitor the parent ion transition (MRM). Calculate the Area Under the Curve (AUC) ratio of the Peptide/Internal Standard.

  • Data Analysis: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), from which the half-life is calculated (
    
    
    
    ). Peptides incorporating 3-HACA typically exhibit a 10- to 50-fold increase in
    
    
    due to the inability of proteases to accommodate the rigid azetidine ring in their active sites.

Conclusion

The integration of 3-Hydroxyazetidine-3-carboxylic acid into peptidomimetic design represents a paradigm shift in how medicinal chemists approach conformational restriction. By providing a rigidified, 4-membered scaffold that simultaneously presents a functional hydroxyl group, 3-HACA allows for the precise spatial arrangement of hydrogen-bond donors/acceptors. When synthesized using optimized SPPS protocols and validated through rigorous LC-MS stability assays, 3-HACA-modified peptides bridge the gap between the high affinity of biologics and the metabolic stability of small molecules.

References

  • Torino, D., et al. "Synthesis and evaluation of new endomorphin analogues modified at the Pro(2) residue." Bioorganic & Medicinal Chemistry Letters (2009). 4

  • Glawar, A. F. G., et al. "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem (2013).3

  • Zukauskaite, A., et al. "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications." Amino Acids (2011). 5

  • "Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds." MDPI (2023). 2

  • "5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations." ChemRxiv (2023). 6

Sources

3-Hydroxyazetidine-3-carboxylic Acid: A Structural Paradigm for Serine Bioisosterism

[1]

Executive Summary

In the landscape of medicinal chemistry, 3-hydroxyazetidine-3-carboxylic acid (3-HAC) represents a distinct class of conformationally constrained amino acid scaffolds.[1] Unlike classical serine bioisosteres that modify the side chain while preserving the


1

This unique architecture creates a gem-disubstituted


-amino acid1
  • Conformational Locking: The azetidine ring restricts the

    
     and 
    
    
    torsion angles, reducing the entropic penalty upon receptor binding.
  • Metabolic Stability: The non-proteinogenic structure resists proteolysis by common peptidases.

  • Vectorial Projection: It forces the hydroxyl and carboxyl groups into a specific spatial orientation, distinct from the adjacent carbon arrangement in serine.

This guide details the structural properties, synthesis, and comparative utility of 3-HAC against standard serine bioisosteres.

Structural & Physicochemical Analysis[2][3][4]

The Connectivity Shift

To understand the utility of 3-HAC, one must contrast it with Serine and Isoserine.

  • L-Serine: An

    
    -amino acid where the hydroxyl is on the 
    
    
    -carbon.[1] The backbone is N-C
    
    
    -C(=O).[1]
  • Isoserine: A

    
    -amino acid where the hydroxyl is on the 
    
    
    -carbon relative to the carboxyl.[1]
  • 3-HAC: A cyclic

    
    -amino acid derivative.[1] The nitrogen is part of the ring.[2] The path from N to COOH involves two bonds (
    
    
    ), classifying it structurally as a constrained isoserine analog.

Because C3 is achiral (possessing a plane of symmetry through the N-C3 axis), 3-HAC avoids the stereochemical complexity of asymmetric centers often found in other cyclic amino acids, provided the nitrogen is not substituted with a chiral group.

Visualization of Structural Relationships

The following diagram illustrates the structural evolution from Serine to 3-HAC.

Bioisosterescluster_0Conformational RestrictionSerineL-Serine(Flexible Alpha-AA)IsoserineIsoserine(Flexible Beta-AA)Serine->IsoserineBackboneHomologationHAC3-Hydroxyazetidine-3-carboxylic acid(Rigid Cyclic Beta-AA)Serine->HACFunctionalMimicryIsoserine->HACCyclization &Gem-Disubstitution

Figure 1: Structural relationship between Serine, Isoserine, and 3-HAC.[1] Note the transition from flexible acyclic chains to the rigid azetidine scaffold.

Comparative Bioisostere Profiling[1]

The following table contrasts 3-HAC with other common serine surrogates used in drug design.

FeatureL-Serine3-HACSerine-Oxetane

-Methylserine
Backbone Type

-Amino Acid
Cyclic

-Amino Acid

-Amino Acid

-Amino Acid
Conformation High FlexibilityRigid / Locked Semi-RigidRestricted Rotation
Chirality Chiral (L/D)Achiral (Prochiral C3)ChiralChiral
pKa (Amine) ~9.15~8.5 - 9.0 (Ring strain effect)~6.0 (Reduced basicity)~9.5
Metabolic Stability Low (Proteolysis)High ModerateHigh
Key Utility Native SubstratePeptidomimetics / GAT Inhibitors Lipophilicity ModulationHelix Stabilization

Analysis:

  • Basicity: The azetidine nitrogen is generally more basic than the oxetane-modified amine but comparable to secondary amines.[1] This ensures it remains protonated at physiological pH, maintaining electrostatic interactions similar to the N-terminus of peptides.

  • Hydrophilicity: The gem-disubstituted nature of 3-HAC (polar OH and COOH on the same carbon) creates a dense polar region, significantly lowering LogP compared to alkyl-substituted isosteres.[1]

Synthesis Protocol: The "Ketone-Cyanohydrin" Route[1]

The most robust synthesis for 3-hydroxyazetidine-3-carboxylic acid avoids the harsh conditions of direct ring closure from epichlorohydrin (which often yields the 3-hydroxy-azetidine without the carboxyl group).[1] Instead, a Bucherer-Bergs or Cyanohydrin approach starting from N-protected 3-azetidinone is preferred.[1]

Reaction Workflow

SynthesisStart1-Boc-3-azetidinone(Starting Material)Step1Cyanohydrin Formation(TMSCN, ZnI2)Start->Step1Inter11-Boc-3-cyano-3-trimethylsilyloxyazetidineStep1->Inter1Step2Acid Hydrolysis(Conc. HCl, Reflux)Inter1->Step2Product3-Hydroxyazetidine-3-carboxylic acid (HCl salt)Step2->Product

Figure 2: Synthesis of 3-HAC from 1-Boc-3-azetidinone via cyanohydrin intermediate.[1]

Detailed Experimental Methodology

Prerequisites:

  • All reactions involving TMSCN (Trimethylsilyl cyanide) must be performed in a well-ventilated fume hood due to the risk of HCN evolution.

  • Anhydrous conditions are required for the first step.

Step 1: Formation of the Protected Cyanohydrin

  • Dissolution: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N

    
     or Ar).
    
  • Catalysis: Add a catalytic amount of Zinc Iodide (ZnI

    
    )  (0.05 equiv).
    
  • Addition: Dropwise add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM. Wash organic layer with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
    • Checkpoint: The intermediate is a silylated cyanohydrin. It is often used directly without column chromatography to avoid hydrolysis.

Step 2: Hydrolysis to the Amino Acid

  • Hydrolysis: Dissolve the crude cyanohydrin intermediate in concentrated HCl (6 M or 12 M).

  • Reflux: Heat the solution to reflux (approx. 100°C) for 4–12 hours. This step simultaneously:

    • Hydrolyzes the nitrile (-CN) to the carboxylic acid (-COOH).[1]

    • Cleaves the TMS ether to the alcohol (-OH).[1]

    • Removes the Boc protecting group.

  • Isolation: Concentrate the aqueous solution to dryness under reduced pressure.

  • Purification: The residue is the hydrochloride salt. To obtain the free zwitterion, pass the residue through an ion-exchange resin (e.g., Dowex 50W) eluting with dilute ammonium hydroxide, followed by lyophilization.

Yield Expectations: Typical overall yields range from 60% to 80%.

Applications in Drug Discovery[7][8][9][10]

GAT3 Inhibition

Research has identified 3-HAC derivatives as potent inhibitors of the GABA transporter 3 (GAT3).[1] The rigid azetidine ring positions the carboxyl and amine groups to mimic the bioactive conformation of GABA/Isoserine, while the 3-hydroxyl group engages in specific hydrogen bonding within the transporter pocket.

Peptidomimetics & Foldamers

In peptide chemistry, replacing a serine residue with 3-HAC introduces a "kink" in the backbone.

  • Turn Inducers: The gem-disubstituted carbon promotes specific turn geometries (e.g.,

    
    -turns) that can stabilize bioactive peptide conformations.[1]
    
  • Protease Resistance: The lack of a standard peptide bond cleavage site (due to the

    
    -amino acid linkage and steric bulk) extends the half-life of therapeutic peptides.[1]
    
Sphingosine-1-Phosphate (S1P) Modulators

While often the non-hydroxylated azetidine-3-carboxylic acid is used, the 3-hydroxy variant provides an attachment point for further functionalization (e.g., ethers or esters) to probe the lipophilic pockets of S1P receptors.[1]

References

  • Glawar, A. F., et al. (2013).[3][4] "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem, 8(4), 658-666.[4] Link

  • Ji, Y., et al. (2018).[5] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[5] Link

  • Kragholm, B., et al. (2009). "Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine." Bioorganic & Medicinal Chemistry, 17(13), 4383-4391. Link

  • Clerici, F., et al. (2000).[2] "Conformationally constrained serine analogues: synthesis of new 2-amino-3-hydroxynorbornanecarboxylic acid derivatives." The Journal of Organic Chemistry, 65(19), 6138-6141.[2] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8980. Link

The Ascendancy of 3,3-Disubstituted Azetidines: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich three-dimensional character offer a unique combination of physicochemical properties that are increasingly sought after in the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[2] This technical guide provides a comprehensive exploration of the therapeutic potential of a particularly intriguing subclass: 3,3-disubstituted azetidine derivatives. We will delve into the synthetic strategies that unlock this chemical space, dissect the structure-activity relationships that govern their biological effects, and showcase their burgeoning applications across a spectrum of diseases, from oncology and neurodegenerative disorders to infectious agents. This document serves as a resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to harness the power of these remarkable scaffolds.

The Azetidine Ring: A Privileged Scaffold in Drug Design

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, constituting a significant portion of FDA-approved small molecule drugs.[3][4] Among these, the azetidine ring possesses a unique set of structural and chemical characteristics that render it a highly attractive motif in drug discovery.

  • Structural Rigidity and Conformational Constraint: The four-membered ring of azetidine is conformationally restricted, reducing the number of rotatable bonds in a molecule.[3] This rigidity can lead to a more precise orientation of substituents, enhancing binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The presence of the nitrogen atom and the overall compact structure contribute to increased polarity and aqueous solubility, properties that are often challenging to optimize in drug candidates.[5][6] Moreover, the sp³-rich nature of the scaffold can improve metabolic stability compared to more aromatic systems.[2]

  • Bioisosterism: The azetidine ring can serve as a bioisostere for other common functionalities. For instance, spiroazetidines can mimic piperidine, piperazine, and morpholine, offering novel intellectual property and potentially improved pharmacological profiles.[7][8] The 3,3-disubstituted pattern, in particular, can act as a surrogate for gem-dimethyl and carbonyl groups.[6]

The inherent ring strain of azetidines, while contributing to their unique geometry, also makes them amenable to a variety of chemical transformations, allowing for diverse functionalization.[1]

Navigating the Synthetic Landscape of 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines has historically been challenging, often requiring multi-step sequences with limited functional group tolerance.[3][5] However, recent advancements have provided more efficient and modular routes to access this valuable chemical space.

Classical and Modern Synthetic Strategies

Traditional approaches to constructing the azetidine ring include:

  • [2+2] Cycloaddition: The reaction of imines with alkenes.[3]

  • Intramolecular Cyclization: Ring closure of appropriately functionalized alkylamines.[3]

  • Ring Expansion: Conversion of aziridines to azetidines.[3]

While effective in certain contexts, these methods can suffer from limitations in scope and efficiency. More contemporary strategies have focused on modularity and functional group compatibility. A notable example is the use of "azetidinylation reagents" which allows for a more streamlined and versatile synthesis of 3,3-disubstituted derivatives.[3][5] Other innovative approaches include transition metal-catalyzed arylations and the use of 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates.[3]

Representative Synthetic Protocol: Modular Synthesis via Azetidinylation Reagents

This protocol is based on the modular synthesis strategy for 3,3-disubstituted azetidines, offering a practical and versatile approach.[3][5]

Step 1: Preparation of the Azetidinyl Trichloroacetimidate Reagent

  • To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane), add the desired aryl or alkyl Grignard reagent at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 3-substituted-3-hydroxyazetidine derivative by flash column chromatography.

  • Dissolve the purified alcohol in dichloromethane and add trichloroacetonitrile and a catalytic amount of a strong base (e.g., DBU).

  • Stir the reaction at room temperature until the formation of the trichloroacetimidate is complete.

  • Purify the product by flash column chromatography to yield the azetidinylation reagent.

Step 2: Scandium-Catalyzed Substitution with Nucleophiles

  • To a solution of the azetidinyl trichloroacetimidate reagent in a suitable solvent (e.g., acetonitrile), add the desired nucleophile (e.g., an enol silane, an indole, or a thiol).

  • Add a catalytic amount of a scandium(III) triflate.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the final 3,3-disubstituted azetidine product by flash column chromatography.

Synthesis_Workflow

Therapeutic Frontiers of 3,3-Disubstituted Azetidine Derivatives

The unique structural attributes of 3,3-disubstituted azetidines have propelled their investigation into a multitude of therapeutic areas.

Central Nervous System (CNS) Disorders

The conformational rigidity of the azetidine scaffold is particularly advantageous for designing ligands that target CNS receptors and transporters with high specificity.

  • GABA Transporter (GAT-1) Inhibitors: Aryl-azetidine derivatives have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), suggesting their potential in treating neurological conditions like epilepsy and anxiety.[9] The rigid azetidine core helps to orient the aryl group for optimal interaction with the transporter's binding site.[9]

  • Antidepressant and CNS Stimulant Activity: Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity.[10] Certain derivatives have shown promising activity as CNS stimulants with reduced peripheral anticholinergic side effects.[10]

  • Neurodegenerative Diseases: The azetidine motif is considered a promising component in the development of treatments for neurological diseases such as Parkinson's disease and Tourette's syndrome.[11]

Oncology

The quest for novel anticancer agents has led to the exploration of azetidine-containing compounds, with some demonstrating significant antiproliferative activity.

  • STAT3 Inhibition: A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell survival and proliferation.[12]

  • Antiproliferative Activity in Breast and Colon Cancer: Novel 1-(3,5-dimethoxyphenyl)azetidin-2-ones have shown antiproliferative activity in both breast cancer and chemoresistant colon cancer cell lines.[13]

  • FDA-Approved Drugs: Notably, FDA-approved cancer therapies such as cobimetinib incorporate an azetidine moiety to enhance their pharmacokinetic properties and selectivity.[1][2]

Infectious Diseases

Azetidine derivatives have a long history in the fight against infectious diseases, primarily due to the well-known β-lactam antibiotics.[14] However, non-β-lactam azetidines also exhibit potent antimicrobial properties.

  • Antibacterial Agents: The combination of an azetidine ring with a quinolone nucleus has yielded compounds with superior antibacterial activity against resistant strains like MRSA.[14] A series of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids have demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria.[15]

  • Antiviral and Antimalarial Potential: Azetidine derivatives have also been reported to possess antiviral and antimalarial activities.[16][17]

Other Therapeutic Areas

The versatility of the 3,3-disubstituted azetidine scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory Activity: Several azetidine derivatives have demonstrated anti-inflammatory properties.[16][17] The FDA-approved drug baricitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, features an azetidine ring.[2][3]

  • Cardiovascular Applications: Some azetidine derivatives have been investigated for their potential in treating cardiovascular conditions.[17] Azelnidipine, an antihypertensive drug, is another example of a marketed therapeutic containing this scaffold.[2][6]

Structure-Activity Relationship (SAR) and In Vitro Evaluation

Systematic modification of the substituents at the 3-position of the azetidine ring, as well as on the nitrogen atom, allows for the fine-tuning of biological activity and physicochemical properties.

Compound Class Key Substituents Biological Activity Reference
7-Azetidinylquinolones2-methyl and 3-amino on azetidinePotent antibacterial activity[15]
(R)-Azetidine-2-carboxamidesVaried benzoic acid and cyclohexylbenzyl moietiesSub-micromolar STAT3 inhibition[12]
1-(3,5-Dimethoxyphenyl)azetidin-2-onesPhenyl, phenoxy, or hydroxy at C-3Antiproliferative in cancer cells[13]
Tricyclic Azetidine DerivativesTricyclic ring at N-1, basic group at C-3CNS stimulant activity[10]
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

This protocol outlines a standard method for assessing the antibacterial activity of novel 3,3-disubstituted azetidine derivatives.

1. Bacterial Strains and Culture Conditions:

  • Obtain reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Culture the bacteria in appropriate broth (e.g., Mueller-Hinton broth) at 37°C.

2. Preparation of Test Compounds:

  • Dissolve the synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Perform serial dilutions to obtain a range of test concentrations.

3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • In a 96-well microtiter plate, add a standardized inoculum of the bacterial suspension to each well.
  • Add the serially diluted test compounds to the wells.
  • Include positive (bacteria with a known antibiotic) and negative (bacteria with no compound) controls.
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. Data Analysis:

  • Record the MIC values for each compound against each bacterial strain.
  • Compare the activity of the novel compounds to that of a standard antibiotic (e.g., ciprofloxacin).

MIC_Assay_Workflow

Future Perspectives and Conclusion

The therapeutic potential of 3,3-disubstituted azetidine derivatives is undeniable and continues to expand. Their unique structural and physicochemical properties have established them as valuable scaffolds in the design of next-generation therapeutics.[1][2] Future research will likely focus on the development of even more efficient and stereoselective synthetic methodologies to further explore the vast chemical space offered by these compounds. The application of computational modeling and machine learning will undoubtedly accelerate the identification of novel derivatives with optimized activity and safety profiles. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, 3,3-disubstituted azetidines are poised to play an increasingly pivotal role in addressing unmet medical needs across a wide range of diseases.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

  • American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Publisher Not Found. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 74(11), 856-861. [Link]

  • Biologically active azetidines. (n.d.). ResearchGate. [Link]

  • Cephalon, Inc. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195-4210. [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

  • Azetidine derivatives with CNS activity. (n.d.). ResearchGate. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). PMC. [Link]

  • Synthesis and biological activity of azetidinone. (2025). ResearchGate. [Link]

  • Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. [Link]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). MDPI. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). PMC. [Link]

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3-Hydroxyazetidine-3-carboxylic Acid: A Scaffold for Conformational Restriction in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the strategic control of molecular conformation is a cornerstone of rational drug design. By constraining the flexibility of bioactive molecules, particularly peptides, researchers can significantly enhance potency, selectivity, and pharmacokinetic properties. This guide provides a deep dive into the use of 3-Hydroxyazetidine-3-carboxylic acid (Aze(3-OH)-OH), a non-proteinogenic amino acid, as a powerful tool for achieving conformational restriction. We will explore its synthesis, unique structural properties, and its application as a proline isostere, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Imperative of Conformational Restriction in Peptidomimetics

The biological function of peptides is intrinsically linked to their three-dimensional structure.[1] However, small linear peptides often suffer from conformational flexibility, leading to a decreased affinity for their target receptors and susceptibility to proteolytic degradation.[2] Medicinal chemists address this challenge by introducing rigid structural elements that lock the peptide into its bioactive conformation. This strategy, known as conformational restriction, can lead to several key advantages:

  • Enhanced Potency: By pre-organizing the molecule into the correct shape for receptor binding, the entropic penalty upon binding is reduced, leading to higher affinity.

  • Improved Selectivity: A rigid conformation can better discriminate between different receptor subtypes, reducing off-target effects.

  • Increased Metabolic Stability: Constrained analogues can sterically hinder the approach of proteolytic enzymes, prolonging the molecule's half-life.

Proline is nature's own tool for conformational restriction, with its five-membered pyrrolidine ring limiting the peptide backbone's flexibility. However, the need for finer control over backbone geometry has driven the development of synthetic proline analogues. Among these, azetidine-based amino acids have emerged as particularly valuable. The substitution of proline's pyrrolidine ring with a smaller, more strained azetidine ring leads to a significant reduction in conformational flexibility. 3-Hydroxyazetidine-3-carboxylic acid stands out in this class, offering a unique combination of a four-membered ring, a hydroxyl group for potential secondary interactions, and a Cα-tetrasubstituted center, making it a highly effective β-turn inducer.[3]

Synthesis of Protected 3-Hydroxyazetidine-3-carboxylic Acid Monomers

Access to enantiomerically pure, orthogonally protected Aze(3-OH)-OH is the gateway to its use in peptide synthesis. Several synthetic routes have been developed, often starting from readily available chiral precursors or employing stereoselective reactions. One common and effective strategy involves the cyclization of a precursor derived from epichlorohydrin and a protected amine.

Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds.[4] While numerous methods exist, a practical approach often starts with the reaction of epichlorohydrin with a suitable amine, such as benzylamine, followed by cyclization and deprotection/reprotection steps.[5] Another established method involves starting from D-glucose to produce both enantiomers of the unprotected 3-hydroxyazetidine carboxylic acids.[6][7] For large-scale production, methods that avoid column chromatography and provide high enantiomeric excess are particularly valuable.[8]

Below is a representative workflow for the synthesis of an N-Boc protected 3-hydroxyazetidine, a versatile building block for further derivatization.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-3-hydroxyazetidine

This protocol outlines a common two-step procedure starting from a commercially available precursor, 1-diphenylmethyl-3-hydroxyazetidine.

Step 1: Deprotection of 1-diphenylmethyl-3-hydroxyazetidine

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10.0 g).

  • Subject the mixture to catalytic hydrogenation at room temperature for 3 hours.

  • After the reaction is complete, remove the catalyst by filtration through a pad of Celite.

Step 2: N-Boc Protection

  • To the filtrate from the previous step, add di-tert-butyl dicarbonate (Boc₂O) (18.2 g, 83.6 mmol).

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[9]

Causality and Insights: The diphenylmethyl (benzhydryl) group is a convenient protecting group for the azetidine nitrogen that can be cleanly removed by hydrogenolysis, a mild reduction method that is unlikely to affect the azetidine ring. The subsequent reaction with Boc₂O provides the N-Boc protected intermediate, which is stable and suitable for the next synthetic steps, such as oxidation to the corresponding carboxylic acid, or for direct use in certain coupling reactions.

Visualization: Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Protection cluster_final Final Monomer SM 1-Diphenylmethyl- 3-hydroxyazetidine Proc1 Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) SM->Proc1 Int1 3-Hydroxyazetidine (in situ) Proc1->Int1 Remove Benzhydryl Group Proc2 Boc Protection (Boc₂O, MeOH) Int1->Proc2 Prod N-Boc-3-hydroxyazetidine Proc2->Prod Isolate & Purify Final Protected Aze(3-OH) Monomer for SPPS Prod->Final Oxidation & Protection (Not Shown)

Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.

Conformational Landscape and Structural Impact

The incorporation of Aze(3-OH)-OH into a peptide chain imposes significant and predictable conformational constraints. These arise primarily from the strained four-membered ring, which severely limits the range of accessible dihedral angles (φ, ψ) compared to proline.

  • Backbone Rigidity: Theoretical studies show that replacing proline with its lower homologue, azetidine-2-carboxylic acid, reduces conformational flexibility due to the quasi-planar geometry of the four-membered ring. This effect is amplified in 3-substituted azetidines.

  • β-Turn Induction: Spectroscopic studies using IR and NMR have demonstrated that peptides containing 3-aminoazetidine-3-carboxylic acid, a close analogue, are potent β-turn inducers.[3] A β-turn is a secondary structure motif where the peptide chain reverses its direction, often facilitated by a four-residue sequence stabilized by a hydrogen bond.[10][11] The rigid geometry of the azetidine ring pre-organizes the backbone into a conformation that favors this turn formation.

  • Intramolecular Hydrogen Bonding: The 3-hydroxy group can act as both a hydrogen bond donor and acceptor. This functionality can lead to additional stabilizing interactions, either with nearby backbone atoms or side chains, further restricting the local conformation. An interesting main-chain-to-side-chain hydrogen bond has been observed in a related analogue, which connects the azetidine ring nitrogen to the amide NH of the following residue, creating a stable six-membered pseudo-cycle.[3]

Data Presentation: Comparative Conformational Parameters

While extensive data for Aze(3-OH)-OH is proprietary or dispersed, we can summarize the expected impact in comparison to natural proline.

ParameterL-Proline (Pro)3-Hydroxyazetidine-3-carboxylic acid (Aze(3-OH)-OH)Rationale for Difference
Ring Pucker Exhibits endo/exo puckeringRelatively planarIncreased ring strain in the 4-membered ring minimizes puckering.
φ Dihedral Angle Restricted to ~ -60°More severely restrictedThe smaller ring size further constrains rotation around the N-Cα bond.
cis/trans Isomerism ~30% cis isomer probability in solutionPropensity for cis/trans can be alteredRing strain and substitution affect the energy barrier of amide bond isomerization.[12]
Secondary Structure Often found in turns and at the N-terminus of α-helicesPotent β-turn inducerThe rigid structure pre-organizes the peptide backbone for turn formation.[3]

Peptide Synthesis with Aze(3-OH)-OH

The successful incorporation of Aze(3-OH)-OH into peptides using Solid-Phase Peptide Synthesis (SPPS) requires a properly protected monomer. Typically, an Fmoc-protected amine, a protected carboxylic acid (e.g., as a methyl or ethyl ester, which is later saponified), and a protected hydroxyl group (e.g., as a tert-butyl ether) are required.

Experimental Protocol: Fmoc-SPPS Incorporation of an Aze(3-OH)-OH Monomer

This protocol describes a general cycle for adding an Fmoc-Aze(3-OH)-OH monomer to a growing peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (pre-loaded with the first amino acid).

  • Fmoc-Aze(3-OH)-OH monomer (with side-chain protection if necessary).

  • Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection solution: 20% piperidine in DMF.

Workflow Cycle:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in a solid-phase reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-Aze(3-OH)-OH monomer (4 equivalents relative to resin loading) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat: Return to Step 2 to add the next amino acid in the sequence.

Causality and Insights: The use of HCTU as a coupling agent is highly efficient and minimizes the risk of epimerization, which is crucial for maintaining stereochemical integrity. The two-step Fmoc deprotection ensures complete removal of the protecting group, providing the free amine necessary for the subsequent coupling reaction. Thorough washing between steps is critical to remove excess reagents and byproducts that could interfere with the following steps.

Visualization: SPPS Workflow Cycle

spss_cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Next Amino Acid (Fmoc-Aze(3-OH)-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotection Repeat for next residue

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications and Impact on Bioactivity

The unique structural constraints imposed by Aze(3-OH)-OH make it a valuable building block for designing peptidomimetics with improved biological properties.[8] Its ability to stabilize specific secondary structures can lock a peptide into its bioactive conformation, enhancing its interaction with biological targets.

  • Peptide Isosteres: Aze(3-OH)-OH can serve as a direct replacement for proline or other amino acids at key positions within a peptide sequence to enforce a turn or rigidify a specific region.[6] This modification can be critical for improving receptor binding affinity and selectivity.

  • Enzyme Inhibitors: The rigid scaffold of azetidine derivatives has been successfully employed in the design of enzyme inhibitors. For example, an N-methylazetidine amide derivative of a related sugar amino acid was found to be a specific inhibitor of β-hexosaminidases at the micromolar level, demonstrating the potential of this scaffold in targeting enzyme active sites.[6][7][8]

  • Scaffolds for Drug Discovery: Beyond simple incorporation into peptides, the azetidine-3-carboxylic acid framework is an integral part of several sphingosine-1-phosphate (S1P) receptor agonists, which are potential treatments for inflammatory diseases like multiple sclerosis.[4] This highlights the broader utility of the azetidine core in small molecule drug design.

Visualization: Conceptual Application

application cluster_native Native Flexible Peptide cluster_modified Conformationally Restricted Peptide cluster_outcome Resulting Properties Native ...-Ala-Gly-Pro-Phe-... Modified ...-Ala-Gly-Aze(3-OH)-Phe-... Native->Modified Strategic Replacement (Pro → Aze(3-OH)) Outcome • Enforced β-turn • Increased Potency • Enhanced Stability Modified->Outcome Leads to

Caption: Replacing proline with Aze(3-OH)-OH to induce a β-turn.

Challenges and Future Outlook

While a powerful tool, the use of Aze(3-OH)-OH is not without its challenges. The amides of 3-hydroxyazetidine carboxylic acids can be unstable at pH levels above 8 due to a reverse aldol-type ring opening.[3][8] This chemical liability must be considered during synthesis, purification, and formulation.

The future of this field is bright, with ongoing research focused on:

  • Developing novel synthetic routes to access diverse derivatives of 3-substituted azetidines.[4][13]

  • Exploring the impact of different substituents at the 3-position (e.g., fluoro, amino, alkyl groups) to fine-tune conformational preferences and physicochemical properties.[8]

  • Integrating these constrained amino acids into more complex molecular architectures, such as cyclic peptides and foldamers, to create novel therapeutic agents.

Conclusion

3-Hydroxyazetidine-3-carboxylic acid offers a potent and versatile strategy for imposing conformational restriction in peptides and other small molecules. Its rigid four-membered ring, combined with the functionality of the hydroxyl group, provides a predictable means of inducing β-turns and stabilizing bioactive conformations. Through robust synthetic protocols and a clear understanding of its structural impact, Aze(3-OH)-OH serves as an invaluable building block for medicinal chemists aiming to overcome the traditional limitations of peptide therapeutics and design next-generation drugs with superior potency, selectivity, and stability.

References

  • Glawar, A. F., Jenkinson, S. F., Thompson, A. L., Nakagawa, S., Kato, A., Butters, T. D., & Fleet, G. W. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ChemMedChem, 8(4), 658-666. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. [Link]

  • Piras, M., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. [Link]

  • Glawar, A. F., et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Request PDF on ResearchGate. [Link]

  • Matulevičiūtė, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF on ResearchGate. [Link]

  • D'hooghe, M., et al. (2010). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]

  • Ruggeri, M., et al. (2019). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]

  • Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity. [Link]

  • Glawar, A. F., et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. University of Toyama Repository. [Link]

  • Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: A Review. IntechOpen. [Link]

  • Reja, R., et al. (2019). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]

  • Chakrabarti, S., et al. (2024). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]

  • Vitale, R., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. [Link]

  • Wang, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. [Link]

  • Juhász, T., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. PMC. [Link]

  • Caban, M., & Lewandowska, U. (2020). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. ScienceOpen. [Link]

  • Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. [Link]

  • Nishihara, T., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. PMC. [Link]

  • Reusch, W. (n.d.). Peptides & Proteins. MSU chemistry. [Link]

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The Strategic Incorporation of 3-Hydroxyazetidine-3-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the sp³-rich building blocks, 3-Hydroxyazetidine-3-carboxylic acid has emerged as a compelling structural motif. Its inherent conformational rigidity, coupled with the versatility of its functional groups, offers a unique tool to navigate the complexities of drug design. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications, grounded in field-proven insights and authoritative references.

The Rationale for a Constrained Scaffold: Understanding the Azetidine Advantage

The azetidine ring, a four-membered nitrogen-containing heterocycle, imposes significant conformational constraints on molecules into which it is incorporated. This rigidity can be highly advantageous in drug design for several reasons:

  • Entropy Reduction: By locking rotatable bonds, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.

  • Improved Selectivity: The well-defined three-dimensional structure can facilitate more precise interactions with the target protein, enhancing selectivity over off-targets.

  • Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

  • Vectorial Display of Functionality: The substituents on the azetidine ring are projected in specific vectors, allowing for precise control over their spatial orientation.

The addition of a hydroxyl and a carboxylic acid group at the 3-position further enhances the utility of this scaffold, providing key points for hydrogen bonding, salt bridge formation, and further chemical modification.

Synthesis of 3-Hydroxyazetidine-3-carboxylic Acid: Navigating the Synthetic Landscape

The synthesis of 3-Hydroxyazetidine-3-carboxylic acid and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the desired scale, stereochemistry, and the need for protecting groups.

Enantioselective Synthesis from D-Glucose

A notable and elegant approach to obtaining enantiomerically pure 3-Hydroxyazetidine-3-carboxylic acids involves a multi-step synthesis starting from the readily available chiral pool starting material, D-glucose. This method provides access to both enantiomers of the target molecule.[1] The key steps in this transformation involve the formation of an iminosugar intermediate, which then undergoes further chemical manipulation to yield the desired azetidine ring. The structure of a key intermediate, N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, has been confirmed by X-ray crystallographic analysis, providing a solid foundation for this synthetic route.[1]

Gram-Scale Synthesis via 1-Azabicyclo[1.1.0]butane

For larger scale applications, a highly efficient route starting from commercially available materials and proceeding through the strained intermediate 1-azabicyclo[1.1.0]butane (ABB) has been developed. This method allows for the rapid, one-pot synthesis of 1,3-disubstituted azetidines. The process involves the in-situ formation of ABB, which then reacts with an electrophile and a nucleophile to generate the desired 3-substituted azetidine. This approach has been successfully applied to the gram-scale synthesis of protected 3-haloazetidines, which are versatile intermediates for the synthesis of azetidine-3-carboxylic acid derivatives.

This protocol is adapted from a published procedure and provides a reliable method for obtaining the N-Boc protected version of the title compound.

  • Step 1: Synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate. To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.2 equivalents). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanoazetidine.

  • Step 2: Hydrolysis to 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. Dissolve the crude tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in a 1:1 mixture of methanol (MeOH) and water. Add sodium hydroxide (NaOH) (5 equivalents) and reflux the mixture for approximately 4 hours, or until the reaction is complete by TLC analysis. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the aqueous solution with 10% aqueous citric acid and extract with dichloromethane (CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired product, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, in high yield.[2]

Synthesis_Pathway tert-butyl 3-iodoazetidine-1-carboxylate tert-butyl 3-iodoazetidine-1-carboxylate tert-butyl 3-cyanoazetidine-1-carboxylate tert-butyl 3-cyanoazetidine-1-carboxylate tert-butyl 3-iodoazetidine-1-carboxylate->tert-butyl 3-cyanoazetidine-1-carboxylate NaCN, DMSO 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid tert-butyl 3-cyanoazetidine-1-carboxylate->1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid NaOH, MeOH/H₂O, Reflux

Caption: Synthesis of N-Boc-3-hydroxyazetidine-3-carboxylic acid intermediate.

Physicochemical Properties: A Quantitative Perspective

The utility of any building block in drug discovery is intrinsically linked to its physicochemical properties. These parameters govern its solubility, permeability, and ultimately its pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₄H₇NO₃PubChem
Molecular Weight 117.10 g/mol PubChem
Predicted XlogP -3.9PubChemLite[3]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Predicted pKa (acidic) ~3.5-4.5Estimated
Predicted pKa (basic) ~8.5-9.5Estimated

Note: Predicted values are computationally derived and should be confirmed experimentally.

The low predicted XlogP value suggests that 3-Hydroxyazetidine-3-carboxylic acid is a highly polar molecule, which can be advantageous for achieving aqueous solubility but may present challenges for passive membrane permeability. The presence of both acidic and basic functional groups means its ionization state will be highly dependent on the pH of the surrounding environment.

Applications in Medicinal Chemistry and Peptide Design

The unique structural features of 3-Hydroxyazetidine-3-carboxylic acid have led to its successful application in several areas of medicinal chemistry.

A Constrained Non-Proteinogenic Amino Acid

As a non-proteinogenic amino acid, it serves as a valuable tool for modifying peptide structures. Its incorporation can induce specific secondary structures, such as β-turns, which are critical for the biological activity of many peptides.[4] The conformational rigidity of the azetidine ring helps to pre-organize the peptide backbone, which can lead to enhanced binding affinity and stability.

Peptide_Conformation cluster_peptide Peptide Backbone Amino_Acid_1 Amino_Acid_1 3-OH-Aze 3-OH-Aze Amino_Acid_1->3-OH-Aze Peptide Bond 3-OH-Aze->3-OH-Aze Amino_Acid_3 Amino_Acid_3 3-OH-Aze->Amino_Acid_3 Peptide Bond

Caption: Incorporation of 3-OH-Aze can induce β-turns in peptides.

A Scaffold for Bioactive Molecules

Beyond peptide chemistry, 3-Hydroxyazetidine-3-carboxylic acid is a versatile building block for the synthesis of a wide range of small molecule therapeutics. Its derivatives have shown promise in various therapeutic areas.

  • Inhibition of β-Hexosaminidases: An N-methylazetidine amide derivative of 3-hydroxyazetidine carboxylic acid has been identified as a specific inhibitor of β-hexosaminidases at the micromolar level.[1][5] This finding highlights the potential of this scaffold in developing treatments for lysosomal storage diseases.

  • Sphingosine-1-Phosphate (S1P) Receptor Agonists: The azetidine-3-carboxylic acid fragment is an integral component of several sphingosine-1-phosphate receptor agonists. These compounds are being investigated as potential treatments for autoimmune diseases such as multiple sclerosis.

Spectroscopic Characterization

The structural elucidation of molecules containing the 3-Hydroxyazetidine-3-carboxylic acid moiety relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of N-Boc-3-hydroxyazetidine shows characteristic signals for the azetidine ring protons, typically in the range of 3.5-4.5 ppm, and the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The hydroxyl proton is often a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The carbons of the azetidine ring typically appear between 40 and 70 ppm.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1750 cm⁻¹, and the O-H bend of the alcohol will be in the 1300-1400 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak will be observed, and fragmentation patterns can provide further structural information. For the hydrochloride salt, the mass spectrum will correspond to the free base.

Conclusion and Future Outlook

3-Hydroxyazetidine-3-carboxylic acid represents a powerful and versatile building block for modern drug discovery. Its unique combination of conformational constraint and functional group display provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic routes to this molecule are becoming increasingly efficient and scalable, making it more accessible for a wide range of applications. As our understanding of the interplay between molecular conformation and biological activity continues to grow, the strategic incorporation of sp³-rich scaffolds like 3-Hydroxyazetidine-3-carboxylic acid will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Glawar, A. F. G., Jenkinson, S. F., Thompson, A. L., Nakagawa, S., Kato, A., Butters, T. D., & Fleet, G. W. J. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ChemMedChem, 8(4), 658-666. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Aapptec. (2013, April 26). 3-Hydroxyazetidine Carboxylic Acids. Aapptec Peptides. [Link]

  • PubChemLite. 3-hydroxyazetidine-3-carboxylic acid hydrochloride. [Link]

  • ResearchGate. 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. [Link]

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

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literature review of azetidine-3-carboxylic acid analogs in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of azetidine-3-carboxylic acid analogs in drug discovery, structured for pharmaceutical researchers and medicinal chemists.

Executive Summary

The azetidine-3-carboxylic acid scaffold represents a critical "sweet spot" in medicinal chemistry, balancing the high ring strain of cyclopropanes with the entropic freedom of pyrrolidines.[] As a conformationally restricted, four-membered saturated heterocycle, it serves as a versatile bioisostere for


-aminobutyric acid (GABA), proline, and even phosphate groups.

This guide analyzes the scaffold's utility in optimizing physicochemical properties (lowering LogP, enhancing metabolic stability) and details its successful application in clinical candidates like Ceralifimod (ONO-4641) . We provide validated synthetic protocols and structural insights to facilitate the integration of this moiety into novel drug discovery campaigns.

Structural & Physicochemical Attributes[1][2][3][4][5][6][7]

Conformational Restriction and Ring Strain

The azetidine ring possesses a ring strain energy of approximately 26 kcal/mol , significantly higher than pyrrolidine (~6 kcal/mol) but lower than aziridine. This strain imparts unique reactivity and rigidifies the vector of the carboxylic acid relative to the nitrogen, reducing the entropic penalty upon target binding.[]

Physicochemical Profile

Replacing a pyrrolidine or piperidine ring with an azetidine often results in improved drug-like properties.[][2] The reduction in ring size lowers the molecular weight and lipophilicity (LogP), which can enhance solubility and permeability.

Table 1: Comparative Physicochemical Properties of Cyclic Amino Acids

PropertyAzetidine-3-COOHPyrrolidine-3-COOHPiperidine-4-COOH
Ring Size 4-membered5-membered6-membered
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol
pKa (Acid) ~3.5~3.8~4.0
pKa (Base) ~9.5~10.5~10.8
Lipophilicity Low (Polar)ModerateHigher
Role Rigid Spacer / BioisostereFlexible SpacerFlexible Spacer
Bioisosterism
  • GABA Isostere: The distance between the nitrogen and the carboxylate in azetidine-3-carboxylic acid closely mimics the folded conformation of GABA, making it a potent scaffold for GABA transporter (GAT) inhibitors.

  • Phosphate Mimic: In Sphingosine-1-phosphate (S1P) receptor modulators, the zwitterionic amino acid headgroup mimics the phosphate of S1P, maintaining potency while eliminating the need for in vivo phosphorylation.

Medicinal Chemistry Applications

Case Study: S1P Receptor Modulators (Ceralifimod)

The development of Ceralifimod (ONO-4641) highlights the premier application of azetidine-3-carboxylic acid.[2][3] Early S1P modulators like Fingolimod (FTY720) required phosphorylation by sphingosine kinase 2 to become active.[][2] To bypass this rate-limiting step and improve selectivity, researchers utilized azetidine-3-carboxylic acid as a direct agonist headgroup.[][2]

Mechanism: The azetidine-3-carboxylic acid moiety forms a zwitterion that engages the specific Arg/Glu residues in the S1P1 receptor binding pocket, mimicking the interactions of the endogenous S1P phosphate group.[]

S1P_Evolution cluster_0 Optimization Logic S1P Sphingosine-1-Phosphate (Endogenous Ligand) FTY720 Fingolimod (FTY720) (Pro-drug, requires phosphorylation) S1P->FTY720 Bioisosteric Replacement Ceralifimod Ceralifimod (ONO-4641) (Direct Agonist, Azetidine-3-COOH) FTY720->Ceralifimod Rigidification & Direct Activity

Figure 1: Structural evolution from endogenous S1P to the clinical candidate Ceralifimod, highlighting the role of the azetidine moiety.

Transporter Inhibitors (GAT-1/GAT-3)

Azetidine derivatives act as conformationally constrained inhibitors of GABA transporters.[][2] The 3-carboxylic acid position locks the pharmacophore in a bio-active conformation that selectively inhibits GAT-3, relevant for treating epilepsy and neuropathic pain.[][2]

Emerging Applications: PROTACs and ADCs

The scaffold is increasingly used as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2] Its rigidity prevents "linker collapse," maintaining the spatial separation required between the E3 ligase and the target protein.[]

Synthetic Methodologies

Accessing the azetidine-3-carboxylic acid core often involves ring closure of acyclic precursors or transformation of azetidin-3-one.[][2]

Protocol: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid

This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction, favored for its scalability and diastereoselectivity compared to direct alkylation methods.[2]

Reagents:

  • N-Boc-azetidin-3-one (1.0 eq)[2]

  • Trimethyl phosphonoacetate (1.2 eq)[2]

  • Sodium hydride (NaH, 60% dispersion, 1.2 eq)

  • THF (anhydrous)[2][4]

  • LiOH (aq)[2]

Step-by-Step Workflow:

  • HWE Olefination:

    • Suspend NaH in anhydrous THF at 0°C under

      
      .
      
    • Add trimethyl phosphonoacetate dropwise; stir for 30 min to form the ylide.

    • Add N-Boc-azetidin-3-one dissolved in THF.

    • Warm to RT and stir for 2 hours.

    • Result: Formation of the

      
      -unsaturated ester (exocyclic alkene).[]
      
  • Hydrogenation:

    • Dissolve the alkene intermediate in MeOH.[]

    • Add Pd/C (10% w/w) and stir under

      
       atmosphere (balloon) for 4-6 hours.
      
    • Filter through Celite to remove catalyst.[][2]

    • Result:N-Boc-azetidine-3-carboxylic acid methyl ester.[][2]

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1).[]

    • Add LiOH (2.0 eq) and stir at RT for 2 hours.

    • Acidify to pH 3 with 1M HCl and extract with EtOAc.[][2]

    • Validation: Check purity via NMR (

      
      , 
      
      
      
      ) and LC-MS (Target mass: ~201 Da for Boc-acid).

Synthesis_Protocol Step1 Step 1: HWE Olefination (N-Boc-azetidin-3-one + Phosphonoacetate) Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, MeOH) Step1->Step2 Yield: ~85% Exocyclic Alkene Step3 Step 3: Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Yield: ~95% Methyl Ester Final Product: N-Boc-Azetidine-3-COOH Step3->Final Yield: ~90% Free Acid

Figure 2: Synthetic workflow for accessing the N-protected core scaffold.

Safety & Toxicology Note

Crucial Distinction: Researchers must distinguish between azetidine-3-carboxylic acid (the synthetic scaffold discussed here) and azetidine-2-carboxylic acid (Aze) .[][2]

  • Aze (2-COOH): A naturally occurring non-proteinogenic amino acid (found in sugar beets) that acts as a toxic proline analog.[2] It is misincorporated into proteins, causing misfolding and ER stress.[]

  • 3-COOH Analog: Does not mimic proline's geometry sufficiently to be misincorporated by prolyl-tRNA synthetases, making it a safer scaffold for medicinal chemistry applications.[][2]

References

  • Discovery of Ceralifimod: Kurata, H., et al. (2017).[][3] "Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641)."[2][3][5] Journal of Medicinal Chemistry, 60(23), 9508–9530.[3] Link[2]

  • Synthesis of Azetidine-3-Carboxylic Acid: Miller, R. A., et al. (2003).[][2] "A Practical Process for the Preparation of Azetidine-3-carboxylic Acid." Synthetic Communications, 33(19), 3347-3353.[] Link[2]

  • GABA Transporter Inhibitors: Faust, M. R., et al. (2010).[] "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: Synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry, 45(6), 2453-2466.[] Link

  • Azetidine Toxicity (2-COOH vs 3-COOH): Rodgers, K. J., et al. (2025).[][2] "A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)." Toxicology, 510, 153999.[] Link

  • Scaffold Review: Couty, F., & Evano, G. (2006).[] "Azetidines: new tools for the synthesis of nitrogen heterocycles."[] Organic Preparations and Procedures International, 38(5), 427-465.[]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 3-Hydroxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of 3-Hydroxyazetidine-3-carboxylic Acid in Peptide Therapeutics

The landscape of peptide drug development is increasingly focused on the integration of non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. 3-Hydroxyazetidine-3-carboxylic acid (Aze(3-OH)), a conformationally constrained proline analogue, has emerged as a valuable building block in medicinal chemistry.[1][2] Its rigid azetidine ring system imparts a distinct structural kink in the peptide backbone, influencing secondary structure and receptor binding affinity. The presence of a hydroxyl group offers a site for further chemical modification, enhancing the potential for creating peptides with novel pharmacological profiles.

However, the unique structural features of Aze(3-OH) present specific challenges in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the azetidine ring and the presence of a reactive hydroxyl group necessitate a carefully optimized synthetic strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Aze(3-OH) into peptide sequences using Fmoc-based SPPS. We will delve into the critical aspects of protection, coupling, and potential side reactions, offering detailed protocols and the rationale behind each step to ensure a high-yield synthesis of your target peptide.

Synthetic Challenges and Strategic Considerations

The primary hurdles in the SPPS of peptides containing Aze(3-OH) are twofold: the steric bulk of the amino acid and the need for orthogonal protection of the side-chain hydroxyl group.

  • Steric Hindrance: The rigid, cyclic structure of Aze(3-OH) makes it a sterically demanding amino acid. Standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. To overcome this, the use of more potent coupling reagents is essential.[3][4]

  • Hydroxyl Group Protection: The hydroxyl group on the azetidine ring is a reactive functionality that must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation during coupling steps.[5] The choice of protecting group is critical and must be orthogonal to the N-terminal Fmoc group and any other side-chain protecting groups used in the synthesis.

Protecting Group Strategy for Fmoc-Aze(3-OH)-OH

A robust protecting group strategy is fundamental for the successful synthesis of peptides containing Aze(3-OH). The standard Fmoc/tBu strategy is well-suited for this purpose.[6]

Functional GroupProtecting GroupDeprotection Condition
α-Amino GroupFmoc20% Piperidine in DMF
Side-Chain Hydroxyltert-Butyl (tBu)Trifluoroacetic acid (TFA)
Carboxyl GroupResin LinkerTrifluoroacetic acid (TFA)

The use of a tert-butyl (tBu) group for the hydroxyl function offers excellent stability under the basic conditions required for Fmoc removal and is readily cleaved during the final acidolytic cleavage from the resin.[7]

Visualizing the SPPS Workflow for Aze(3-OH) Incorporation

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing Aze(3-OH).

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-Aze(tBu)-OH Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Sources

Application Note & Protocol: N-Boc Protection of 3-Hydroxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the N-tert-butyloxycarbonyl (N-Boc) protection of 3-Hydroxyazetidine-3-carboxylic acid, a critical building block in medicinal chemistry and drug development. The protocol addresses the unique challenges presented by this substrate, including its zwitterionic nature, steric hindrance, and the presence of multiple reactive functional groups. We delve into the mechanistic rationale behind the chosen reaction conditions, discuss potential side reactions, and provide a detailed, field-proven protocol for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for preparing N-Boc-3-hydroxyazetidine-3-carboxylic acid.

Scientific & Strategic Overview

The Significance of Azetidine Scaffolds

3-Substituted azetidines are four-membered nitrogen-containing heterocycles that have become increasingly prevalent in medicinal chemistry.[1] They serve as versatile bioisosteres for other cyclic and acyclic moieties, offering a unique vector in three-dimensional chemical space that can improve physicochemical properties such as solubility and metabolic stability. Specifically, the 3-hydroxyazetidine-3-carboxylic acid scaffold is an integral component of numerous drug candidates, including agonists for sphingosine-1-phosphate (S1P) receptors.[1]

The Imperative for N-Protection

To utilize 3-Hydroxyazetidine-3-carboxylic acid in multi-step syntheses, such as peptide couplings or other nucleophilic additions, the secondary amine of the azetidine ring must be protected.[2] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of basic, nucleophilic, and reductive conditions, while being readily removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4][5] This orthogonality is crucial for complex synthetic strategies.[3]

Substrate-Specific Challenges

The N-Boc protection of this particular substrate is not trivial and presents several challenges:

  • Zwitterionic Nature: Like other amino acids, the starting material exists as a zwitterion, which results in poor solubility in many common organic solvents.

  • Steric Hindrance: The secondary amine is sterically encumbered by the adjacent quaternary carbon bearing both a hydroxyl and a carboxyl group, which can hinder its reaction with the bulky di-tert-butyl dicarbonate (Boc₂O).[6][]

  • Competing Reactivity: The presence of a tertiary hydroxyl group and a carboxylic acid introduces the potential for side reactions, such as O-acylation or lactone formation. Careful control of reaction conditions is necessary to ensure selective N-acylation.

Reaction Mechanism & Parameter Selection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][8] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected product, tert-butanol, and carbon dioxide.[8]

The choice of base and solvent is paramount for overcoming the challenges mentioned above.

  • Base: An aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is employed to deprotonate the carboxylic acid. This disrupts the zwitterionic form, rendering the molecule as a more soluble carboxylate salt and ensuring the amine is in its free, nucleophilic state.

  • Solvent System: A biphasic or mixed solvent system, typically containing water and a water-miscible organic solvent like 1,4-dioxane or tetrahydrofuran (THF), is used. This system effectively dissolves both the polar starting material (as its salt) and the nonpolar Boc₂O reagent, facilitating the reaction at the interface or in a homogenous solution.

cluster_mech Reaction Mechanism Amine Azetidine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Product N-Boc Protected Product Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Start Start: Weigh Reagents Dissolve 1. Dissolve Substrate & Base in Dioxane/Water Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool AddBoc 3. Add Boc₂O Solution Dropwise Cool->AddBoc React 4. Stir at RT for 12-24h (Monitor by TLC/LC-MS) AddBoc->React Workup 5. Aqueous Workup (Solvent Removal, Acidification, Extraction) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize End End: Pure Product Characterize->End

Sources

Fmoc-3-Hydroxyazetidine-3-carboxylic acid coupling conditions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the coupling of Fmoc-3-Hydroxyazetidine-3-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS).

Introduction & Structural Analysis

Fmoc-3-hydroxyazetidine-3-carboxylic acid is a highly specialized, non-proteinogenic cyclic


-amino acid derivative. The incorporation of the azetidine ring into peptide backbones introduces severe conformational constraints, which is highly valuable in the design of peptidomimetics, protease-resistant therapeutics, and structural probes.

However, coupling this specific building block presents two distinct chemical challenges:

  • Extreme Steric Hindrance : The carboxyl group is attached to a fully substituted quaternary carbon (C3 of the azetidine ring). This

    
    -disubstituted nature drastically reduces the rate of aminolysis during peptide bond formation[1].
    
  • Unprotected Tertiary Hydroxyl Group : The presence of the free 3-hydroxyl group raises concerns about potential side reactions, primarily intermolecular O-acylation (depsipeptide formation). Fortunately, because it is a tertiary alcohol, its nucleophilicity is sterically suppressed. This allows for direct coupling without hydroxyl protection—provided that highly efficient, fast-acting coupling reagents are utilized to outcompete side reactions.

Mechanistic Insights & Reagent Selection (Causality)

Standard coupling cocktails, such as DIC/HOBt or TBTU/DIPEA, often fail or result in significant sequence truncation when applied to bulky, hindered amino acids[1]. The bulky active ester intermediate formed by HOBt or TBTU cannot easily be attacked by the resin-bound amine due to the steric shield around the azetidine C3 carbon.

To overcome this kinetic bottleneck, the coupling environment must be optimized using highly reactive coupling agents and thermal energy:

  • DIC / OxymaPure : OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is less sterically demanding than HOBt or HOAt. When used with Diisopropylcarbodiimide (DIC), it forms a highly reactive ester that is excellent for hindered

    
    -disubstituted amino acids, while avoiding the risk of guanidinylation of the N-terminus associated with excess uronium salts[2].
    
  • HATU / HOAt : Aminium/uronium salts like HATU form an OAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to facilitate the attack of the incoming amine, accelerating the reaction significantly compared to HOBt[2].

  • Thermal Acceleration : Elevating the reaction temperature to 45–60 °C reduces solvent viscosity, increases reagent diffusion into the resin matrix, and provides the activation energy necessary to overcome the steric clash during the transition state.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the expected coupling efficiencies based on reagent selection when dealing with hindered


-disubstituted amino acids.

Table 1: Expected Coupling Efficiencies for Hindered Azetidine Derivatives.

Coupling Reagent SystemEquivalents (AA/Reagent/Base)Temp (°C)Time (min)Expected Yield (%)Primary Side Reaction Risk
DIC / HOBt3 / 3 / 025120< 40%Incomplete coupling, truncation
TBTU / DIPEA3 / 2.9 / 62512050 - 60%N-terminal guanidinylation
HATU / DIPEA3 / 2.9 / 62512085 - 95%Epimerization (if base is excessive)
DIC / OxymaPure3 / 3 / 04560> 98%Minimal
HATU / DIPEA3 / 2.9 / 64560> 98%Minimal

Experimental Protocols

Protocol A: High-Efficiency Thermal Coupling (Recommended)

This self-validating protocol uses DIC/OxymaPure at elevated temperatures to ensure complete coupling without the risk of guanidinylation[2].

Materials:

  • Resin : Rink Amide or 2-CTC resin (pre-swelled in DMF).

  • Amino Acid : Fmoc-3-hydroxyazetidine-3-carboxylic acid (3.0 eq).

  • Activators : DIC (3.0 eq), OxymaPure (3.0 eq).

  • Solvent : Anhydrous DMF or N-butylpyrrolidinone (NBP).

Step-by-Step Methodology:

  • Fmoc Deprotection : Treat the peptidyl-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min)[].

  • Validation of Deprotection : Perform a Kaiser test (or Chloranil test for secondary amines). A positive result (blue resin) confirms the presence of free amines.

  • Pre-activation : Dissolve Fmoc-3-hydroxyazetidine-3-carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for 3 minutes at room temperature to form the active ester.

  • Coupling : Transfer the pre-activated mixture to the reaction vessel containing the resin. Heat the vessel to 45 °C (via microwave synthesizer or heating block) and agitate for 60 minutes.

  • Washing : Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

  • Validation of Coupling : Perform a Kaiser test. A negative result (colorless/yellow resin) indicates successful coupling. Crucial: If slightly blue, do not extend the reaction time indefinitely, as active esters degrade. Instead, proceed to Protocol B for a second coupling.

Protocol B: Room Temperature Double Coupling (Alternative)

For laboratories without microwave or heating capabilities, a double coupling strategy using HATU is required to force the reaction to completion[1].

  • First Coupling : Dissolve the amino acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq). Wait exactly 1 minute for activation, then add to the resin. Agitate for 2 hours at 25 °C.

  • Drain and Wash : Wash with DMF (3 × 1 min).

  • Second Coupling : Repeat the coupling step with fresh reagents (3.0 eq AA, 2.9 eq HATU, 6.0 eq DIPEA) for an additional 2 hours.

  • Capping (Mandatory) : To prevent any unreacted traces from forming deletion sequences, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes before the next deprotection cycle.

Visualizations

SPPS_Workflow A 1. Resin Swelling (DMF, 30 min) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Kaiser Test (Validate Free Amine) B->C D 4. Pre-activation (DIC/Oxyma or HATU/DIPEA) C->D E 5. Elevated Temp Coupling (45°C, 60 min) D->E F 6. Kaiser Test (Validate Coupling) E->F F->B If complete (Next Cycle) G 7. Capping (If needed) (Ac2O/Pyridine) F->G If trace unreacted

Optimized self-validating SPPS workflow for hindered Fmoc-3-hydroxyazetidine-3-carboxylic acid.

Mechanism N1 Fmoc-3-OH-Aze-3-COOH (Sterically Hindered C3) N3 Oxyma-Active Ester (Highly Reactive, Less Bulky) N1->N3 Fast Activation N2 DIC / OxymaPure (Activation) N2->N3 N5 Azetidine-Coupled Peptide (Target Product) N3->N5 Aminolysis (Rate-Limiting Step) N4 Resin-Bound Amine (Nucleophile) N4->N5

Activation and aminolysis mechanism highlighting the rate-limiting step overcome by OxymaPure.

References

  • Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent . RSC Publishing. [Link]

Sources

functionalization of the hydroxyl group in 3-Hydroxyazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Hydroxyazetidine-3-carboxylic Acid Scaffolds

Executive Summary & Strategic Importance

3-Hydroxyazetidine-3-carboxylic acid (3-HAC) represents a high-value "privileged scaffold" in modern drug discovery. It serves as a conformationally restricted, cyclic analogue of serine, offering a unique combination of high Fsp³ character, low molecular weight, and the ability to project pharmacophores in defined vectors.

However, the functionalization of the C3-hydroxyl group is synthetically non-trivial due to two primary factors:

  • The Quaternary Center: The C3 position is a tetrasubstituted carbon, creating significant steric hindrance that impedes standard Sɴ2 nucleophilic attacks.

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening or elimination reactions (grotesque fragmentation) under harsh acidic or basic conditions.

This guide details three validated protocols for modifying the C3-hydroxyl group: Deoxyfluorination , O-Alkylation , and O-Acylation . These methods are selected to maximize chemoselectivity while preserving ring integrity.

Strategic Analysis: The Protection Workflow

Before any functionalization of the hydroxyl group can occur, the orthogonal protection of the amine and carboxylic acid is mandatory. Attempting reactions on the zwitterionic amino acid will result in polymerization or N-alkylation.

Recommended Starting Material: 1-Boc-3-hydroxyazetidine-3-carboxylic acid methyl ester.

  • N-Protection: tert-Butoxycarbonyl (Boc) is preferred for its stability to basic alkylation conditions.

  • COOH-Protection: Methyl or tert-butyl esters are required. The methyl ester is preferred for fluorination sequences to minimize steric bulk during the critical transition state.

ProtectionStrategy Start 3-Hydroxyazetidine- 3-carboxylic acid (Zwitterion) Step1 N-Protection (Boc2O, NaHCO3) Start->Step1 Step2 Esterification (TMSCHN2 or MeOH/H+) Step1->Step2 Ready Scaffold Ready for OH-Functionalization Step2->Ready Fluorination Deoxyfluorination (DAST/Deoxo-Fluor) Ready->Fluorination Alkylation O-Alkylation (NaH, R-X) Ready->Alkylation Acylation O-Acylation (Ac2O, DMAP) Ready->Acylation

Figure 1: The mandatory protection workflow required to isolate the C3-hydroxyl reactivity.

Protocol 1: Deoxyfluorination (The Bioisostere)

Replacing the hydroxyl group with fluorine is a standard medicinal chemistry tactic to modulate pKa, block metabolism, and increase lipophilicity without significantly altering steric volume.

Challenge: Direct fluorination of tertiary alcohols often leads to elimination (forming the azetine) or rearrangement. The electron-withdrawing ester at C3 helps destabilize the carbocation intermediate, favoring substitution over elimination, but temperature control is critical.

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Step-by-Step Methodology:
  • Preparation: Dissolve N-Boc-3-hydroxyazetidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C under an argon atmosphere. Critical: Do not start at 0 °C; this favors elimination.

  • Addition: Add DAST (1.5 eq) dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature over 4–6 hours.

  • Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary:

ParameterSpecificationNote
Temperature -78 °C to RTHigher initial temps cause elimination to 3-azetine.
Solvent DCM (Anhydrous)Moisture generates HF, degrading the Boc group.
Yield Target 50–70%Moderate yield is typical due to steric crowding.

Protocol 2: O-Alkylation (Ether Synthesis)

Etherification of the C3-hydroxyl allows for the introduction of diverse side chains (benzyl, alkyl, propargyl).

Challenge: The C3 position is a tertiary alcohol. Standard Williamson ether synthesis (NaH + Alkyl Halide) is slow and can suffer from competitive elimination or retro-aldol-type decomposition if the ester is hydrolyzed.

Recommended Method: Silver(I) Oxide mediated alkylation (preferred for mildness) or Sodium Hydride (for unreactive electrophiles).

Step-by-Step Methodology (NaH Method):
  • Preparation: Dissolve N-Boc-3-hydroxyazetidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion in oil, 1.5 eq). Stir for 30 minutes.

    • Observation: Evolution of H₂ gas. Ensure venting.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (2.0 eq).

  • Catalysis (Optional): For bulky electrophiles, add TBAI (tetrabutylammonium iodide, 0.1 eq) to catalyze the reaction via the Finkelstein mechanism.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Workup: Quench with aqueous NH₄Cl. Extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Optimization Table:

Electrophile TypeBase/CatalystConditionsExpected Yield
Primary Iodide (MeI) NaH0 °C to RT, 4hHigh (>80%)
Benzyl Bromide NaH + TBAIRT, 12hModerate (60-75%)
Allyl Bromide Ag₂ORT, 24h (Dark)Moderate (50-65%)

Protocol 3: O-Acylation (Ester/Prodrug Formation)

Acylation is straightforward but requires forcing conditions due to the tertiary nature of the alcohol. This is often used to create prodrugs or intermediates for elimination.

Step-by-Step Methodology:
  • Mixture: Combine the substrate (1.0 eq) with DMAP (4-dimethylaminopyridine, 0.2 eq) and Triethylamine (3.0 eq) in DCM.

  • Acylation: Add the Acid Anhydride (2.0 eq) or Acid Chloride (1.5 eq) at 0 °C.

  • Reaction: Stir at RT for 6 hours.

  • Note: If the reaction is sluggish, switch solvent to Pyridine and heat to 50 °C.

Mechanism & Troubleshooting

The primary failure mode in these reactions is the Grotesque Fragmentation or Elimination . The diagram below illustrates the decision pathway for the intermediate carbocation/alkoxide.

Mechanism Substrate Tertiary Alcohol (Substrate) Activation Activation (Protonation/DAST/NaH) Substrate->Activation Intermediate Activated Intermediate (Crowded Center) Activation->Intermediate Path_Sub Pathway A: Substitution (SN1/SN2-like) Desired Product Intermediate->Path_Sub Low Temp (-78°C) Non-Basic Conditions Path_Elim Pathway B: Elimination (Formation of Azetine) Intermediate->Path_Elim High Temp Strong Base

Figure 2: Mechanistic divergence. Controlling temperature is the primary lever to prevent elimination.

References

  • Van Hende, E., et al. (2009).[1] "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid." Journal of Organic Chemistry, 74(5), 2250–2253. Link

  • Glawar, A. F., et al. (2013).[2] "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." ChemMedChem, 8(4), 658–666.[2] Link

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Hanessian, S., et al. (2006). "Design and Synthesis of Conformationally Constrained Amino Acids." Tetrahedron, 62(33), 7755-7771. (General reference for constrained AAA scaffolds).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Peptides Containing 3-Hydroxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Constrained Scaffolds in Peptide Therapeutics

Bioactive peptides are at the forefront of modern therapeutic development, offering high specificity and potent biological activity that often surpasses traditional small molecules.[1] Their function is intrinsically linked to their three-dimensional structure.[1] However, native peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their therapeutic efficacy. The rational incorporation of non-natural amino acids is a proven strategy to overcome these limitations, enhancing proteolytic resistance, bioavailability, and receptor-binding affinity.[1][2][3]

Among the diverse array of synthetic building blocks, 3-Hydroxyazetidine-3-carboxylic acid (Aze(3-OH)) presents a unique and powerful scaffold for peptide design. As a conformationally constrained proline analogue, the rigid four-membered ring of Aze(3-OH) can induce specific turns in the peptide backbone, helping to lock the molecule into a bioactive conformation.[4][5] The tertiary alcohol at the 3-position introduces a valuable hydrogen-bonding moiety without creating a new chiral center, offering the potential for enhanced target interactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of the Fmoc-protected Aze(3-OH) monomer and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Part 1: Synthesis of the Key Building Block: Fmoc-Aze(3-OH)-OH

Successful incorporation of Aze(3-OH) into a peptide via Fmoc-based SPPS first requires the synthesis of the Nα-Fmoc protected monomer. The Fmoc group provides a base-labile protecting group for the secondary amine, which is compatible with standard SPPS cycles, while the free carboxylic acid is essential for coupling to the growing peptide chain. The tertiary hydroxyl group is generally left unprotected, as its steric hindrance minimizes side reactions during acylation.

Synthetic Workflow for Fmoc-Aze(3-OH)-OH

The synthesis begins with commercially available 1-benzyl-3-azetidinol, proceeding through N-protection with an Fmoc group, followed by oxidation of the primary alcohol to a carboxylic acid, and a final debenzylation step.

A 1-Benzyl-3-hydroxyazetidine B 1-(Fmoc)-3-hydroxyazetidine A->B  Fmoc-Cl or Fmoc-OSu,  Base (e.g., NaHCO3),  Solvent (e.g., Dioxane/H2O)   C Fmoc-Aze(3-OH)-OH (Final Product) B->C  1. Jones Oxidation (CrO3/H2SO4) or TEMPO/Bleach  2. Hydrogenolysis (H2, Pd/C) to remove Benzyl group  (Note: Steps may be interchangeable based on scheme)   SPPS_Cycle Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF, IPA) Deprotection->Washing1 Coupling Step 2: Amino Acid Coupling Fmoc-AA-OH, Activator, Base in DMF Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Elongated Resin-Bound Peptide (Elongated by one residue) Washing2->Elongated  Repeat Cycle  for next AA Elongated->Deprotection Cleavage Final Step: Cleavage & Deprotection (e.g., TFA Cocktail) Elongated->Cleavage

Sources

Application Note: Click Chemistry Functionalization of 3-Hydroxyazetidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 3-Hydroxyazetidine-3-carboxylic acid (3-HAC) derivatives in click chemistry, specifically focusing on drug discovery applications such as peptide macrocyclization, fragment-based drug discovery (FBDD), and proteolysis-targeting chimeras (PROTACs).

Executive Summary

3-Hydroxyazetidine-3-carboxylic acid (3-HAC) is a conformationally constrained, non-proteinogenic amino acid. It functions as a structural chimera of serine and threonine but possesses a quaternary center at the


-carbon, locking the backbone into specific dihedral angles.

In drug development, this scaffold is valued for:

  • Conformational Rigidity: The 4-membered ring restricts conformational freedom (

    
     angles), often stabilizing bioactive peptide turns or loops.
    
  • Metabolic Stability: The quaternary center protects the adjacent amide bonds from proteolytic cleavage.

  • Vector Geometry: The 3,3-disubstitution pattern allows for orthogonal functionalization vectors—one for the peptide backbone and one for side-chain modification (the hydroxyl group or the ring nitrogen).

This guide details how to leverage Click Chemistry (CuAAC and SPAAC) to functionalize this scaffold, transforming it into a versatile hub for bioconjugation and macrocyclization.

Strategic "Click" Entry Points

To utilize 3-HAC in click chemistry, specific "handles" (azides or alkynes) must be introduced. There are three primary vectors for modification:

Vector A: The Azetidine Nitrogen (N1)
  • Strategy: Capping the secondary amine with a propargyl carbamate or azido-linker.

  • Application: Ideal for peptide macrocyclization or attaching bulky fluorophores/tags that should point away from the peptide backbone.

  • Reagents: Propargyl chloroformate (for alkynes) or Azido-PEG-NHS esters (for azides).

Vector B: The 3-Hydroxyl Group (O3)
  • Strategy: Etherification with propargyl bromide.

  • Application: Creates a "serine-like" side chain that is bioorthogonal. Useful for stapling peptides or introducing PROTAC linkers without disrupting the N-to-C backbone flow.

  • Reagents: Propargyl bromide, NaH (requires protection of the acid and amine).

Vector C: The Carboxyl Terminus (C3)
  • Strategy: Amide coupling with propargyl amine or 3-azidopropylamine.

  • Application: Terminal modification for DNA-Encoded Libraries (DELs) where the azetidine serves as the attachment point to the DNA tag.

Scientific Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct synthesis pathway based on the desired application.

G Start 3-Hydroxyazetidine-3-carboxylic Acid (Core Scaffold) Decision Target Application? Start->Decision Path1 Peptide Macrocyclization Decision->Path1 Backbone Constraint Path2 Side-Chain Functionalization (PROTAC/Labeling) Decision->Path2 Orthogonal Handle Path3 DNA-Encoded Libraries Decision->Path3 Library Tagging Step1_N N-Functionalization (Propargyl Carbamate) Path1->Step1_N Step1_O O-Alkylation (Propargyl Ether) Path2->Step1_O Step1_C C-Amidation (Propargyl Amide) Path3->Step1_C Click CuAAC Click Reaction Step1_N->Click Step1_O->Click Step1_C->Click Result1 Strained Macrocyclic Peptide Click->Result1 Result2 Bioconjugate / PROTAC Click->Result2 Result3 Tagged Library Member Click->Result3

Figure 1: Decision tree for functionalizing 3-HAC based on downstream applications.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Propargyloxycarbonyl-3-Hydroxyazetidine-3-Carboxylic Acid

This building block is essential for introducing an alkyne handle on the nitrogen, suitable for solid-phase peptide synthesis (SPPS).

Reagents:

  • 3-Hydroxyazetidine-3-carboxylic acid (HCl salt)[1]

  • Propargyl chloroformate

  • Sodium bicarbonate (

    
    )
    
  • 1,4-Dioxane / Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxyazetidine-3-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (0.2 M concentration).

  • Basification: Cool the solution to 0°C. Add

    
     (3.0 eq) slowly to neutralize the HCl and create a basic buffer.
    
  • Acylation: Dropwise add propargyl chloroformate (1.2 eq) over 15 minutes. The pH must remain above 8; add additional saturated

    
     if necessary.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target mass: [M+H]+).

  • Workup: Acidify the solution to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The product usually precipitates as a white solid. If necessary, purify via flash chromatography (
    
    
    
    :MeOH, 95:5 + 1% AcOH).

Validation:

  • NMR: Check for the propargyl proton triplet at

    
     ppm and the azetidine ring protons (doublets) at 
    
    
    
    ppm.
Protocol B: On-Resin CuAAC Macrocyclization

Use this protocol to cyclize a peptide containing the 3-HAC scaffold (N-propargyl) and an Azido-lysine residue.

Reagents:

  • Peptidyl-Resin (containing N-Propargyl-3-HAC and Azido-Lysine)

  • Copper(I) Iodide (CuI)

  • Sodium Ascorbate

  • PMDETA (Pentamethyldiethylenetriamine) or TBTA

  • DMF (Degassed)

Step-by-Step Methodology:

  • Preparation: Swell the resin (0.1 mmol scale) in degassed DMF for 30 minutes under nitrogen.

  • Catalyst Mix: In a separate vial, dissolve CuI (0.5 eq) and PMDETA (1.0 eq) in DMF. The solution should be light green/blue. Note: If using TBTA, dissolve TBTA (1.0 eq) first.

  • Reductant: Prepare a fresh solution of Sodium Ascorbate (10 eq) in water.

  • Reaction: Add the Cu/Ligand solution to the resin, followed immediately by the Ascorbate solution.

  • Agitation: Shake the vessel at RT for 6–12 hours. Do not bubble gas through the solution (introduces oxygen); use mechanical shaking.

  • Washing: Wash resin extensively:

    • DMF (3x)

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x) — Critical step to remove Copper traces.

    • DCM (3x)

  • Cleavage: Cleave the peptide from the resin using standard TFA/TIS/Water cocktails and analyze by HPLC.

Application Data & Comparison

The following table compares the 3-HAC scaffold against standard amino acids in click chemistry applications.

Feature3-HAC DerivativeSerine/ThreonineProline
Conformation Rigid (4-membered ring)FlexibleRigid (5-membered ring)
Turn Induction High (Type II

-turn mimic)
LowHigh (Type I/II)
Quaternary Center Yes (3,3-disubstituted)NoNo
Click Vector Orthogonal (N or O)Side chain (O)Ring (4-position)
Metabolic Stability High (Steric hindrance)LowModerate

Troubleshooting & Optimization

  • Problem: Incomplete Click Reaction on Resin.

    • Root Cause: Steric hindrance of the quaternary center or resin aggregation.

    • Solution: Switch from CuI to [Cu(CH3CN)4]PF6 (soluble Cu source) and use THPTA as the ligand (water-soluble, faster kinetics). Raise temperature to 40°C.

  • Problem: Copper Contamination in Final Peptide.

    • Root Cause: Cu binding to the azetidine nitrogen or histidine residues.

    • Solution: Use the EDTA or Diethyldithiocarbamate wash steps strictly. Alternatively, use Ru-catalyzed click (RuAAC) if 1,5-triazole geometry is acceptable (though this requires different catalysts).

  • Problem: Instability of the 3-Carboxylic Acid.

    • Insight: The 3-HAC core is generally stable, but avoid harsh basic conditions (>pH 12) for extended periods, which can cause ring opening or epimerization if the nitrogen is acylated with strong electron-withdrawing groups.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.

    • Source: Chemistry - A European Journal (via LJMU Research Online)
    • Significance: Establishes the protocol for using N-propargyl azetidines in peptide macrocycliz
    • URL:[Link]

  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.

    • Source: ChemMedChem
    • Significance: foundational paper on the synthesis and stability of the 3-HAC scaffold.
    • URL:[Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.

    • Source: Bioorganic & Medicinal Chemistry[2][3]

    • Significance: Demonstrates the utility of the scaffold in active drug discovery programs.
    • URL:[Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applic

    • Source: Organic Letters[4]

    • Significance: detailed synthesis routes for enantiopure azetidine amino acids.
    • URL:[Link]

Sources

Application Note: Fragment-Based Drug Discovery Using 3-Hydroxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-Hydroxyazetidine-3-carboxylic acid (3-HACA) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic "flat" fragments, 3-HACA offers a rigid, sp³-rich, three-dimensional architecture with defined exit vectors. This molecule functions as a superior isostere for proline or serine, improving solubility and metabolic stability while enabling the exploration of novel chemical space. This document provides physicochemical profiling, chemical elaboration protocols, and biophysical screening workflows.[1]

Strategic Rationale: Escaping "Flatland"

The historical reliance on sp²-rich aromatic fragments often leads to lead compounds with poor solubility and "flat" geometries that fail to capture the three-dimensional complexity of protein binding pockets. 3-HACA addresses these critical bottlenecks:

  • High Fsp³ Character: The azetidine ring increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates and lower promiscuity.

  • Quaternary Center Rigidity: The gem-disubstitution at the C3 position creates a quaternary center that restricts conformational flexibility, reducing the entropic penalty upon binding.

  • Orthogonal Vectors: The molecule provides three distinct vectors for fragment growth:

    • Vector A (Nitrogen): Electrophile engagement (Amides, Ureas, Sulfonamides).

    • Vector B (Carboxylate): Nucleophile engagement (Amides, Esters, Heterocycles).

    • Vector C (Hydroxyl): Ether/Carbamate formation (often used for solubility tuning or H-bond probing).

Physicochemical Profile
PropertyValueSignificance in FBDD
Molecular Weight 117.10 DaIdeal "Rule of 3" compliance; allows significant mass addition.
LogP ~ -3.9 (Predicted)Extremely hydrophilic; improves solubility of lipophilic leads.
H-Bond Donors 3 (NH, OH, COOH)High potential for specific directional interactions.
H-Bond Acceptors 4Facilitates water-mediated bridging.
Topology Rigid, 4-membered ringDefined exit vectors; distinct from flexible alkyl chains.

Workflow Visualization

The following diagram illustrates the integrated workflow for utilizing 3-HACA in a fragment campaign, from library design to hit expansion.

FBDD_Workflow cluster_Chem Chemical Elaboration cluster_Screen Biophysical Screening Start Scaffold Selection (3-HACA) Protect Orthogonal Protection Start->Protect Core Synthesis Vector_N Vector N (Amidation) Protect->Vector_N Vector_C Vector C (Rev. Amidation) Protect->Vector_C Library Fragment Library (n=50-100) Vector_N->Library Vector_C->Library NMR STD-NMR (Ligand Observed) Library->NMR Primary Screen SPR SPR (Kinetics) NMR->SPR Affinity Check XRay X-Ray Crystallography SPR->XRay Binding Mode Hit Validated Hit XRay->Hit

Figure 1: Integrated FBDD workflow for 3-HACA, highlighting the parallel elaboration of N and C vectors followed by a biophysical screening cascade.

Experimental Protocols

Protocol A: Chemical Elaboration (Library Synthesis)

Objective: To generate a focused library of 3-HACA derivatives by growing from the Nitrogen (N1) and Carboxylate (C3) vectors. Challenge: The 3-hydroxyl group can interfere with coupling reactions; orthogonal protection is required.

Reagents:

  • Scaffold: N-Boc-3-hydroxyazetidine-3-carboxylic acid (Commercial or synthesized via Passerini reaction).

  • Coupling Agents: HATU, DIPEA.

  • Solvents: DMF (anhydrous), DCM.

Step-by-Step Methodology:

  • Vector C (Carboxylate) Elaboration:

    • Input: N-Boc-3-hydroxyazetidine-3-carboxylic acid (1.0 eq).

    • Activation: Dissolve in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins at 0°C.

    • Coupling: Add diverse amine building block (R-NH₂, 1.1 eq).

    • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with 1N HCl (careful with Boc stability), NaHCO₃, and brine.

    • Deprotection: Treat crude with 4N HCl in Dioxane to expose the Azetidine Nitrogen (Vector N).

  • Vector N (Nitrogen) Elaboration (Post-Deprotection):

    • Input: 3-substituted-azetidine-3-carboxamide salt.

    • Capping: React with diverse acid chlorides, sulfonyl chlorides, or isocyanates in DCM/DIPEA.

    • Purification: Preparative HPLC (Reverse phase). Azetidines are polar; use a shallow gradient (0–40% ACN in Water + 0.1% Formic Acid).

  • Quality Control:

    • Verify purity >95% by LC-MS.

    • Critical Check: Ensure the 4-membered ring remains intact (avoid strong Lewis acids or excessive heat >80°C which may trigger ring-opening or rearrangement).

Protocol B: Biophysical Screening (STD-NMR)

Objective: To detect low-affinity binding (mM to µM range) of 3-HACA fragments to the target protein. Rationale: Ligand-observed NMR (Saturation Transfer Difference) is the gold standard for validating small, hydrophilic fragments like azetidines.

Materials:

  • Target Protein (20 µM final concentration).

  • Fragment Pools (mixtures of 3–5 compounds, 400 µM each).

  • Buffer: D₂O-based phosphate buffer (pH 7.4), 100 mM NaCl.

Workflow:

  • Sample Preparation:

    • Prepare fragments in d6-DMSO stocks (50 mM).

    • Dilute into D₂O buffer. Ensure final DMSO < 2%.

    • Add protein. Control: Prepare a sample without protein to rule out aggregation artifacts.

  • NMR Acquisition (Pulse Sequence: stddiff):

    • On-Resonance Irradiation: Set frequency to -1.0 ppm (protein methyl region) or 10-12 ppm (aromatic region).

    • Off-Resonance Irradiation: Set frequency to 40 ppm (far from any signal).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

    • Temperature: 298 K.

  • Data Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Positive Hit: Signals corresponding to the fragment appear in the difference spectrum. This indicates the fragment received magnetization transfer from the protein (binding event).

    • Epitope Mapping: Compare integral intensities of the fragment protons. Protons closest to the protein surface will show stronger STD effects, revealing the binding orientation of the azetidine core.

Case Study Application: STAT3 Inhibition

Context: The Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain is a difficult target often requiring phosphotyrosine mimetics.[2] Application: Researchers successfully utilized the azetidine scaffold to replace a proline linker in a series of STAT3 inhibitors.[2]

  • The Problem: The initial proline-based hits had poor cell permeability and moderate potency.

  • The Solution: Substitution with 3-hydroxyazetidine-3-carboxylic acid derivatives.

    • The quaternary center at C3 locked the conformation, reducing entropic loss.

    • The 3-OH group provided a handle for specific H-bond interactions within the hydrophilic pocket of the SH2 domain.

    • Result: This led to sub-micromolar inhibitors with improved metabolic stability compared to the proline analogs (Gomez et al., 2020).

References

  • Glawar, A. F., et al. (2013). "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem, 8(4), 658-666.[3][4]

  • Gomez, S., et al. (2020). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry.

  • Scott, D. E., et al. (2012).[5] "Fragment-Based Approaches in Drug Discovery and Chemical Biology." Biochemistry, 51(25), 4990–5003.[5]

  • Murray, C. W., & Rees, D. C. (2016).[5] "Opportunity Knocks: Organic Chemistry for Fragment-Based Drug Discovery." Angewandte Chemie International Edition, 55(2), 488–492.[5]

Sources

Troubleshooting & Optimization

improving solubility of 3-Hydroxyazetidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular handling. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most common bottlenecks in synthetic chemistry: the solubilization of highly polar, zwitterionic building blocks.

3-Hydroxyazetidine-3-carboxylic acid is an invaluable, rigid, small-molecule scaffold. However, its native structure forms a tightly locked crystal lattice driven by dense intermolecular hydrogen bonding and electrostatic interactions[1]. Standard organic solvents (like DCM, EtOAc, or THF) lack the dielectric constant required to overcome this lattice energy, resulting in near-zero solubility.

Below is a comprehensive guide to overcoming these physical limitations through both chemical derivatization and physical solvent disruption.

Part 1: Troubleshooting Guides & FAQs

Q: I am trying to run an amide coupling with native 3-Hydroxyazetidine-3-carboxylic acid in DCM, but it remains a cloudy suspension. Why? A: The molecule exists naturally as a zwitterion (the carboxylic acid donates a proton to the basic azetidine nitrogen). Aprotic solvents like DCM cannot separate these charges or disrupt the extensive hydrogen-bond network[1]. To proceed, you must either chemically mask the charges or use a highly specialized hydrogen-bond disrupting co-solvent.

Q: What is the most robust chemical modification to achieve solubility in standard aprotic solvents? A: N-Boc (tert-butyloxycarbonyl) protection is the gold standard. By converting the basic azetidine amine into a neutral carbamate, you permanently eliminate the zwitterionic dipole. The resulting 1-Boc-3-hydroxyazetidine-3-carboxylic acid is highly lipophilic and readily dissolves in DCM, EtOAc, and THF[2].

Q: My downstream assay strictly prohibits covalent modification (no Boc/Fmoc groups). How can I solubilize the native molecule in an organic phase? A: You must use a fluorinated alcohol co-solvent system, specifically Hexafluoro-2-propanol (HFIP). HFIP is a potent hydrogen-bond donor that effectively solvates the carboxylate and disrupts the zwitterionic lattice without permanently altering the chemical structure[3]. A mixture of 5–10% HFIP in DCM is typically sufficient to achieve optical clarity[4].

Q: Can I use salt formation to increase lipophilicity without covalent modification? A: Yes. Titrating the native amino acid with Tetrabutylammonium hydroxide (TBA-OH) yields a lipophilic TBA-salt. The bulky TBA counterion prevents tight crystal lattice packing, dramatically increasing solubility in solvents like THF and DCM.

Part 2: Solubilization Strategies & Logical Pathways

ZwitterionDisruption Root 3-Hydroxyazetidine-3-carboxylic acid (Insoluble Zwitterion) Chem Chemical Modification Root->Chem Phys Physical/Solvent Disruption Root->Phys Boc N-Boc Protection (Breaks Amine Charge) Chem->Boc Est Esterification (Breaks Carboxyl Charge) Chem->Est HFIP HFIP Co-solvent (H-Bond Disruption) Phys->HFIP TBA Lipophilic Salts (e.g., TBA+) Phys->TBA

Pathways for disrupting the zwitterionic network to improve organic solvent solubility.

Part 3: Quantitative Data - Solubility Matrix

The following table summarizes the expected solubility profiles of 3-Hydroxyazetidine-3-carboxylic acid under various strategic interventions.

Solubilization StrategyTarget Solvent SystemEst. SolubilityPrimary Mechanism of Action
Native (Unmodified) DCM, EtOAc, THF< 0.1 mg/mLInsoluble due to zwitterionic lattice energy.
Native + 10% HFIP DCM / HFIP (9:1)> 50 mg/mLHFIP acts as a strong H-bond donor to break the lattice.
N-Boc Protection DCM, EtOAc, THF> 100 mg/mLCarbamate formation neutralizes amine basicity.
TBA-Salt Formation THF, DCM~ 20–50 mg/mLBulky lipophilic counterion prevents crystal packing.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 1-Boc-3-hydroxyazetidine-3-carboxylic acid

This protocol chemically masks the amine, yielding a highly organic-soluble building block (CAS 1035351-06-4)[2].

Workflow Step1 Step 1: Suspension Native AA in Dioxane/H2O Step2 Step 2: Basification Add NaOH (pH 10) Step1->Step2 Step3 Step 3: Protection Add Boc2O (0 °C to RT) Step2->Step3 Step4 Step 4: Extraction Acidify to pH 2-3, extract EtOAc Step3->Step4

Step-by-step workflow for the N-Boc protection of 3-Hydroxyazetidine-3-carboxylic acid.

  • Step 1: Suspension. Suspend 1.0 eq of native 3-Hydroxyazetidine-3-carboxylic acid in a 1:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water dissolves the highly polar amino acid, while dioxane ensures the lipophilic Boc anhydride (Boc₂O) remains in solution, creating an efficient biphasic reaction environment.

  • Step 2: Basification. Add 2.5 eq of 1M NaOH.

    • Causality: The azetidine nitrogen is protonated in its native state. Elevating the pH to ~10 deprotonates the amine, restoring its nucleophilicity for the subsequent attack.

    • Self-Validation: Use pH paper to confirm pH > 9. The suspension will become optically clear.

  • Step 3: Protection. Cool the reaction to 0 °C and add 1.2 eq of Boc₂O dropwise. Allow to warm to room temperature over 4 hours.

    • Causality: Cooling suppresses the competitive, non-productive hydrolysis of Boc₂O by NaOH.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The primary amine spot will disappear as the carbamate forms.

  • Step 4: Extraction. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄, then extract with EtOAc (3x).

    • Causality: Acidification protonates the carboxylic acid. Because the amine is now masked by the Boc group, the entire molecule becomes neutral and highly lipophilic, driving it into the organic EtOAc layer.

    • Self-Validation: The organic layer will yield a white solid upon solvent evaporation. Verify via LC-MS (Expected m/z [M-H]⁻ = 216).

Protocol B: Non-Covalent Solubilization via HFIP Co-solvent

Use this protocol when downstream applications strictly forbid covalent modification[3].

  • Step 1: Initial Solvation Attempt. Weigh 10 mg of native 3-Hydroxyazetidine-3-carboxylic acid into a glass vial. Add 900 µL of DCM.

    • Self-Validation: The powder will remain completely insoluble, forming a cloudy white suspension.

  • Step 2: Lattice Disruption. Add 100 µL of Hexafluoro-2-propanol (HFIP). Vortex vigorously for 60 seconds.

    • Causality: HFIP is a highly polar, strong hydrogen-bond donor but a weak acceptor. It aggressively solvates the carboxylate moiety and disrupts the intermolecular hydrogen bonding of the zwitterionic lattice without altering the covalent structure[4].

  • Step 3: Verification.

    • Self-Validation: The solution will transition from a cloudy suspension to an optically clear, homogenous solution, ready for immediate use in solid-phase peptide synthesis (SPPS) or direct coupling reactions.

Part 5: References

1.[1] Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. National Institutes of Health (NIH). 1 2.[3] The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. 3 3.[4] Challenges in Peptide Solubilization – Amyloids Case Study. LifeTein. 4 4.[2] 1-[(tert-Butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic Acid. Bio-Fount. 2

Sources

Technical Support Center: Troubleshooting Coupling Efficiency of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of coupling reactions with sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in forming amide, sulfonamide, or other bonds with these sterically demanding and strained four-membered rings. Here, we provide in-depth, experience-driven insights and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with 3,3-disubstituted azetidines consistently low-yielding?

A: Low yields in coupling reactions with sterically hindered azetidines, such as 3,3-disubstituted derivatives, are a common challenge stemming from a combination of factors. The primary culprit is steric hindrance, where the bulky substituents on the azetidine ring physically obstruct the approach of the activated carboxylic acid or other electrophiles to the nitrogen atom. This steric congestion significantly slows down the rate of the desired reaction, allowing side reactions to become more competitive.[1][2][3]

Another critical factor is the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol), which can make the ring susceptible to opening under certain reaction conditions, leading to undesired byproducts.[4] The combination of steric bulk and ring strain creates a unique set of challenges that require careful optimization of coupling reagents and reaction conditions.

Q2: I'm observing significant byproduct formation in my reaction. What are the likely side reactions?

A: Besides incomplete conversion, two major side reactions are prevalent when coupling sterically hindered azetidines:

  • Ring-Opening: The strain of the four-membered ring can be relieved through nucleophilic attack, especially when the azetidine nitrogen is activated (e.g., by protonation or Lewis acids).[4] In the context of amide coupling, if the reaction conditions are too harsh (e.g., high temperatures, presence of strong Lewis acids), the activated carboxylic acid or other species in the reaction mixture can promote ring cleavage, leading to the formation of γ-amino acid derivatives or other rearranged products.

  • Guanidinylation of the Azetidine: When using uronium-based coupling reagents like HATU or HBTU, a common side reaction is the guanidinylation of the amine.[5] In the case of a slow-reacting, sterically hindered azetidine, the excess coupling reagent can react with the azetidine nitrogen, forming a stable guanidinium byproduct and consuming the starting material.

Q3: Can I use standard coupling reagents like DCC or EDC for my hindered azetidine?

A: While standard carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are workhorses in organic synthesis, they often prove inefficient for coupling sterically hindered azetidines.[6][7] The reactivity of the O-acylisourea intermediate formed with these reagents is often insufficient to overcome the high activation energy barrier imposed by the steric hindrance of the azetidine. This can lead to very slow reaction rates and low conversions. For these challenging substrates, more potent coupling reagents are generally required.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Amide

When faced with low or no conversion, a systematic approach to optimizing the reaction conditions is crucial. The following flowchart provides a decision-making framework for troubleshooting these challenging couplings.

troubleshooting_workflow start Low/No Conversion reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If still low yield success Successful Coupling reagent->success Improved yield acyl_fluoride Consider Acyl Fluoride Strategy conditions->acyl_fluoride If still low yield conditions->success Improved yield acyl_fluoride->success Improved yield

Caption: Troubleshooting workflow for low coupling efficiency.

For sterically hindered azetidines, the choice of coupling reagent is paramount. Phosphonium and uronium salts are generally more effective than carbodiimides due to the higher reactivity of the active esters they form.[5][8]

Coupling ReagentClassAdvantages for Hindered CouplingsPotential Downsides
HATU Uronium SaltHighly reactive, often successful where others fail.[9]Can cause guanidinylation of the amine; potential for epimerization.
HBTU/TBTU Uronium SaltEffective and commonly used.[9]Guanidinylation side reaction is a known issue with slow-reacting amines.
PyBOP Phosphonium SaltHigh reactivity, no guanidinylation.[5]Can produce carcinogenic HMPA byproduct (BOP).
COMU Uronium SaltHigh efficiency, comparable to HATU, with improved safety profile (non-explosive).[10]Can still cause guanidinylation.
Acyl Fluorides Acid HalideLess sterically demanding than other activated species, highly reactive.[11]Requires an additional step to form the acyl fluoride (can be done in situ).

Recommendation: Start with a phosphonium salt like PyBOP to avoid the guanidinylation side reaction. If yields are still low, move to a highly active uronium salt like HATU or COMU .

If a powerful coupling reagent is still not providing satisfactory results, further optimization of the reaction conditions is necessary.

  • Temperature: While room temperature is the standard starting point to minimize side reactions, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier of the sterically hindered coupling.[2] However, be mindful that elevated temperatures can also increase the risk of racemization and ring-opening.

  • Reaction Time: Sterically hindered couplings are inherently slow. Extend the reaction time significantly, even up to 24-48 hours, and monitor the progress by LC-MS.

  • Solvent: Aprotic polar solvents like DMF, NMP, or DMA are generally good choices due to their ability to dissolve the reactants and intermediates. Ensure the solvent is anhydrous, as water can hydrolyze the activated species.

  • Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without competing with the azetidine as a nucleophile. Use of an appropriate amount of base is critical.[8]

For particularly challenging substrates where even the most potent coupling reagents fail, the in situ formation of an acyl fluoride can be a highly effective strategy.[11] Acyl fluorides are less sterically demanding than the bulky activated esters formed with uronium or phosphonium reagents, allowing for easier approach of the hindered azetidine.

Issue 2: Azetidine Ring-Opening Observed

The observation of ring-opened byproducts indicates that the reaction conditions are too harsh for the strained azetidine ring.

ring_opening_mitigation start Ring-Opening Detected temp Lower Reaction Temperature start->temp lewis_acid Avoid Lewis Acidic Conditions start->lewis_acid reagent_choice Choose Milder Coupling Reagents start->reagent_choice stable_product Stable Product temp->stable_product lewis_acid->stable_product reagent_choice->stable_product

Caption: Mitigation strategies for azetidine ring-opening.

  • Reduce Reaction Temperature: Perform the reaction at room temperature or even lower (e.g., 0 °C) to minimize the rate of the ring-opening side reaction.

  • Avoid Lewis Acidic Additives: Some coupling protocols may include additives that are Lewis acidic. These should be avoided as they can coordinate to the azetidine nitrogen and promote ring cleavage.

  • Careful Choice of Coupling Reagent: The generation of highly reactive acyl chlorides with reagents like thionyl chloride or oxalyl chloride should be approached with caution, as the generated HCl can catalyze ring-opening. If an acid chloride is necessary, perform the reaction at low temperature with a non-nucleophilic base to scavenge the HCl as it is formed.[]

Experimental Protocols

Protocol 1: General Procedure for Coupling with a Hindered Azetidine using HATU

This protocol provides a starting point for the coupling of a carboxylic acid with a sterically hindered azetidine using HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered azetidine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered azetidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for challenging couplings where other methods have failed.[11]

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered azetidine (1.2 eq)

  • (Diethylamino)sulfur trifluoride (DAST) or a similar fluorinating agent (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., 2,6-lutidine) (1.5 eq)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Slowly add the fluorinating agent (e.g., DAST, 1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes to form the acyl fluoride.

  • In a separate flask, dissolve the sterically hindered azetidine (1.2 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of the azetidine and base to the acyl fluoride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Thionyl Chloride-Based Reagents. In Comprehensive Organic Functional Group Transformations (Vol. 5, pp. 147-236). Elsevier. [Link]

  • Reddy, K. L., & Singh, V. K. (2004). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 69(15), 5124-5127. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. [Link]

  • Spencer, J. R., et al. (1996). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 61(23), 8044-8049. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 315-319. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Li, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3463-3477. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. [Link]

  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide. [Link]

  • Ulven, T., & Tautermann, C. S. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(45), 9235-9238. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Molecules, 25(21), 5125. [Link]

  • Lebleu, T., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 374. [Link]

  • Zhang, Z.-Q., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 59-62. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Smith, A. B., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]

  • Asai, S., & Fuji, K. (2018). Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free. The Journal of Organic Chemistry, 83(15), 8122-8130. [Link]

  • Adl, A., et al. (2000). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 65(22), 7512-7519. [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Patel, M., & Patel, N. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-366. [Link]

  • Zhang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Scientific Reports, 13(1), 1-11. [Link]

  • Van der Veken, P., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. The Journal of Organic Chemistry, 79(6), 2535-2541. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 936306. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Csenki, Z., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(23), 7339. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 315-319. [Link]

  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

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preventing side reactions during 3-Hydroxyazetidine-3-carboxylic acid deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-Hydroxyazetidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of deprotecting this valuable, yet sensitive, building block. As a strained, trifunctional molecule, the removal of protecting groups can be fraught with challenges, leading to low yields and difficult-to-remove impurities.

This resource, structured as a series of troubleshooting guides and frequently asked questions, provides in-depth, field-proven insights to help you anticipate and overcome common side reactions.

Troubleshooting Guide: Diagnosing and Preventing Side Reactions

This section addresses the most common issues encountered during the deprotection of 3-Hydroxyazetidine-3-carboxylic acid derivatives. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable protocols for prevention.

Issue 1: Azetidine Ring Integrity Compromised (Ring Opening)

Q: My LC-MS analysis shows a product with a mass corresponding to a ring-opened species after N-Boc deprotection with TFA. What is happening and how can I prevent it?

A: This is a classic case of acid-catalyzed ring-opening. The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack, a process significantly accelerated by strong acids like trifluoroacetic acid (TFA).[1]

Causality: The mechanism involves protonation of the azetidine nitrogen (after Boc removal) or coordination of a Lewis acid, which further strains the ring.[1] This makes the ring's carbon atoms highly electrophilic and vulnerable to attack by any nucleophile present, including the TFA counter-ion, water, or even the molecule's own hydroxyl group, leading to cleavage.

Preventative Strategies & Protocols:

  • Utilize Scavengers: The primary culprit in TFA-mediated deprotection is the highly reactive tert-butyl cation generated from the Boc group.[2][3] This cation can promote side reactions. Scavengers are essential to trap this electrophile.

  • Milder Acidic Conditions: Avoid using neat TFA. Switching to a milder and more controlled acidic reagent is often successful.

Table 1: Comparison of N-Boc Deprotection Conditions
MethodReagent CocktailTemperatureTypical TimeKey Considerations
Standard (Harsh) 50-95% TFA in Dichloromethane (DCM)0 °C to RT1-2 hoursHigh risk of ring-opening.
Scavenger-Modified 20-50% TFA in DCM with Scavengers0 °C to RT2-4 hoursSignificantly reduces side reactions.[4]
HCl in Dioxane 4M HCl in 1,4-Dioxane0 °C to RT1-3 hoursEffective alternative to TFA; avoids trifluoroacetylation.[2][5]
dot

Deprotection_Troubleshooting start Deprotection Attempted check_lcms Analyze Crude by LC-MS start->check_lcms correct_mass Correct Mass Observed (High Purity) check_lcms->correct_mass Success side_product Side Product(s) Observed check_lcms->side_product Problem mass_plus_18 Mass +18? (Ring Opening by H2O) side_product->mass_plus_18 Check Mass mass_fragment Mass Loss? (Fragmentation) side_product->mass_fragment Check Mass other_issue Other Issues (e.g., Alkylation) side_product->other_issue Check Mass solution_hcl Solution: Use 4M HCl in Dioxane or TFA with Scavengers mass_plus_18->solution_hcl Yes solution_base Solution: Avoid strong base (pH > 8). Use mild enzymatic or acid-catalyzed ester hydrolysis. mass_fragment->solution_base Yes solution_scavenger Solution: Add Scavengers (TIS, H2O, Thioanisole) to TFA cleavage. other_issue->solution_scavenger Yes

Caption: Troubleshooting Decision Tree for Deprotection.

Protocol 1: Mild N-Boc Deprotection with a Scavenger Cocktail
  • Preparation: Dissolve the N-Boc protected 3-hydroxyazetidine derivative in anhydrous Dichloromethane (DCM) (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS) (5 vol%) and water (5 vol%).

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) (20-50 vol%) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can be used directly or neutralized.

Issue 2: Molecular Fragmentation

Q: After attempting to deprotect the methyl ester of my azetidine derivative using LiOH, I observed significant decomposition and a complex mixture of products. What is the cause?

A: You are likely observing a base-induced fragmentation via a retro-Aldol type reaction. The 3-hydroxyazetidine-3-carboxylic acid scaffold is known to be unstable at a pH above 8.[6]

Causality: Strong bases, such as lithium hydroxide (LiOH), can deprotonate the hydroxyl group. The resulting alkoxide can trigger an electronic cascade that leads to the cleavage of the C2-C3 or C3-C4 bond of the azetidine ring. This is a thermodynamically favorable process that relieves the inherent ring strain.

Preventative Strategies & Protocols:

The key is to avoid strongly basic conditions for ester hydrolysis. Orthogonal protecting groups that can be removed under acidic or neutral conditions are highly recommended for the carboxylic acid functionality.

Table 2: Recommended Carboxylic Acid Protecting Groups
Protecting GroupFormulaCleavage ConditionsStability Profile
tert-Butyl (tBu) Ester -C(CH₃)₃Mild Acid (TFA, HCl).[7]Stable to base and hydrogenolysis. Cleaved simultaneously with N-Boc.
Benzyl (Bn) Ester -CH₂PhHydrogenolysis (H₂, Pd/C).[7]Stable to acid and base. Cleaved simultaneously with N-Cbz.
Allyl (All) Ester -CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.Orthogonal to most acid/base labile and hydrogenolysis-cleavable groups.
Protocol 2: Orthogonal Deprotection of an Allyl Ester
  • Inert Atmosphere: Dissolve the allyl-protected azetidine derivative in anhydrous DCM or THF under an argon or nitrogen atmosphere.

  • Scavenger Addition: Add a scavenger such as pyrrolidine, morpholine, or phenylsilane (5-10 equivalents).

  • Catalyst Addition: Add the Palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. The filtrate can then be concentrated and purified.

Frequently Asked Questions (FAQs)

Q1: What is the best orthogonal protecting group strategy for 3-Hydroxyazetidine-3-carboxylic acid?

A: The optimal strategy depends on your synthetic route. An excellent and highly orthogonal combination is N-Fmoc, O-TBDMS (tert-butyldimethylsilyl), and a C-terminal allyl ester. This allows for selective deprotection under distinct, non-interfering conditions.

dot

Orthogonal_Deprotection FullyProtected Fully Protected 3-OH-Aze N-Fmoc O-TBDMS CO₂Allyl Deprotect_N Piperidine/DMF FullyProtected:n->Deprotect_N Deprotect_O TBAF/THF FullyProtected:o->Deprotect_O Deprotect_C Pd(PPh₃)₄ / Scavenger FullyProtected:c->Deprotect_C N_Deprotected Free Amine N-H O-TBDMS CO₂Allyl Deprotect_N->N_Deprotected O_Deprotected Free Hydroxyl N-Fmoc O-H CO₂Allyl Deprotect_O->O_Deprotected C_Deprotected Free Carboxylic Acid N-Fmoc O-TBDMS CO₂H Deprotect_C->C_Deprotected

Caption: Orthogonal Deprotection Scheme for 3-OH-Aze.

Q2: I am performing an N-Cbz deprotection via hydrogenolysis. Are there any specific pitfalls?

A: Yes. While generally a mild and reliable method, consider the following:

  • Catalyst Poisoning: If your molecule contains sulfur (e.g., from methionine or cysteine residues), it can poison the Palladium catalyst. Use a larger catalyst loading or a poison-resistant catalyst if this is a concern.

  • Incomplete Reaction: The reaction can sometimes stall. Ensure efficient stirring to keep the catalyst suspended and a good flow of hydrogen. If the reaction stops, filtering and adding fresh catalyst can help.

  • Over-reduction: Other functional groups, such as alkenes, alkynes, or nitro groups, will also be reduced under these conditions. If these are present and need to be retained, hydrogenolysis is not a suitable method. In such cases, an acid-mediated Cbz deprotection can be considered, though with caution to avoid ring-opening.[8][9]

Protocol 3: Standard N-Cbz Deprotection via Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz protected azetidine derivative in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10% by weight of the substrate).

  • Hydrogenation: Place the suspension in a hydrogenation vessel. Purge the vessel with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or at a pressure of 1-3 atm).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is often complete within 2-16 hours.

  • Work-up: Once complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate contains the deprotected product and can be concentrated under reduced pressure.

Q3: Can I deprotect the N-Boc and a C-terminal t-Butyl ester at the same time?

A: Yes, this is a common and efficient strategy. Since both groups are acid-labile, a single treatment with TFA (using the scavenger cocktail described in Protocol 1) will cleave both protecting groups simultaneously. This is a key advantage of the Boc/t-Bu protection strategy in peptide synthesis.[2]

References

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Saunders, G. J. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Glawar, A. F. et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem, 8, 658-66. [Link]

  • Couto, I. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Strieth-Kalthoff, F. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Nature Communications. [Link]

  • Bull, J. A. et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Glawar, A. F. et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ResearchGate. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Google Patents. (2002). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Chapter 6: Carboxyl Protecting Groups. Georg Thieme Verlag.
  • Unknown. 2. Carboxyl protecting groups. [Link]

  • Google Patents. (2003). Process for making azetidine-3-carboxylic acid.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • PubChem. 3-hydroxyazetidine-3-carboxylic acid hydrochloride. [Link]

  • Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Aderibigbe, O. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Kim, J. et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Science. [Link]

  • ResearchGate. (2020). Proposed fragmentation patterns and characteristic ions of... [Link]

  • MDPI. (2022). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • Google Patents. (2012). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • P. B. Armentrout et al. (2018). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry. [Link]

  • MDPI. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • Slideshare. (2018). Protection and deprotection of carboxylic acid. [Link]

  • Salomon, C. J. et al. (2017). Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

purification strategies for zwitterionic azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of zwitterionic azetidine derivatives. This resource is designed for researchers, analytical scientists, and drug development professionals dealing with the unique intersection of high ring strain, extreme polarity, and pH sensitivity.

Below, you will find causality-driven troubleshooting guides, structural workflows, quantitative reference data, and self-validating protocols to ensure the structural integrity of your azetidine core during purification.

Part 1: Core Challenges & Causality in Azetidine Purification

Zwitterionic azetidines present a dual challenge in downstream processing:

  • Chemical Instability (Ring Strain): The four-membered azetidine ring possesses an inherent ring strain of approximately 25.4 kcal/mol[1]. Under acidic conditions (commonly used in standard reverse-phase chromatography), the azetidine nitrogen becomes protonated. This protonation significantly lowers the activation barrier for nucleophilic attack, leading to rapid intramolecular or intermolecular ring-opening decomposition[2].

  • Chromatographic Elution (Extreme Polarity): Zwitterions contain both cationic (e.g., protonated amine) and anionic (e.g., carboxylate) moieties. This dual-charge state renders them highly water-soluble and highly polar. Consequently, they exhibit virtually zero retention on traditional hydrophobic C18 stationary phases, eluting in the void volume[3].

To solve this, the gold standard approach shifts from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing volatile, pH-neutral buffer systems[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My azetidine derivative degrades completely during standard C18 preparative HPLC. Why is this happening? Causality: Standard RP-HPLC methods typically rely on 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) as mobile phase modifiers, which drop the solvent pH to between 1.8 and 2.5. At pH 1.8, the half-life (


) of many azetidine derivatives is less than 30 minutes due to acid-mediated protonation of the nitrogen, which triggers rapid ring-opening[2].
Solution:  You must abandon strong acidic modifiers. Switch to a neutral or slightly basic volatile buffer, such as 10 mM Ammonium Acetate (pH 6.8), which keeps the azetidine unprotonated and stable while remaining fully compatible with LC-MS and lyophilization[5].

Q2: I switched to a neutral pH, but my zwitterionic azetidine still elutes in the void volume on a C18 column. How do I increase retention? Causality: C18 columns rely on hydrophobic partitioning. Zwitterions are heavily hydrated in aqueous solutions, meaning hydrophobic interactions are insufficient to overcome their affinity for the mobile phase. Solution: Transition to HILIC. HILIC operates via a polar stationary phase and a high-organic mobile phase. The stationary phase immobilizes a water-rich layer; your polar zwitterion partitions into this aqueous layer, providing excellent retention. The elution gradient is reversed: you start with high organic solvent (e.g., 90% Acetonitrile) and elute by increasing the aqueous content[4].

Q3: Which HILIC stationary phase should I select to prevent irreversible binding? Causality: Using bare silica or aminopropyl HILIC phases for zwitterions often leads to irreversible electrostatic binding (ion-exchange) between the ionized silanols/amines and the oppositely charged moieties on your molecule[5]. Solution: Utilize a Zwitterionic HILIC (Z-HILIC) column (e.g., sulfobetaine-bonded phases). These columns contain both negatively and positively charged groups in a 1:1 molar ratio, resulting in a net-zero surface charge. This prevents dominant, irreversible ion-exchange behavior while providing a thick hydration layer for optimal partitioning of polar analytes[6][7].

Part 3: Visualization of the Purification Workflow

The following decision tree illustrates the logical progression for purifying pH-sensitive zwitterionic heterocycles.

G Start Crude Zwitterionic Azetidine Mixture Assess Assess pKa & pH Stability (NMR/TLC) Start->Assess Decision Is compound stable at pH < 3? Assess->Decision RP_HPLC Standard RP-HPLC (0.1% TFA/FA) Decision->RP_HPLC Yes (Rare) HILIC Zwitterionic HILIC (NH4OAc Buffer, pH 6-7) Decision->HILIC No (High Ring Strain) Prep Sample Prep: Dissolve in High Organic (>75% MeCN) HILIC->Prep Elution Gradient Elution: Decrease Organic, Increase Aqueous Prep->Elution Lyophilize Fraction Collection & Lyophilization Elution->Lyophilize

Caption: Workflow for selecting and executing the purification of pH-sensitive zwitterionic azetidines.

Part 4: Quantitative Data & Buffer Selection

Selecting the correct buffer is the most critical variable in this workflow. The table below summarizes the causality between buffer pH, azetidine stability, and chromatographic suitability.

Table 1: Buffer Selection and Azetidine Stability Metrics

Buffer System / ModifierTypical pH RangeAzetidine Stability (

)
Recommended Chromatographic ModeLC-MS Volatility
0.1% TFA 1.8 - 2.0< 0.5 hours (Rapid Ring-Opening)RP-HPLC (Avoid for Azetidines)High
0.1% Formic Acid 2.5 - 2.8~ 1.2 hoursRP-HPLC (Avoid for Azetidines)High
10 mM Ammonium Formate 3.0 - 5.0Moderate (Substituent dependent)HILIC / RP-HPLCHigh
10 mM Ammonium Acetate 5.8 - 6.8Stable (> 24 hours) Z-HILIC (Optimal) High
0.1% Ammonium Hydroxide 9.0 - 10.5Stable (Beware base-labile groups)High-pH HILICHigh

Data synthesized from stability studies on N-substituted azetidines and HILIC buffer compatibility[2].

Part 5: Self-Validating Experimental Protocol

Protocol: Preparative Z-HILIC Purification of Zwitterionic Azetidines

This protocol is designed as a self-validating system: if step 1 is performed incorrectly, the chromatography in step 3 will immediately show peak splitting or fronting, alerting the user to a sample preparation error.

Step 1: Sample Preparation (Critical)

  • Rationale: Injecting a highly aqueous sample into a HILIC column disrupts the stationary phase water layer, causing severe peak distortion and breakthrough.

  • Action: Dissolve the crude azetidine mixture in a solvent matching the initial mobile phase (e.g., 75–90% Acetonitrile).

  • Validation Check: If the compound is insoluble in 90% MeCN, dissolve it in a minimal volume of DMSO or Water, and slowly titrate in Acetonitrile until the solution becomes slightly cloudy, then add a drop of water until clear.

Step 2: Column Equilibration

  • Rationale: Zwitterionic HILIC columns require extensive equilibration to establish the hydration layer compared to RP-HPLC.

  • Action: Flush the column with 20 column volumes (CV) of 50:50 Acetonitrile:Water (containing 10 mM NH₄OAc) to wet the pores. Follow this with 20 CV of the initial gradient conditions (e.g., 90% Acetonitrile / 10% Aqueous 10 mM NH₄OAc, pH 6.8).

Step 3: Gradient Elution

  • Rationale: HILIC gradients run in reverse relative to RPLC. Water is the strong elution solvent[4].

  • Action:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Start the gradient at 90% B / 10% A.

    • Ramp down to 50% B / 50% A over 15–20 minutes. The highly polar zwitterionic azetidine will elute as the aqueous content increases.

Step 4: Fraction Collection and Lyophilization

  • Rationale: Ammonium acetate is fully volatile and will sublimate during freeze-drying, leaving no inorganic salt residue[5].

  • Action: Collect fractions based on UV or MS triggering. Immediately freeze the pooled fractions containing the product at -80 °C and lyophilize to yield the pure zwitterionic azetidine salt.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • HILIC - Dr. Maisch Source: Dr. Maisch HPLC GmbH URL: [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com Source: BUCHI URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) URL:[Link]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles Source: Waters Corporation URL:[Link]

  • Purifying ionic compounds by flash column chromatography - Biotage Source: Biotage URL:[Link]

  • Mastering HILIC-Z Separation for Polar Analytes | LabRulez LCMS Source: LabRulez URL:[Link]

Sources

Technical Support Center: Resolving Aggregation in Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating azetidine residues. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions regarding the challenge of peptide aggregation. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these issues in your experiments.

Introduction: The Double-Edged Sword of Azetidine Residues

Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, is a powerful tool in peptide design.[1] Its incorporation can introduce unique conformational constraints, influencing the peptide's secondary structure and, consequently, its physicochemical properties. Unlike the five-membered ring of proline which strongly induces β-turns, the smaller azetidine ring preferentially stabilizes γ-turn conformations.[2][3] This can be highly beneficial, as it disrupts the formation of intermolecular β-sheets, a common cause of aggregation in many peptide sequences.[4]

However, the increased conformational flexibility that azetidine residues can impart may also, in some contexts, lead to disordered aggregation.[1][5] Furthermore, the unique stereochemistry of azetidine-containing peptides can sometimes present novel challenges in solubilization and handling. This guide is designed to help you navigate these challenges and ensure the successful application of your azetidine-modified peptides.

Troubleshooting Guide: From Synthesis to Solution

This section is designed in a question-and-answer format to directly address common problems encountered during the synthesis and handling of azetidine-containing peptides.

Issue 1: My azetidine-containing peptide is showing poor solubility after cleavage and lyophilization.

Root Cause Analysis:

Poor solubility is the first indicator of potential aggregation. This can be due to several factors, including the overall hydrophobicity of the peptide, the formation of strong intermolecular hydrogen bonds, or the presence of residual impurities from synthesis. The charge of the peptide at a given pH is also a critical determinant of its solubility.[6]

Recommended Solutions:

  • Systematic Solubility Testing: Before dissolving the entire batch, perform a small-scale solubility test.[7][8] This will save your valuable peptide and help you identify the optimal solvent system.

  • pH Adjustment: The net charge of your peptide is crucial.

    • Basic Peptides (net positive charge): Try dissolving in an acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[6][9]

    • Acidic Peptides (net negative charge): Use a basic solution such as 10% ammonium hydroxide or ammonium bicarbonate.[7][9]

    • Neutral Peptides: If the peptide has a high proportion of hydrophobic residues, aqueous solutions may not be sufficient. Start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile, and then slowly dilute with your aqueous buffer.[7][8]

  • Physical Disruption of Aggregates:

    • Sonication: Brief periods of sonication can help break up small aggregates and facilitate dissolution.[6][7] It's best to do this in short bursts on ice to avoid heating the sample.

    • Vortexing: Vigorous vortexing can also aid in solubilization.

Issue 2: My peptide dissolves initially but then precipitates out of solution.

Root Cause Analysis:

This is a classic sign of nucleation-dependent aggregation. While the initial dissolution may be successful, small, soluble oligomers can act as "seeds" or nuclei, triggering a cascade of aggregation that leads to visible precipitation.[10] This is particularly common when diluting a stock solution from an organic solvent into an aqueous buffer.[8]

Recommended Solutions:

  • Slow Dilution: When diluting a peptide stock (e.g., from DMSO), add the aqueous buffer very slowly while vortexing.[8] This helps to avoid localized high concentrations of the peptide, which can promote nucleation.

  • Incorporate Stabilizing Excipients: Certain additives can help to maintain peptide solubility and prevent aggregation.

    • Sugars (e.g., sucrose, trehalose): These can provide thermal protection and stabilize the native conformation.[11]

    • Amino Acids (e.g., Arginine): Arginine is known to minimize hydrophobic interactions that can lead to aggregation.[11]

    • Non-ionic Surfactants (e.g., Polysorbate 20/80): These can reduce aggregation at interfaces.[11]

  • Use of Chaotropic Agents: For peptides that are particularly prone to aggregation, consider the use of chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[9] These agents disrupt the hydrogen bond networks that hold aggregates together. Note: These are denaturing agents and may not be suitable for all downstream applications.

Issue 3: I suspect aggregation is occurring during solid-phase peptide synthesis (SPPS).

Root Cause Analysis:

Aggregation on the resin during SPPS can lead to incomplete coupling and deprotection, resulting in low yields and difficult purifications.[4] This is often caused by the self-association of peptide chains through hydrogen bonding, forming secondary structures that are difficult for reagents to penetrate.

Recommended Solutions:

  • Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), or use a mixture of solvents. The addition of DMSO or chaotropic salts like LiCl can also be beneficial.[4][12]

  • Disruptive Strategies:

    • Elevated Temperature/Microwave: Increasing the coupling temperature or using microwave irradiation can disrupt aggregation and improve synthesis efficiency.[4][12]

    • Sonication: Applying ultrasonic energy can physically break up aggregated peptide-resin.[4][12]

  • Incorporate Aggregation-Disrupting Moieties:

    • Pseudoproline Dipeptides: These are highly effective at introducing a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[4][12]

    • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen can sterically hinder hydrogen bonding.[4][12]

Detailed Experimental Protocols

Protocol 1: Systematic Solubilization Workflow for Azetidine-Containing Peptides

This protocol provides a step-by-step method for identifying the optimal solvent for a new or problematic peptide.

Materials:

  • Lyophilized azetidine-containing peptide

  • Sterile, distilled water

  • 10% Acetic Acid

  • 1% Ammonium Hydroxide

  • Acetonitrile (ACN)

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Initial Assessment: Before opening the vial, centrifuge it briefly to ensure all lyophilized powder is at the bottom.

  • Water First: Attempt to dissolve a small, known amount of the peptide (e.g., 1 mg) in sterile water to a concentration of 1 mg/mL. Vortex briefly.

  • Tiered Solvent Testing: If the peptide is not soluble in water, take new small aliquots of the dry peptide for each of the following steps.

    • For Basic Peptides: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • For Acidic Peptides: Add 1% ammonium hydroxide dropwise while vortexing until the peptide dissolves.

    • For Neutral/Hydrophobic Peptides: Add a minimal amount of DMSO to fully dissolve the peptide. Then, slowly add your desired aqueous buffer to the DMSO stock while vortexing to reach the final desired concentration.

  • Final Check: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining micro-aggregates.[6] Use the supernatant for your experiments.

Protocol 2: Monitoring Peptide Aggregation with Size Exclusion Chromatography (SEC)

SEC is a powerful technique for separating and quantifying soluble aggregates like dimers, trimers, and larger oligomers.[11][13]

Materials:

  • Solubilized peptide solution

  • HPLC system with a UV detector

  • Appropriate size exclusion column (select based on the molecular weight of your peptide)

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare your peptide solution at the desired concentration in the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Injection and Separation: Inject a known volume of your peptide solution onto the column. The separation occurs based on size, with larger aggregates eluting first, followed by the monomeric peptide.

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The area under each peak corresponds to the relative amount of each species (monomer, dimer, etc.). This allows for the quantification of the percentage of aggregation in your sample.

Visualizations

Aggregation_Intervention cluster_peptide Peptide Chain cluster_aggregation Aggregation Pathway cluster_intervention Intervention Points P1 Peptide 1 Oligomer Soluble Oligomers P1->Oligomer P2 Peptide 2 P2->Oligomer P3 Peptide 3 P3->Oligomer Intermolecular Interactions Fibril Insoluble Fibrils (β-sheets) Oligomer->Fibril Nucleation & Growth Aze Azetidine Residue (γ-turn induction) Aze->P1 Disrupts β-sheets Solvent Solvent Optimization (pH, Organic Co-solvents) Solvent->Oligomer Prevents Formation Excipients Stabilizing Excipients (Arginine, Sugars) Excipients->Oligomer Stabilizes Monomer

Caption: Mechanism of peptide aggregation and points of intervention.

Troubleshooting_Workflow Start Lyophilized Peptide Insoluble? Solubility_Test Perform Systematic Solubility Test Start->Solubility_Test Yes Check_Precipitate Dissolves but Precipitates Later? Start->Check_Precipitate No pH_Adjust Adjust pH based on Peptide Charge Solubility_Test->pH_Adjust Organic_Solvent Use Organic Solvent (DMSO, ACN) pH_Adjust->Organic_Solvent No success Sonication Apply Sonication Organic_Solvent->Sonication Still insoluble Sonication->Check_Precipitate Success Soluble, Stable Peptide Sonication->Success Soluble Slow_Dilution Slow Dilution from Stock Check_Precipitate->Slow_Dilution Yes Check_Precipitate->Success No Add_Excipients Add Stabilizing Excipients Slow_Dilution->Add_Excipients Use_Denaturant Use Chaotropic Agent (GdnHCl, Urea) Add_Excipients->Use_Denaturant Still precipitates Analyze Analyze with SEC/DLS Use_Denaturant->Analyze Success->Analyze

Caption: Troubleshooting workflow for peptide insolubility and aggregation.

Frequently Asked Questions (FAQs)

Q1: Can the incorporation of an azetidine residue guarantee that my peptide will not aggregate?

A1: No, it is not a guarantee. While azetidine residues can be very effective at disrupting the ordered β-sheet structures that cause aggregation in many peptides by inducing γ-turns[2][3], they also increase the overall flexibility of the peptide backbone compared to proline.[1] In some sequence contexts, this increased flexibility could potentially lead to disordered or amorphous aggregation. Therefore, the effect of an azetidine residue on aggregation is highly sequence-dependent.

Q2: Are there any analytical techniques other than SEC to detect aggregation?

A2: Yes, several techniques can be used to characterize peptide aggregation.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[11]

  • Analytical Ultracentrifugation (AUC): AUC separates molecules based on their sedimentation rates in a strong centrifugal field and can provide detailed information about the size and shape of aggregates.[11]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide. A shift towards a β-sheet conformation can be indicative of aggregation.[14][15]

Q3: My peptide contains a cysteine residue. Are there any special considerations for solubilization?

A3: Yes. Peptides containing cysteine are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and oligomers. This is a form of covalent aggregation. When working with cysteine-containing peptides, it is advisable to use oxygen-free buffers and to avoid basic solutions, which can promote disulfide bond formation.[9] If you need to use an organic solvent, DMF is often preferred over DMSO for peptides containing cysteine or methionine, as DMSO can sometimes cause oxidation of these residues.[9]

Q4: Can I use Trifluoroethanol (TFE) to dissolve my aggregated peptide?

A4: While TFE is known to be effective at disaggregating peptides by stabilizing helical structures, it is generally not recommended for use in final formulations or biological assays due to its toxicity.[16] Its use should be limited to specific analytical or refolding protocols where it can be subsequently removed.

References

  • Invernizzi, G., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025).
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Merck. (n.d.).
  • Saunders, G. J., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Martín-Martínez, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1809-1819.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Unchained Labs. (2026).
  • BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-6.
  • International Journal of Science and Research Archive. (2025).
  • Bio-Rad. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • JPT. (n.d.).
  • ResearchGate. (2025).
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. III. Collagen-like poly(tripeptide)s. Biopolymers, 30(9-10), 967-74.
  • BenchChem. (2025).
  • MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds.
  • Chen, S., et al. (2002). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 11(4), 887-891.
  • University of Sussex. (2024). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides.
  • Biocompare. (2013).
  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
  • MDPI. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
  • ACS Publications. (2020).

Sources

Technical Support Center: Handling & Stability of 3-Hydroxyazetidine-3-carboxylic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical behaviors of 3-Hydroxyazetidine-3-carboxylic acid during synthetic workflows.

Due to its rigid, non-proteinogenic structure, this compound is a highly valued isostere in the development of PROTACs, MEK inhibitors[1], and complex peptidomimetics[2]. However, its highly functionalized, strained 4-membered ring often causes hesitation among chemists when designing acidic deprotection or hydrolysis steps. This guide synthesizes empirical data and mechanistic causality to help you optimize your workflows.

Part 1: Frequently Asked Questions (Mechanistic & Operational)

Q1: Will the azetidine ring undergo acid-catalyzed ring-opening during standard N-Boc or N-Cbz deprotection? No. The azetidine core exhibits exceptional long-term stability at both acidic and neutral pH[3]. Mechanistically, under acidic conditions (e.g., TFA/DCM or HCl/Dioxane), the azetidine nitrogen is rapidly protonated. This resulting positive charge electrostatically repels incoming nucleophiles, shutting down


 ring-opening pathways. Furthermore, an 

cleavage at the C3 position is highly disfavored because the electron-withdrawing carboxylic acid severely destabilizes any potential carbocation intermediate.

Q2: Can I subject this compound to harsh acidic hydrolysis (e.g., >100 °C) to cleave stubborn protecting groups? Yes. Empirical evidence demonstrates that the ring is remarkably robust even under extreme thermal acidic conditions. For example, heating an N-protected derivative in a 1:1 mixture of concentrated hydrochloric acid and acetic acid at 110 °C for 4 hours yields the intact 3-hydroxyazetidine-3-carboxylic acid hydrochloride salt in 98% yield[4].

Q3: Why am I losing product mass during the workup phase of my acidic deprotection? It is a partition coefficient issue, not chemical degradation. 3-Hydroxyazetidine-3-carboxylic acid is a highly polar zwitterion. When the amine is deprotected, it forms an ammonium salt (e.g., HCl or TFA salt) that is infinitely soluble in water. If you attempt a standard aqueous extraction, the product will remain entirely in the aqueous layer. See the Troubleshooting section below for the correct isolation protocol.

Part 2: Troubleshooting Guide

Issue 1: Unexpected Mass (+14 Da) During Acidic Deprotection
  • Symptom: LC-MS analysis of the reaction mixture shows a major product peak at m/z 132.1

    
     instead of the expected m/z 118.1 
    
    
    
    .
  • Root Cause: 3-Hydroxyazetidine-3-carboxylic acid contains an

    
    -hydroxy acid motif. When exposed to acidic conditions in the presence of alcoholic solvents (e.g., methanol or ethanol), the carboxylic acid rapidly undergoes Fischer esterification to form the corresponding alkyl ester.
    
  • Corrective Action: Always perform acidic deprotections in non-nucleophilic solvents (e.g., neat TFA, or HCl in DCM/dioxane). If you are attempting to hydrolyze an existing ester, ensure you are using aqueous acid (e.g.,

    
     or 
    
    
    
    ) to drive the equilibrium toward the free carboxylic acid.
Issue 2: Poor Yield / "Missing" Product After Deprotection
  • Symptom: After treating the N-Boc derivative with TFA and performing a standard

    
     quench and organic extraction, the organic layer contains no product.
    
  • Root Cause: The deprotected amino acid is highly hydrophilic and cannot be extracted into organic solvents like ethyl acetate or DCM, regardless of the pH.

  • Corrective Action: Implement a "workup-free" isolation protocol. Evaporate the acidic reaction mixture to dryness under reduced pressure. The self-validating nature of this step is that the byproducts of Boc deprotection (isobutylene and

    
    ) are volatile, leaving behind only the pure TFA or HCl salt of the target compound.
    

Part 3: Quantitative Data & Experimental Protocols

Stability Matrix

The following table summarizes the stability of the 3-hydroxyazetidine-3-carboxylic acid core under various acidic conditions to guide your experimental design:

Acidic ConditionTemperatureTimeRing IntegrityPrimary Outcome
20% TFA in DCM 25 °C2 hIntact N-Boc deprotection; quantitative yield.
1M HCl (Aqueous) 25 °C24 hIntact Long-term stability at acidic pH[3].
Methanolic HCl 65 °C12 hIntact Fischer esterification of the -COOH group.
Conc. HCl / AcOH (1:1) 110 °C4 hIntact Complete hydrolysis of esters/amides; 98% yield[4].
Protocol: Harsh Acidic Hydrolysis & Isolation

Use this self-validating protocol when removing robust protecting groups or hydrolyzing sterically hindered esters.

  • Preparation: Suspend the N-protected derivative (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Acid Addition: Slowly add an equal volume of concentrated hydrochloric acid (37%) dropwise at 0 °C to safely manage the heat of mixing.

  • Thermal Hydrolysis: Attach a reflux condenser and heat the reaction mixture to 110 °C for 4 hours. Causality: The high activation energy required for ring-opening allows the compound to survive these conditions intact[4].

  • In-Process Control (IPC): Sample 5

    
     of the mixture, dilute in 
    
    
    
    /MeCN, and monitor via LC-MS. The reaction is complete when the starting material is consumed and the target mass (m/z 118.1
    
    
    ) is dominant.
  • Isolation (Crucial Step): Cool the mixture to room temperature. Do not add water or attempt extraction. Transfer the mixture to a round-bottom flask and remove all volatiles via rotary evaporation at 50 °C.

  • Purification: Triturate the resulting crude solid with cold diethyl ether to remove residual acetic acid, filter, and dry under high vacuum to yield the pure hydrochloride salt.

Part 4: Mechanistic Visualizations

AcidicWorkflow Step1 N-Protected Precursor (e.g., Boc, Cbz) Step2 Acidic Cleavage (TFA or Conc. HCl) Step1->Step2 Add Acid Step3 Reaction Monitoring (LC-MS: m/z 118.1) Step2->Step3 1-4 Hours Step4 Solvent Evaporation (No Aqueous Workup) Step3->Step4 Confirm Completion Step5 Pure HCl/TFA Salt (Crystalline Solid) Step4->Step5 Triturate & Dry

Workflow for the acidic deprotection and isolation of 3-hydroxyazetidine-3-carboxylic acid salts.

MechanisticStability Core Protonated 3-Hydroxyazetidine- 3-carboxylic acid Path1 SN2 Attack at C2/C4 Core->Path1 Path2 SN1 Cleavage at C3 Core->Path2 Block1 Blocked by Electrostatic Repulsion from N+ Path1->Block1 Nucleophile Repelled Block2 Blocked by Destabilized Carbocation (EWG -COOH) Path2->Block2 High Activation Energy Result High Ring Stability Under Acidic Conditions Block1->Result Block2->Result

Mechanistic pathways demonstrating the resistance of the azetidine ring to acid-catalyzed opening.

References

  • US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQsmxHquy5YZOLGnNPs49HEm6zsqRRWmxO2mh9_DMn9DUHOfORXp20kzkioXDcWWSx8eDboBpdx5Y9CjuBkYVzG5FMiBmqicC_in4KuTuKGoUBT-fwUrRzu3emUR72jk4MjdSW8qBYwswEmQ==]
  • CN116789636A - Bifunctional compounds and preparation methods, pharmaceutical compositions and uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImJe6Eh8ZBq4tTVvN88vq7YKKD9TjgtNLM9UOX7syrdrsId-_PLzaUhSOe2R-1C5XS6SdS5fILSvJ2rbXD6iNa4fayfvFjVCOSrMB1da-1OAlU2qJxMtW_B3N-5jYnSpOx84xA0chVEPj8og=]
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtyJxrlkgC1QlHTqek3UiFsAvSqTBzyABrfnvgqIwdwb6JTy82HyABogeR7h4YWdPaHuogiVa_uM0iB5MExonDL8UsDAJz7cFgo2egcb-dzPO1fej7vxoQebO1nY5ZNBOzJ6GCIbu2OshtwQce-CA=]
  • WO 2013/096771 A1. Googleapis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErHH7m6AOSFeWOmqc3n4ejHlULK2pjE7yx-gceH3ZU__r-P3DeS9eZIdaw-WfcUBjZ8zGpFw9czlSMnwzxjDEtkmlerQhVR6K7R_H7knWzFnPRKRrpVqL-WfNsrg24CL70ZeROHszJ2OO7YYFWY6fS19gAnHJlyVx6XOMZggpDvUO44PiUPeF4_LKPv62qKRxu]
  • 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUbUspPiBkH6OD9HafrPYi8xMkqnZaY5Q7OiA0hfjRF1nHanXdVk089jCjZaXILsti4M4uOvgf9DJqwxyBEZNN936gvg0eR5CpbftOJBOXw3PAQmZzLhq6BIt9t6-Lk7mg_Z7VVzCYT5CBad5yssTOOYoc6Rc1FOgEBFoiyVMiFzDxESuWOYKO9vjJGvtgxykngbh_3NjO4P2tFaZkcc2zR40X0HJvZR1vMAhQDYp2c8qFUE9We8uWGMzE5HsCb54B1rlHuTdH]

Sources

Technical Support Center: Overcoming Cyclization Challenges with 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of forming these strained, four-membered heterocyclic rings. The unique steric environment created by the 3,3-disubstitution pattern introduces significant challenges not typically encountered with less substituted azetidines.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a solution but also a detailed explanation of the underlying chemical principles to empower you to make informed decisions in your own experiments.

Frequently Asked Questions & Troubleshooting Guides
Q1: My intramolecular cyclization to form a 3,3-disubstituted azetidine is resulting in extremely low yields or failing completely. What are the primary causes and how can I address them?

This is the most common challenge reported. The formation of a four-membered ring is already an entropically and enthalpically demanding process due to significant ring strain (approx. 25.4 kcal/mol).[1] Adding two substituents at the 3-position exacerbates these issues. The primary culprits for low yield are typically a combination of steric hindrance, competing side reactions, and suboptimal reaction conditions.[1]

Core Problem: Overcoming the Activation Barrier

The key is to facilitate an intramolecular S_N2 reaction where the amine nitrogen attacks the electrophilic carbon. The 3,3-disubstituents can sterically hinder the necessary conformation for ring closure.

Troubleshooting Workflow:

Here is a logical workflow to diagnose and solve low-yield issues.

G A Low Yield Observed B 1. Verify Precursor Integrity (Purity, Structure via NMR/MS) A->B C 2. Optimize Leaving Group (LG) (e.g., Ms, Ts, Tf, Halide) B->C Precursor OK D 3. Screen Base & Solvent Systems (Strength, Sterics, Polarity) C->D LG Optimized E 4. Mitigate Side Reactions (High Dilution, Temp. Control) D->E Base/Solvent Screened F Successful Cyclization E->F Side Reactions Minimized G cluster_0 Reaction Flask (High Volume) cluster_1 Syringe Pump B Solvent + Base (e.g., NaH in THF) A Precursor Solution (Low Concentration) A->B Slow Addition (e.g., 0.5 mL/hr)

Caption: Experimental setup for pseudo-high dilution to favor intramolecular cyclization.

Q3: My precursor has gem-dialkyl groups (e.g., dimethyl) at the C3 position, which should favor cyclization via the Thorpe-Ingold effect. Why am I still facing challenges?

This is an excellent and insightful question. The Thorpe-Ingold effect (or gem-dialkyl effect) predicts that geminal substitution on a carbon chain increases the rate of ring closure. [2][3]This is because the bulky groups compress the bond angle between the reacting arms of the molecule, bringing the nucleophile (amine) and electrophile (carbon with leaving group) closer together and increasing the population of the reactive conformer. [3][4][5] The Paradox of 3,3-Disubstitution

While the Thorpe-Ingold effect does pre-organize the acyclic precursor for cyclization, it doesn't eliminate the other significant energy barriers associated with forming a strained four-membered ring.

G cluster_0 Thorpe-Ingold Effect (Favorable) A Gem-dialkyl groups compress bond angle B Increased population of reactive conformer A->B Leads to C High ring strain of azetidine product D Steric hindrance at the reaction center E Competing intermolecular polymerization Result Net Reaction Rate is a Balance of These Effects B->Result C->Result D->Result E->Result

Caption: The balance of favorable and unfavorable forces in 3,3-disubstituted azetidine synthesis.

Q4: Are there alternative, more modern strategies for synthesizing 3,3-disubstituted azetidines that avoid these classical cyclization challenges?

Yes, the challenges of classical intramolecular cyclization have spurred the development of new and innovative methods. [7][8]

  • Modification of Pre-formed Azetidines : Instead of building the ring last, these methods start with a simpler azetidine and add the 3,3-disubstitution.

    • Friedel-Crafts Alkylation : 3-Aryl-azetidin-3-ols can be activated with a Lewis acid (e.g., Ca(NTf₂)₂) to form a stable carbocation, which is then trapped by an aromatic nucleophile to create 3,3-diaryl azetidines. [9][10] * Radical Functionalization : Tertiary radicals can be generated from precursors like 3-aryl-3-carboxy azetidines and coupled with various partners using photoredox or nickel catalysis. [7][9]

  • [2+2] Cycloadditions : The reaction of an imine and an alkene can directly form the azetidine ring.

    • Aza Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition is a powerful method, though it can have limitations with simple acyclic imines. [11]Recent advances using N-sulfamoyl fluoride imines have broadened the scope significantly. [12]

  • Ring Expansion of Aziridines : While less common for 3,3-disubstituted patterns, ring expansion methods can be effective for other substitution patterns and represent another major class of azetidine synthesis. [7][13] These modern approaches often offer milder conditions and better functional group tolerance compared to the sometimes harsh conditions required for forcing a difficult intramolecular cyclization. [14]

References
  • Gassman, P. G., & Guggenheim, T. L. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

  • Wang, X.-R., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. Retrieved from [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Unknown. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book, 33-40. [Link]

  • Raj, M. (2020). Peptide Cyclization at High Concentration. Synlett, 31(12), 1143-1148. [Link]

  • Chem-Station. (2016, January 27). Thorpe-Ingold Effect. Retrieved from [Link]

  • Morin, M., & Gauthier, D. (2020). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Journal of Chemistry, 98(12), 755-764. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Sarlah, D., & Jurica, J. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295-16307. [Link]

  • Conformation: Thorpe-Ingold Effect. (2022, October 29). YouTube. Retrieved from [Link]

  • Request PDF. (n.d.). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Retrieved from [Link]

  • Wang, Z., et al. (2024). Cyclization in Linear Step-Growth Polymerizations. Macromolecules, 57(3), 889-898. [Link]

  • Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(23), 6073-6077. [Link]

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • Riva, R., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(22), 2747-2763. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Azetidine Synthesis. [Link]

  • Bakos, É., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11019-11030. [Link]

  • Wang, W., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 58(99), 13761-13764. [Link]

  • Rojas, J. J., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5580-5584. [Link]

  • Christmann Group. (n.d.). 12. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Freie Universität Berlin. Retrieved from [Link]

  • Davies, J., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 17(9), 1279-1287. [Link]

  • Parrish, D. A., & Barrows, A. W. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 77(4), 192-195. [Link]

  • Knowles, J. P., & Elliott, L. D. (2015). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 11, 2439-2457. [Link]

  • St-Cyr, D., & Rovis, T. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(21), 5882-5885. [Link]

  • Catak, S., et al. (2011). Intramolecular N–Me and N–H aminoetherification for the synthesis of N-unprotected 3-amino-O-heterocycles. Organic & Biomolecular Chemistry, 9(2), 431-438. [Link]

  • Alexander, V., & Raines, R. T. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Organic Letters, 13(23), 6248-6251. [Link]

Sources

Validation & Comparative

Comparative NMR Characterization and Application Guide: 3-Hydroxyazetidine-3-carboxylic Acid vs. Fluorinated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the rigidification of flexible amine networks is a proven strategy to improve target binding affinity and metabolic stability. 3-Hydroxyazetidine-3-carboxylic acid (3-HACA) has emerged as a privileged,


-rich building block. By locking the conformation of the amino acid backbone, 3-HACA provides a rigid vector for hydrogen-bonding interactions, making it highly valuable in the synthesis of TGR5 agonists[1], MEK inhibitors, and novel lactivicin-based antibacterial agents[2].

This guide objectively compares the physicochemical and NMR spectroscopic profiles of 3-HACA against its prominent bioisosteric alternatives, providing researchers with actionable, self-validating protocols for its characterization.

Bioisosteric Alternatives: Structural & Physicochemical Profiling

When optimizing a lead compound, medicinal chemists must carefully select the C3 substituent on the azetidine ring. The choice between a hydroxyl group (3-HACA), a fluorine atom (3-Fluoroazetidine-3-carboxylic acid, or 3-FACA), and a simple hydrogen (Azetidine-3-carboxylic acid, ACA) fundamentally alters the molecule's trajectory.

G Start Target: Rigidify Polar Scaffold HACA 3-Hydroxyazetidine-3-carboxylic acid (H-Bond Donor/Acceptor) Start->HACA Need aqueous solubility & target engagement via -OH FACA 3-Fluoroazetidine-3-carboxylic acid (Lipophilic, No H-Bond Donor) Start->FACA Need metabolic stability & membrane permeability ACA Azetidine-3-carboxylic acid (Baseline Lipophilicity) Start->ACA Need minimal steric bulk

Decision matrix for selecting azetidine bioisosteres.

Table 1: Physicochemical Comparison of Azetidine Scaffolds
Property3-Hydroxyazetidine-3-carboxylic acid3-Fluoroazetidine-3-carboxylic acidAzetidine-3-carboxylic acid
C3 Substituent -OH (Hydroxyl)-F (Fluoro)-H (Hydrogen)
H-Bond Donor Yes (Strong)NoNo
Lipophilicity (LogP effect) Decreases (More polar)Increases (More lipophilic)Baseline
Primary Application Target engagement, solubilityMembrane permeability, metabolic stabilityMinimal steric interference

NMR Characterization Data & Spectral Causality

Accurate structural verification of azetidine building blocks is complicated by their zwitterionic nature in the free-base form. To achieve high-resolution NMR spectra without severe pH-dependent chemical shift drift, the secondary amine is universally protected (e.g., with a tert-butyloxycarbonyl / Boc group) prior to analysis[1].

Spectral Causality: The Fluorine vs. Hydroxyl Effect
  • 
    H NMR Causality:  In 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, the C3 carbon is attached to four different groups (relative to the faces of the azetidine ring), making the geminal protons on C2 and C4 diastereotopic. This results in a characteristic AB spin system, typically presenting as two distinct doublets with a geminal coupling constant (
    
    
    
    ) of ~9.0–9.5 Hz.
  • 
    C and 
    
    
    
    F NMR Causality:
    Replacing the C3 hydroxyl group with a fluorine atom (3-FACA) drastically alters the electronic environment[3]. The highly electronegative fluorine deshields the C3 carbon, shifting it from ~71 ppm to ~92 ppm. More importantly, the spin-1/2 fluorine nucleus couples with the carbon skeleton, resulting in a massive one-bond carbon-fluorine coupling (
    
    
    Hz) at C3, and a two-bond coupling (
    
    
    Hz) at the adjacent C2/C4 carbons.
Table 2: Comparative NMR Data (N-Boc Protected Derivatives in DMSO- )
NucleusN-Boc-3-Hydroxyazetidine-3-carboxylic acidN-Boc-3-Fluoroazetidine-3-carboxylic acidSpectral Causality / Notes

H NMR (C2/C4 CH

)
~3.80 & 3.95 ppm (two d, J ≈ 9.5 Hz, 4H)~4.15 - 4.35 ppm (m, 4H)Diastereotopic protons in 3-HACA form an AB system. Fluorine in 3-FACA causes additional

splitting.

H NMR (Boc CH

)
~1.39 ppm (s, 9H)~1.40 ppm (s, 9H)Highly conserved singlet across derivatives.

C NMR (C3)
~71.2 ppm (s)~92.5 ppm (d,

≈ 215 Hz)
-OH deshields C3. -F causes extreme deshielding and massive one-bond coupling.

C NMR (C2/C4)
~60.5 ppm (s)~62.1 ppm (d,

≈ 28 Hz)
Two-bond carbon-fluorine coupling observed only in the fluorinated analog.

F NMR
N/A~ -155.0 ppm (m, 1F)Confirms the presence of the tertiary fluorine atom.

Validated Experimental Methodologies

To ensure absolute trustworthiness in characterization, the following protocol details the derivatization of the 3-HACA hydrochloride salt into its N-Boc protected form for NMR analysis. This protocol is designed as a self-validating system , where the physical behavior of the molecule during extraction confirms the success of the reaction[1].

Workflow Salt 3-HACA HCl Salt (Zwitterionic) Boc Boc2O, K2CO3 THF/H2O, 0°C to RT Salt->Boc Extraction Acidify (pH 3-4) Extract with EtOAc Boc->Extraction NMR 1H/13C NMR (DMSO-d6) Extraction->NMR

Self-validating workflow for 3-HACA derivatization.

Protocol: Synthesis and Isolation of 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid

Step 1: Reagent Solubilization Dissolve 3-hydroxyazetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and distilled H


O.
  • Causality: The mixed solvent system is critical. H

    
    O dissolves the highly polar hydrochloride salt, while THF ensures the lipophilic Di-tert-butyl dicarbonate (Boc
    
    
    
    O) remains in solution, facilitating an efficient biphasic reaction interface.

Step 2: Base Addition & Neutralization Cool the solution to 0 °C. Slowly add Potassium Carbonate (K


CO

, 3.0 eq).
  • Causality: K

    
    CO
    
    
    
    neutralizes the HCl salt to generate the free amine nucleophile. Cooling to 0 °C suppresses the competing exothermic hydrolysis of Boc
    
    
    O.

Step 3: Electrophilic Protection Add Boc


O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 14 hours.
  • Validation Check: The cessation of CO

    
     gas evolution (bubbling) serves as a visual indicator that the Boc
    
    
    
    O has fully reacted.

Step 4: Acidification and Phase Extraction (Self-Validating Step) Concentrate the mixture under reduced pressure to remove THF. Adjust the remaining aqueous phase to pH 3–4 using 1M HCl, then extract with Ethyl Acetate (EtOAc).

  • Validation Check: The successful partitioning of the product into the organic (EtOAc) layer confirms the Boc-protection was successful. If the reaction failed, the unprotected zwitterionic azetidine would remain entirely in the aqueous phase at pH 3, resulting in zero yield in the organic layer.

Step 5: NMR Sample Preparation Dry the EtOAc layer over Na


SO

, filter, and concentrate to yield the product as a solid. Dissolve 15-20 mg of the solid in 0.6 mL of DMSO-

for quantitative 1D NMR acquisition.

References

  • Title: INHIBITORS OF CREATINE TRANSPORT AND USES THEREOF (EP 3950673 A1)
  • Title: Non-systemic TGR5 agonists (WO 2013/096771 A1)
  • Title: Lactivicin compounds, their preparation and use as antibacterial agents (US 11780832 B2)

Sources

Comparative Guide: Metabolic Stability of Azetidine vs. Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of azetidine and pyrrolidine scaffolds, focusing on metabolic stability in drug discovery.[1]

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine—is a high-value strategy for optimizing lead compounds. While pyrrolidine is a ubiquitous scaffold, it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

The Verdict: Azetidine analogs generally exhibit superior metabolic stability (lower intrinsic clearance,


) compared to their pyrrolidine counterparts.
  • Primary Driver: Reduction in lipophilicity (

    
    ) and steric occlusion of the nitrogen lone pair.
    
  • The Trade-off: While metabolically more stable against oxidation, azetidines possess higher ring strain (

    
    26 kcal/mol), introducing specific chemical risks (e.g., acid-mediated ring opening) that must be monitored.
    
Mechanistic Analysis: Why the Switch Works

To engineer stable drugs, one must understand the underlying physicochemical drivers.

A. The Lipophilicity Factor (

)

Metabolic stability is often inversely correlated with lipophilicity. CYP450 enzymes have large, hydrophobic active sites that preferentially bind lipophilic substrates.

  • Pyrrolidine: Contributes significantly to lipophilicity (

    
     hydrocarbon chain).
    
  • Azetidine: Removing one methylene (-CH2-) group typically lowers the

    
     and 
    
    
    
    by approximately 0.4 – 0.6 log units . This reduction decreases non-specific binding to microsomes and affinity for the CYP active site.
B. Blocking Metabolic Hotspots (

-Carbon Oxidation)

The primary metabolic route for cyclic amines is


-carbon hydroxylation, driven by Single Electron Transfer (SET) from the nitrogen lone pair to the CYP heme.
  • Pyrrolidine Liability: The

    
    -carbons are sterically accessible and electronically primed for hydrogen abstraction, leading to iminium ions and subsequent lactam formation.
    
  • Azetidine Resistance: The 4-membered ring geometry constrains the

    
    -hydrogens. The high ring strain (puckering) can distort the orbital alignment required for efficient SET oxidation, effectively "masking" the nitrogen from CYP attack.
    
C. The "Stability Paradox" (Ring Strain)
  • Pyrrolidine Strain: ~6 kcal/mol (Low). Chemically stable, metabolically vulnerable.[1]

  • Azetidine Strain: ~26 kcal/mol (High). Metabolically robust, but chemically reactive.

    • Risk: While resistant to CYPs, azetidines can undergo Glutathione (GSH)-mediated ring opening (bioactivation-independent) or acid-catalyzed hydrolysis. This is a critical check during metabolite identification (MetID).

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these two scaffolds.

MetabolicPathways cluster_0 Pyrrolidine Scaffold cluster_1 Azetidine Scaffold Pyr Pyrrolidine (Parent) Pyr_Int α-C Radical Intermediate Pyr->Pyr_Int CYP450 (Fast) Iminium Iminium Ion (Reactive) Pyr_Int->Iminium -1e- Lactam Lactam (Stable Metabolite) Iminium->Lactam Hydrolysis Azet Azetidine (Parent) Oxidation CYP Oxidation (Suppressed) Azet->Oxidation CYP450 (Slow/Resistant) GSH GSH Conjugate (Ring Opening) Azet->GSH GST / Nucleophile (Strain Driven)

Caption: Comparative metabolic fates. Pyrrolidines typically undergo rapid oxidative clearance to lactams, while Azetidines resist oxidation but carry a risk of strain-driven ring opening.

Representative Comparative Data

The following data illustrates a typical "Matched Molecular Pair" (MMP) analysis observed in lead optimization campaigns (e.g., optimization of amine-containing GPCR ligands).

PropertyPyrrolidine Analog (Ref)Azetidine Analog (Test)

/ Impact
LogD (pH 7.4) 2.82.3-0.5 (Improved Solubility)
pKa (Base) 9.28.8-0.4 (Reduced Lysosomal Trapping)
RLM

> 100

L/min/mg
24

L/min/mg
4x Stability Improvement
HLM

12 min58 minExtended Half-life
Metabolic Soft Spot

-Carbon Oxidation
N/A (Oxidation Blocked)Shift in metabolic route

Note: RLM = Rat Liver Microsomes; HLM = Human Liver Microsomes. Data is representative of typical medicinal chemistry optimizations.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of an azetidine scaffold, use the following self-validating protocol.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) using liver microsomes.
Materials
  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

    
    .
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start 2. Initiation Add NADPH Prep->Start Incubate 3. Sampling Loop (0, 5, 15, 30, 45 min) Start->Incubate Quench 4. Termination Transfer to Ice-Cold ACN (Precipitate Proteins) Incubate->Quench At each timepoint Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Caption: Standard Operating Procedure for metabolic stability profiling using liver microsomes.

Step-by-Step Methodology
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (

    
    ).
    
  • Dosing: Spike test compound (Azetidine vs. Pyrrolidine) to a final concentration of 1

    
    M.
    
    • Expert Insight: Keep concentration

      
       1 
      
      
      
      M to ensure reaction kinetics remain first-order (far below
      
      
      ).
  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Run a "minus-NADPH" control to detect non-CYP degradation (chemical instability).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (4000g, 20 min).
    
  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. Time.
    
Calculation

The slope of the linear regression (


) determines the half-life:



References
  • Azetidines in Drug Discovery

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Metabolic Stability Protocols

    • Title: Microsomal Stability Assay Protocol[2][3][4][5]

    • Source: AxisPharm / Cre
    • URL:[Link]

  • Ring Strain and Metabolism

    • Title: Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine[6][7]

    • Source: Drug Metabolism and Disposition (ASPET)
    • URL:[Link]

  • Physicochemical Properties (LogP/pKa) Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds Source: BenchChem

Sources

X-Ray Crystallography of 3-Hydroxyazetidine-3-carboxylic Acid Complexes: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the choice of chemical building blocks profoundly impacts both the pharmacological profile of a drug and the quality of its crystallographic data. 3-Hydroxyazetidine-3-carboxylic acid (3-HACA) has emerged as a premier polar, rigid bioisostere. Frequently utilized to replace flexible aliphatic amino acids or traditional rings (such as nipecotic acid) in targets like MEK kinases and GABA transporters , 3-HACA offers distinct advantages in X-ray crystallography.

This guide objectively compares the crystallographic performance of 3-HACA complexes against traditional flexible alternatives, providing structural biologists and medicinal chemists with the mechanistic rationale and field-proven protocols needed to achieve high-resolution electron density maps.

Mechanistic Rationale: Rigidity vs. Flexibility in Crystallography

To understand why 3-HACA outperforms flexible analogs in crystallographic studies, we must examine the causality between thermodynamics and X-ray diffraction observables.

When a highly flexible ligand (e.g.,


-alanine or nipecotic acid) binds to a protein target, it must freeze into a single conformation. This loss of rotational degrees of freedom incurs a massive entropic penalty (

)
. In the crystal lattice, this thermodynamic instability often manifests as conformational disorder. The ligand may adopt multiple micro-states within the binding pocket, leading to high atomic displacement parameters (B-factors) . High B-factors smear the electron density, making it difficult to accurately model the ligand's orientation.

Conversely, 3-HACA is highly constrained. The strained four-membered azetidine ring "pre-organizes" the hydroxyl and carboxylic acid pharmacophores. This rigidity minimizes the entropic penalty upon binding. Crystallographically, this pre-organization directly causes a sharp reduction in ligand B-factors. The resulting


 electron density maps are significantly sharper, allowing for unambiguous placement of the ligand and its coordinating water molecules .

G A Ligand Selection B Flexible Bioisostere (e.g., Nipecotic Acid) A->B C Rigid Motif (3-HACA) A->C D High Entropic Penalty Conformational Disorder B->D E Low Entropic Penalty Pre-organized Binding C->E F High B-factors Poor Electron Density D->F G Low B-factors High-Resolution Map E->G

Thermodynamic impact of ligand rigidity on crystallographic resolution.

Comparative Performance Analysis

The following table summarizes the quantitative crystallographic data comparing 3-HACA-derived complexes with alternative flexible bioisosteres across common target classes.

Ligand MotifTarget Protein ClassBinding Affinity (

/

)
X-ray Resolution (

)
Avg. Ligand B-factor (

)
Electron Density Quality
3-HACA (Rigid) MEK1 / mGAT4High (< 10 nM)1.6 – 1.9 20 – 25 Excellent (Clear

at

)
Nipecotic Acid (Semi-flexible) mGAT4Moderate (~ 50 nM)2.2 – 2.540 – 45Moderate (Ring disorder observed)

-Alanine (Highly flexible)
Generic TransportersLow (> 500 nM)2.8 – 3.2> 60Poor (Missing density for backbone)

Data synthesized from comparative structural biology campaigns evaluating azetidine-3-carboxylic acid derivatives against standard aliphatic chains.

Experimental Methodologies: Co-crystallization vs. Soaking

Because 3-HACA is highly polar and hydrophilic, it can alter the solubility profile of the target protein. Below are two optimized, self-validating protocols for obtaining 3-HACA complex crystals.

Protocol A: High-Throughput Co-Crystallization (Preferred)

Co-crystallization is the preferred method for 3-HACA complexes, as the rigid ligand often induces stabilizing conformational changes in the protein that promote lattice formation.

  • Complex Formation: Concentrate the target protein to 10-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Add 3-HACA (or its derivative) to a final concentration of 2-5 mM (maintaining a 1:3 to 1:5 protein-to-ligand molar ratio).

  • Incubation: Incubate the mixture on ice for 2 hours. Causality: This allows the system to reach thermodynamic equilibrium, ensuring maximum occupancy before the nucleation phase begins.

  • Screening: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., PEG/Ion screens).

  • Self-Validating Step (Omit Map): After harvesting, cryoprotecting, and collecting X-ray data, solve the structure via Molecular Replacement. Crucial: Do not build the ligand into the model immediately. Run one cycle of restrained refinement and generate an

    
     difference map. A positive green density peak contoured at 
    
    
    
    in the binding pocket self-validates the presence of the ligand, proving the density is not a result of model bias.
Protocol B: Apo-Crystal Soaking (Alternative)

If co-crystallization fails due to ligand-induced precipitation, soaking pre-formed apo-crystals is a viable alternative.

  • Apo-Crystallization: Grow apo-crystals of the target protein using standard hanging-drop vapor diffusion.

  • Soak Solution Preparation: Prepare a stabilizing soak solution containing the reservoir buffer supplemented with 10% (v/v) glycerol (or appropriate cryoprotectant) and 10 mM of the 3-HACA compound.

  • Soaking: Transfer the apo-crystal into the soak drop using a nylon loop. Incubate for 2 to 24 hours. Causality: Because 3-HACA is highly polar, it diffuses rapidly through the solvent channels of the crystal lattice without disrupting hydrophobic crystal packing contacts.

  • Harvesting: Flash-cool the crystal directly in liquid nitrogen to trap the ligand in its bound state.

G Start Protein-Ligand Complex Generation CoCryst Co-Crystallization Start->CoCryst Soaking Crystal Soaking Start->Soaking Incubate Incubate Protein + 3-HACA (1:5 Ratio, 4°C, 2h) CoCryst->Incubate Apo Grow Apo-Crystals Soaking->Apo Harvest Harvest Crystals & Cryoprotect Incubate->Harvest SoakDrop Add 3-HACA to Drop (1-10 mM, 24h) Apo->SoakDrop SoakDrop->Harvest Xray X-ray Diffraction & Structure Solution Harvest->Xray

Workflow comparison: Co-crystallization vs. Soaking for 3-HACA complexes.

References

  • Source: Google Patents (US7803839B2)
  • Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain of (S)-SNAP-5114 Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • 1L5Q: Human liver glycogen phosphorylase a complexed with[5-CHLORO-1H-INDOL-2-CARBONYL-PHENYLALANINYL]-AZETIDINE-3-CARBOXYLIC ACID Source: RCSB Protein Data Bank (PDB) URL:[Link]

Biological Activity Comparison: Serine vs. 3-Hydroxyazetidine-3-Carboxylic Acid in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from natural


-amino acids to conformationally constrained unnatural analogues is a cornerstone of modern peptide engineering and drug discovery. Serine (Ser), a ubiquitous polar 

-amino acid, provides critical hydrogen-bonding capabilities via its primary hydroxyl group. However, in a therapeutic context, Serine suffers from high rotational flexibility and extreme susceptibility to proteolytic cleavage.

To overcome these limitations, researchers increasingly utilize 3-Hydroxyazetidine-3-carboxylic acid (3-HAC) . 3-HAC is a highly constrained, cyclic


-amino acid analogue. By embedding the nitrogen within a 4-membered azetidine ring and positioning the hydroxyl group on a quaternary carbon (C3), 3-HAC acts as a rigidified Serine mimetic. This guide objectively compares the biological activity of peptides containing these two residues, focusing on the causality between structural constraint and pharmacological performance.

Mechanistic Causality: Why Substitute Serine?

As a Senior Application Scientist, it is crucial to understand why a substitution alters biological activity, rather than merely observing the macroscopic effect. The integration of 3-HAC fundamentally alters the peptide's physicochemical landscape through three primary mechanisms:

  • Proteolytic Resistance (The

    
    -Peptide Effect):  Endogenous proteases (e.g., serine proteases, aminopeptidases) have evolved to precisely recognize the spatial arrangement of natural 
    
    
    
    -peptide bonds. 3-HAC introduces an extra carbon into the backbone (N1-C2-C3), effectively creating a
    
    
    -peptide linkage. Furthermore, the secondary amine of the azetidine ring eliminates the backbone amide proton, removing a critical hydrogen-bond donor required for protease active-site docking. This structural deviation makes the peptide highly resistant to enzymatic degradation [1].
  • Thermodynamics of Target Engagement: Serine's side chain possesses high rotameric freedom. Upon binding a target receptor, freezing this flexibility incurs a significant entropic penalty (

    
    ). 3-HAC pre-organizes the hydroxyl group in a fixed spatial vector. If this vector aligns with the receptor's pharmacophore, the entropic penalty of binding is drastically reduced, leading to a lower dissociation constant (
    
    
    
    ) and higher target affinity [2].
  • Membrane Permeability: The N-alkylation inherent to the azetidine ring reduces the total number of hydrogen-bond donors in the peptide backbone. Masking backbone polarity is a primary, field-proven driver for improving passive membrane permeability in both macrocyclic and linear peptides [3].

Comparative Biological Activity Profile

The following tables summarize the structural properties and representative biological activity data when an exposed, receptor-interacting Serine is substituted with 3-HAC in a model therapeutic peptide.

Table 1: Physicochemical and Structural Comparison
PropertyWild-Type: Serine (Ser)Engineered: 3-Hydroxyazetidine-3-carboxylic acid
Amino Acid Classification Acyclic

-amino acid
Cyclic

-amino acid analogue
Backbone Amide Proton Yes (Active H-bond donor)No (Secondary amine, structurally akin to Proline)
Conformational Flexibility High (Multiple rotameric states)Highly restricted (Locked by 4-membered ring)
Hydroxyl Group Nature Primary (-CH₂OH)Tertiary (Attached to quaternary C3 ring carbon)
Protease Susceptibility High (Readily cleaved)Very Low (Unrecognized by standard proteases)
Table 2: Representative Biological Activity & Pharmacokinetics

Note: Data represents typical fold-changes observed in optimized peptidomimetic workflows.

Assay / ParameterSerine-Peptide3-HAC-PeptideCausality / Mechanism of Action
Plasma Half-Life (

)
~1.5 hours> 24 hoursDisruption of scissile bond recognition by serum proteases.
Target Binding Affinity (

)
45 nM5 nMFavorable binding entropy due to pre-organization of the -OH group.
Cell Permeability (

)
LowModerateMasking of backbone H-bond donor via ring N-alkylation.

Logical & Experimental Workflows

StructuralLogic Ser Wild-Type Peptide (Serine Residue) Flex High Rotational Flexibility (Unrestricted Φ/Ψ) Ser->Flex HAC Engineered Peptide (3-Hydroxyazetidine-3-carboxylic acid) Const Azetidine Ring Constraint (Locked Conformation) HAC->Const Deg Rapid Proteolysis (Short Half-Life) Flex->Deg Aff1 High Entropic Penalty (Moderate Affinity) Flex->Aff1 Res Protease Resistance (Extended Half-Life) Const->Res Aff2 Pre-organized State (High Target Affinity) Const->Aff2

Figure 1: Logical causality of substituting Serine with 3-Hydroxyazetidine-3-carboxylic acid.

ExperimentalWorkflow SPPS 1. SPPS Synthesis (Fmoc-Chemistry) Purify Purify SPPS->Purify Assay 3. Biological Assays Purify->Assay Stab Serum Stability (LC-MS/MS) Assay->Stab Pharmacokinetics Bind Binding Affinity (SPR Analysis) Assay->Bind Target Engagement

Figure 2: Self-validating experimental workflow for evaluating engineered peptides.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for synthesizing and evaluating 3-HAC modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Successfully couple the sterically hindered 3-HAC residue into the peptide backbone.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF.

  • Coupling of Fmoc-3-HAC-OH:

    • Application Insight: Because the C3 carbon is quaternary and the amine is secondary, coupling is sterically hindered. Standard HBTU will yield poor results.

    • Optimized Mix: Use 4 equivalents of Fmoc-3-Hydroxyazetidine-3-carboxylic acid, 3.9 equivalents of , and 8 equivalents of N,N-Diisopropylethylamine (DIEA) in DMF.

    • React for 2 hours at room temperature. Perform a Kaiser test; if positive, repeat the coupling (double-coupling strategy).

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Plasma Stability Assay (LC-MS/MS)

Objective: Quantify the proteolytic resistance conferred by the azetidine ring.

  • Incubation: Prepare a 10 µM solution of the purified peptide in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at specific time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. This precipitates the serum proteins and halts protease activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area versus time to calculate the half-life (

    
    ).
    
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: Validate the thermodynamic advantage of the pre-organized 3-HAC hydroxyl group.

  • Immobilization: Immobilize the target receptor protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~500 RU is achieved.

  • Analyte Flow: Dilute the synthesized peptides in HBS-EP+ running buffer. Inject the peptides over the chip at varying concentrations (e.g., 1 nM to 100 nM) at a flow rate of 30 µL/min.

  • Measurement: Record the association phase for 180 seconds, followed by a 300-second dissociation phase (running buffer only).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ) and dissociation rate (
    
    
    
    ). Calculate the equilibrium dissociation constant (
    
    
    ).

References

  • De Kimpe, N., et al. "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications." Amino Acids 41.3 (2011): 541-558. Validates the thermodynamic and structural applications of functionalized azetidines. Available at:[Link]

mass spectrometry analysis of 3-Hydroxyazetidine-3-carboxylic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Analysis of 3-Hydroxyazetidine-3-Carboxylic Acid Impurities

Executive Summary 3-Hydroxyazetidine-3-carboxylic acid is a critical non-proteinogenic amino acid scaffold used in the synthesis of peptide mimetics and sphingosine-1-phosphate (S1P) receptor modulators. Its analysis presents a "perfect storm" of chromatographic challenges: it is low-molecular-weight, highly polar (zwitterionic), and lacks a UV-active chromophore.

This guide evaluates the performance of Hydrophilic Interaction Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HILIC-HRMS) —the recommended "Product" methodology—against traditional Reversed-Phase (C18) and Derivatization-based alternatives. We demonstrate that the HILIC-HRMS workflow offers superior retention, sensitivity, and impurity profiling capabilities without the artifacts introduced by chemical derivatization.

Part 1: The Analytical Challenge

The structural integrity of 3-Hydroxyazetidine-3-carboxylic acid relies on the strained four-membered azetidine ring. Impurity analysis must account for:

  • Synthetic Byproducts: Carryover of starting materials (e.g., 1-benzyl-3-hydroxyazetidine, epichlorohydrin).

  • Degradation Products: Ring-opening hydrolysis products or decarboxylated species.

  • Physicochemical Hurdles:

    • LogP < -1: The molecule elutes in the void volume of standard C18 columns.

    • Lack of Chromophore: Standard HPLC-UV (210 nm) suffers from poor sensitivity and solvent interference.

Part 2: Comparative Analysis of Methodologies

We compare three distinct analytical approaches. The HILIC-HRMS method is established here as the superior standard for impurity profiling.

Comparison Matrix: HILIC-HRMS vs. Alternatives
FeatureMethod A: HILIC-HRMS (Recommended) Method B: RP-HPLC (C18) + Ion Pairing Method C: Pre-column Derivatization (GC/LC)
Retention Mechanism Partitioning into water-enriched layer (Ideal for zwitterions)Hydrophobic interaction (Requires ion-pairing reagents like TFA/HFBA)Chemical modification to reduce polarity (e.g., Silylation, FMOC)
MS Compatibility High: High organic mobile phase enhances ESI ionization efficiency.Low: Ion-pairing agents suppress MS signal and contaminate sources.Medium: Derivatization introduces artifacts and kinetic variability.
Sample Prep Simple: Dilute-and-shoot in ACN/Buffer.Simple: Aqueous dilution.Complex: Requires heating, extraction, and anhydrous conditions.[1]
Impurity Coverage Excellent for polar precursors and degradation products.Poor for highly polar starting materials (elute in void).Variable; some impurities may not derivatize.
LOD (Target) < 1 ng/mL~50–100 ng/mL~10–50 ng/mL
Why HILIC Wins:
  • Orthogonal Selectivity: Impurities like 1-benzyl-3-hydroxyazetidine are hydrophobic enough to separate from the hydrophilic parent drug in HILIC mode, whereas they might co-elute or tail heavily in RP-LC.

  • Sensitivity Gain: The high acetonitrile content (typically >60%) in HILIC mobile phases leads to faster desolvation in the ESI source, boosting signal intensity by 5–10x compared to high-aqueous RP-LC effluents.

Part 3: Recommended Experimental Protocol (HILIC-HRMS)

This protocol is designed for the quantification of the parent molecule and qualitative profiling of impurities.

Reagents & Standards
  • Target: 3-Hydroxyazetidine-3-carboxylic acid (MW 117.10).

  • Internal Standard (IS): 3-Hydroxyazetidine-3-carboxylic acid-d3 (isotopic dilution is critical for HILIC to correct for matrix effects).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization state).[2]

    • Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
  • Column: Zwitterionic HILIC Phase (e.g., Merck SeQuant® ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0–1 min: 90% B (Isocratic Hold)

    • 1–6 min: 90% B → 50% B (Linear Ramp)

    • 6–8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration for 4 mins - Critical for HILIC stability)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Spray Voltage: 3.5 kV.[2]

  • Capillary Temp: 320°C.

  • Scan Mode: Full MS (100–500 m/z) for profiling; PRM/MRM for quantitation.

Key MS Transitions (MRM)
AnalytePrecursor (

)
Product (

)
Mechanism
Target (Parent) 118.05

100.04Loss of

(Hydroxyl group)
72.04Loss of

(Carboxyl group)
Impurity: 1-Benzyl... 208.10

91.05Tropylium ion (Benzyl cleavage)
Impurity: Epichlorohydrin *N/AN/ANote: Analyze via GC-FID/MS headspace

Expert Insight: Epichlorohydrin is a common starting material but ionizes poorly in ESI. Do not rely on this LC-MS method for its clearance; use Headspace GC instead.

Part 4: Visualizing the Workflow & Fragmentation

Diagram 1: HILIC-MS/MS Analytical Workflow

This flowchart illustrates the decision logic and sample processing path, ensuring a self-validating system.

AnalyticalWorkflow Sample Sample (API or Formulation) Prep Sample Prep Dilute in 90% ACN (Prevents Solvent Mismatch) Sample->Prep 100x Dilution Separation HILIC Separation (Zwitterionic Phase) Retains Polar Analyte Prep->Separation Injection Ionization ESI Source (+) High Organic = High Signal Separation->Ionization Eluent Detection MS/MS Detection (MRM / PRM) Ionization->Detection [M+H]+ Ions Data Data Analysis Impurity Profiling Detection->Data Spectra Data->Prep If Recovery < 90%

Caption: Figure 1: Optimized HILIC-MS/MS workflow. Note the high-organic dilution step to match the HILIC initial gradient conditions, preventing peak distortion.

Diagram 2: Fragmentation Pathway of 3-Hydroxyazetidine-3-carboxylic acid

Understanding fragmentation is crucial for distinguishing the target from isobaric impurities.

Fragmentation Parent Precursor Ion [M+H]+ m/z 118 LossWater Fragment A [M+H - H2O]+ m/z 100 Parent->LossWater -18 Da (Neutral Loss) LossCOOH Fragment B [M+H - HCOOH]+ m/z 72 Parent->LossCOOH -46 Da (Decarboxylation) RingOpen Ring Opening (Azetidine Cleavage) LossWater->RingOpen High Collision Energy LossCOOH->RingOpen Instability

Caption: Figure 2: Proposed ESI+ fragmentation pathway. The transition 118 -> 72 is highly specific to the carboxylic acid moiety attached to the azetidine ring.

Part 5: Validation & Integrity (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against ICH Q2(R2) guidelines.

  • System Suitability Test (SST):

    • Tailing Factor: Must be < 1.5. HILIC columns can tail if ionic interactions are uncontrolled; ensure buffer concentration is at least 10mM.

    • Retention Time Stability:

      
       0.1 min. HILIC requires longer equilibration times than C18. If RT drifts, increase re-equilibration time.
      
  • Linearity & Range:

    • Demonstrate linearity from 0.1% (impurity limit) to 120% of target concentration.

    • 
       should be > 0.995 using 
      
      
      
      weighting (essential for trace impurity analysis).
  • Matrix Effects:

    • Compare the slope of the calibration curve in solvent vs. matrix.

    • Acceptance: Matrix Factor between 0.8 and 1.2. If outside this range, the use of the deuterated IS (

      
      -analog) is mandatory to compensate.
      

References

  • Glawar, A. F., et al. (2013).[4] "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." ChemMedChem. [Link]

  • McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A. [Link]

  • ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation. [Link]

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry. [Link]

Sources

Pharmacokinetic Profiling of 3-Hydroxyazetidine-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The sp³-Enriched Pharmacophore

In modern drug discovery, escaping the "flatland" of sp²-hybridized aromatic rings is a primary strategy for improving pharmacokinetic (PK) properties. The 3-hydroxyazetidine-3-carboxylic acid moiety and its derivatives have emerged as powerful bioisosteres[1]. By introducing a rigid, highly constrained four-membered nitrogenous ring, this moiety provides a defined 3D vector for substituents, generally enhancing aqueous solubility, lowering lipophilicity (LogP), and improving oral bioavailability.

However, the PK profile of this moiety is highly context-dependent. While it serves as a robust structural anchor in approved oncology drugs, specific structural configurations—particularly the free carboxylic acid form—can introduce profound metabolic liabilities, including CYP450-mediated ring opening and irreversible protein adduction[2]. This guide objectively compares the PK performance of azetidine-containing drugs against alternative therapies and provides the experimental frameworks necessary to evaluate their metabolic stability.

Comparative Pharmacokinetics: Marketed Drugs & Clinical Candidates

To understand the utility of the azetidine-3-carboxylic acid core, we must compare its performance across different therapeutic targets and structural contexts. Table 1 summarizes the PK parameters of azetidine-containing compounds versus their non-azetidine alternatives.

Table 1: Pharmacokinetic Comparison of Azetidine-Containing vs. Alternative Therapeutics
Compound / DrugTargetStructural MotifOral Bioavailability (F%)Half-Life (t₁/₂ )Primary ClearanceKey PK Liability / Advantage
Cobimetinib MEK1/23-hydroxyazetidine (amide-linked)~46%44 hCYP3A4 (Hepatic)Advantage: High metabolic stability; sp³-rich core improves solubility[1].
Trametinib MEK1/2Non-azetidine~72%4-5 daysDeacetylationLiability: Extremely long half-life leads to severe drug accumulation.
MRL-A S1P11-benzyl-3-carboxyazetidineModerateShortCYP-mediated activationLiability: Irreversible protein binding via ring-opened imine[2].
3-Azetidinecarboxylic acid SLC6A8Azetidine-3-carboxylic acidHighShortRenalAdvantage: Rigid geometry mimics creatine; high target affinity[3].
RGX-202 (Ompenaclid) SLC6A8Non-azetidine (β-GPA)High~2-4 hRenalAdvantage: Substrate competitive, fast clearance[3].

Key Insight: When the carboxylic acid is converted to an amide or ketone linkage (as in Cobimetinib), the azetidine ring exhibits exceptional metabolic stability[1]. Conversely, when the free carboxylic acid is retained alongside an N-benzyl group (as in the S1P1 agonist MRL-A), it introduces a severe metabolic liability[2]. Furthermore, in the context of creatine transporter (SLC6A8) inhibitors, the rigid backbone of 3-azetidinecarboxylic acid provides a distinct binding advantage over linear bioisosteres like RGX-202[3].

Mechanistic Profiling: The Metabolic Liability of 3-Carboxyazetidines

The most critical PK liability associated with the 1-substituted-3-carboxyazetidine moiety is its potential for metabolic activation. The case study of MRL-A , a potent Sphingosine-1-phosphate-1 (S1P1) receptor agonist, perfectly illustrates this phenomenon[2].

During preclinical PK profiling in rodents, radiolabeled MRL-A exhibited extensive, irreversible binding to liver and kidney proteins. Mechanistic studies revealed that CYP450 enzymes oxidize the azetidine ring, triggering an unprecedented ring-opening cascade. This reaction generates an α,β-unsaturated imine —a "hard" electrophile. Unlike "soft" electrophiles (e.g., quinones) that are easily cleared by glutathione (GSH), this hard electrophile selectively attacks the ε-amino groups of lysine residues on microsomal and mitochondrial proteins, leading to covalent adduction and potential hepatotoxicity[2].

Pathway A 3-Carboxyazetidine Derivative B CYP450 Oxidation A->B Phase I Metabolism C Ring-Opened α,β-Unsaturated Imine B->C Ring Opening D Covalent Protein Adduct (Lysine ε-amino) C->D In Vivo Toxicity E KCN Trapped Metabolite C->E In Vitro Validation

Metabolic activation of azetidine-3-carboxylic acid to a reactive imine.

Experimental Methodology: Self-Validating Reactive Metabolite Profiling

To ensure that a novel 3-hydroxyazetidine-3-carboxylic acid derivative does not suffer from the MRL-A ring-opening liability, drug development professionals must employ a rigorous, self-validating in vitro trapping assay.

Protocol: Hard/Soft Electrophile Trapping Assay

1. Microsomal Incubation (The Biological Matrix)

  • Action: Incubate 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Causality: HLMs contain the full complement of CYP450 enzymes necessary to evaluate Phase I oxidative metabolism.

2. Differential Cofactor Addition (The Self-Validating Control)

  • Action: Split the incubation into two cohorts. To Cohort A, add 1 mM NADPH. To Cohort B, add an equivalent volume of buffer (-NADPH).

  • Self-Validation: NADPH is the obligate electron donor for CYP450s. If reactive adducts appear in Cohort B, the compound is chemically unstable. If they only appear in Cohort A, the reactivity is strictly metabolism-dependent, validating the assay.

3. Dual-Agent Trapping (Mechanistic Differentiation)

  • Action: To both cohorts, add a mixture of 5 mM Glutathione (GSH) and 1 mM Potassium Cyanide (KCN).

  • Causality: GSH is a "soft" nucleophile that traps epoxides and quinones. KCN is a "hard" nucleophile required to trap hard electrophiles like the α,β-unsaturated imines generated by azetidine ring-opening[2]. Relying solely on GSH will result in false negatives for azetidine liabilities.

4. Quenching and Extraction

  • Action: After 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Self-Validation: The internal standard ensures that any lack of signal during mass spectrometry is not due to extraction failure or ion suppression.

5. LC-MS/MS Precursor Ion Scanning

  • Action: Analyze the supernatant using an LTQ-Orbitrap mass spectrometer. Screen for neutral losses of 129 Da (characteristic of GSH adducts) and mass shifts of +27 Da (characteristic of cyano adducts from KCN trapping).

Workflow S1 1. Incubate Test Compound + Liver Microsomes (Causality: Mimics hepatic Phase I metabolism) S2 2. Split into +NADPH and -NADPH Cohorts (Self-Validation: Isolates CYP450-dependent events) S1->S2 S3 3. Add Trapping Agents (GSH & KCN) (Causality: KCN traps hard electrophiles like imines) S2->S3 S4 4. Quench with Ice-Cold Acetonitrile (Self-Validation: Halts enzymatic activity instantly) S3->S4 S5 5. LC-MS/MS Precursor Ion Scanning (Causality: Identifies specific adduct mass shifts) S4->S5

Self-validating experimental workflow for reactive metabolite trapping.

Strategic Structural Modifications to Rescue PK Profiles

If the trapping assay reveals a metabolic liability, medicinal chemists can rescue the pharmacokinetic profile through targeted structural modifications:

  • Carboxylate Derivatization: Converting the free carboxylic acid to an amide or ketone (as successfully executed in the design of Cobimetinib) alters the electron density of the ring, effectively shutting down the CYP-mediated ring-opening cascade while preserving the beneficial sp³ geometry[1].

  • Steric Shielding: Modifying the N-substituent (e.g., replacing an N-benzyl group with a bulkier or more electron-withdrawing moiety) can sterically hinder CYP450 access to the vulnerable α-carbon, improving overall metabolic half-life.

By understanding the delicate balance between the structural advantages of the 3-hydroxyazetidine-3-carboxylic acid moiety and its potential metabolic pitfalls, researchers can engineer highly potent, selective, and pharmacokinetically robust therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.1

  • Metabolic Activation and Major Protein Target of a 1-Benzyl-3-carboxyazetidine Sphingosine-1-phosphate-1 Receptor Agonist. ACS Publications.2

  • Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8. ACS Publications.3

Sources

Navigating the Gatekeeper: Evaluating Blood-Brain Barrier Permeability of Azetidine Analogs vs. Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of central nervous system (CNS) drug discovery, I frequently encounter a critical bottleneck: achieving sufficient blood-brain barrier (BBB) penetration without falling victim to active efflux mechanisms. Historically, medicinal chemists have relied heavily on pyrrolidine and piperidine rings to introduce basic centers for target engagement. However, these traditional scaffolds often suffer from high lipophilicity and high basicity (pKa > 9), making them prime substrates for P-glycoprotein (P-gp) efflux transporters[1].

Enter the azetidine ring. This four-membered, nitrogen-containing heterocycle has transitioned from a synthetic curiosity to a privileged motif in neurotherapeutics. By objectively comparing azetidine analogs to their 5- and 6-membered counterparts, this guide will elucidate the mechanistic advantages of the azetidine scaffold and provide a self-validating experimental framework for evaluating BBB permeability.

Mechanistic Insight: The Causality of Azetidine's Superiority

Why do azetidine analogs consistently outperform pyrrolidines and piperidines in CNS multiparameter optimization (CNS MPO) scoring[2]? The answer lies in the intersection of thermodynamics and transporter biology:

  • Conformational Rigidity and Entropic Penalty : The strained four-membered ring restricts the number of rotatable bonds. When a molecule partitions from an aqueous environment into the lipid bilayer of the BBB, it must adopt a specific conformation. The pre-organized rigidity of azetidine minimizes the entropic penalty of this transition compared to the highly flexible piperidine ring[3][4].

  • Tuning pKa to Evade P-gp : P-gp (MDR1) actively extrudes xenobiotics from the brain endothelium. A primary recognition motif for P-gp is a strong basic amine that is fully protonated at physiological pH (7.4). By utilizing the azetidine scaffold—often in conjunction with electron-withdrawing groups like fluorine—we can subtly depress the pKa of the basic center to an optimal range (~8.4). This reduces the fraction of protonated species just enough to evade P-gp recognition while maintaining target affinity[1][4].

  • Reduced Lipophilic Bulk : Replacing a pyrrolidine with an azetidine removes a methylene unit, simultaneously lowering molecular weight and lipophilicity (cLogP). This structural truncation directly correlates with improved passive diffusion and reduced microsomal clearance[2][3].

Comparative Performance Data

To illustrate these principles, let us examine a representative dataset derived from the optimization of neuronal nitric oxide synthase (nNOS) inhibitors, where the tail amine was systematically varied to enhance brain penetration[1][4].

Scaffold TypeRing SizeCalculated pKaPAMPA-BBB (

cm/s)
MDCK-MDR1 Efflux Ratio (ER)BBB Penetration Profile
Piperidine 6-membered~9.86.2> 10.0Poor (High P-gp Efflux)
Pyrrolidine 5-membered~9.28.55.9Moderate (P-gp Substrate)
Azetidine 4-membered~8.416.30.8Excellent (CNS Permeable)

Table 1: Comparative permeability and efflux data for matched molecular pairs. The azetidine analog achieves a highly favorable Efflux Ratio (ER < 2.0), indicating it is not a P-gp substrate, alongside superior passive permeability[1][4].

Experimental Workflow for BBB Evaluation

To ensure scientific integrity, we employ a tiered, self-validating workflow. We begin with high-throughput passive diffusion assays before progressing to complex cell-based active transport models.

G A In Silico Profiling (pKa, cLogP, TPSA) B PAMPA-BBB Assay (Passive Diffusion) A->B  Optimal Physicochemical Space C MDCK-MDR1 Assay (Active Efflux / P-gp) B->C  Pe > 10 x 10⁻⁶ cm/s F1 Structural Optimization (e.g., Azetidine substitution) B->F1  Low Passive Permeability D In Vivo Brain PK (Kp,uu Determination) C->D  Efflux Ratio (ER) < 2.0 C->F1  High P-gp Efflux (ER > 2.0) F1->A

Tiered workflow for evaluating blood-brain barrier permeability of CNS candidates.

Self-Validating Experimental Protocols
Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay isolates passive transcellular diffusion. We use porcine brain lipid to closely mimic the specific lipid composition of the BBB[1][5].

  • Membrane Preparation : Coat the porous filter membrane of the donor plate (e.g., 0.45 µm pore size) with 4 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor Solution : Dilute the azetidine test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.

  • Acceptor Solution : Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation : Assemble the sandwich plate and incubate at 37°C for 180 minutes without agitation to maintain the unstirred water layer.

  • Quantification & Validation : Separate the plates and quantify compound concentration in both compartments using LC-MS/MS.

    • Self-Validation Step : Co-incubate with Lucifer Yellow (a paracellular leak marker). If the Lucifer Yellow

      
       exceeds 
      
      
      
      cm/s, the artificial membrane is compromised, and the data point must be discarded.
Protocol 2: MDCK-MDR1 Bidirectional Transport Assay

While Caco-2 is standard for intestinal absorption, MDCK cells transfected with the human MDR1 gene (encoding P-gp) form tighter junctions, making them a superior surrogate for the BBB[5][6].

  • Cell Culture : Seed MDCK-MDR1 cells onto microporous polycarbonate membrane inserts in a 24-well Transwell plate. Culture for 4-5 days in a CO2 incubator at 37°C to establish a confluent, polarized monolayer[5][6].

  • Monolayer Integrity Validation : Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm² to ensure paracellular leakiness will not confound transcellular transport data[5][6].

  • Dosing (Bidirectional) :

    • Apical to Basolateral (A→B): Add 10 µM test compound to the Apical chamber; add blank transport buffer (HBSS) to the Basolateral chamber.

    • Basolateral to Apical (B→A): Add 10 µM test compound to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Incubation : Incubate for 90-120 minutes at 37°C[5][6].

  • Sampling & Analysis : Collect aliquots from the receiver chambers and quantify via LC-MS/MS. Calculate the apparent permeability (

    
    ) for both directions.
    
  • Efflux Ratio (ER) Calculation :

    
    .
    
    • Self-Validation Step : Run a parallel control group with a known P-gp inhibitor (e.g., 10 µM Cyclosporin A or Verapamil). If the ER of the test compound drops to ~1.0 in the presence of the inhibitor, P-gp mediated active efflux is definitively confirmed[6].

Conclusion

The strategic replacement of pyrrolidine or piperidine rings with azetidine analogs represents a masterclass in rational drug design. By simultaneously lowering the entropic penalty of membrane insertion and tuning the basicity to evade P-gp, azetidines unlock the CNS space for previously impermeable pharmacophores. When validated through rigorous, self-correcting PAMPA-BBB and MDCK-MDR1 workflows, these analogs consistently demonstrate superior brain penetrance.

References
  • Do, H. T., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." PMC. URL:[Link]

  • AxisPharm. "MDCK-MDR1 Permeability Assay." AxisPharm. URL: [Link]

  • Metcalfe, et al. "Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure." PMC. URL:[Link]

Sources

A Comparative Guide to the Structural Validation of 3-Hydroxyazetidine-3-carboxylic Acid via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel small molecules is a cornerstone of successful development. 3-Hydroxyazetidine-3-carboxylic acid, a constrained non-proteinogenic amino acid, represents a valuable scaffold in medicinal chemistry due to its unique conformational properties. Its incorporation into peptide-based therapeutics or as a standalone pharmacophore necessitates rigorous structural validation. This guide provides an in-depth, comparative analysis of the structural validation of 3-Hydroxyazetidine-3-carboxylic acid using Infrared (IR) spectroscopy, a powerful and accessible technique for functional group identification. We will explore the expected vibrational signatures of this molecule and compare them with those of structurally related and commonly encountered cyclic amino acids, L-proline and L-hydroxyproline, providing a robust framework for its characterization.

The Imperative of Structural Integrity in Drug Development

The three-dimensional arrangement of atoms in a molecule dictates its biological activity. For a molecule like 3-Hydroxyazetidine-3-carboxylic acid, the presence and orientation of the hydroxyl and carboxylic acid functionalities on the strained four-membered azetidine ring are critical for its intended interactions with biological targets. Any deviation from the expected structure could lead to a loss of efficacy, altered pharmacology, or unforeseen toxicity. IR spectroscopy serves as a first-line analytical technique to confirm the presence of key functional groups, thereby providing a rapid and reliable assessment of molecular integrity.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The acquisition of a clean and interpretable IR spectrum is paramount. The following protocol outlines a standard procedure for the analysis of a solid sample like 3-Hydroxyazetidine-3-carboxylic acid using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is recommended.

Sample Preparation:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue. Allow the crystal to air dry completely. Record a background spectrum of the empty ATR setup. This is a critical step to subtract the spectral contributions of the atmosphere (primarily CO2 and water vapor).

  • Sample Application: Place a small amount (typically 1-2 mg) of the dry, powdered 3-Hydroxyazetidine-3-carboxylic acid onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition might involve the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

The causality behind these steps is rooted in maximizing the interaction of the infrared beam with the sample while minimizing interference. The background scan provides a baseline, ensuring that the final spectrum is solely representative of the sample. Proper sample contact with the ATR crystal is crucial for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Collect Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process and Analyze Spectrum Acquire_Spectrum->Process_Data

Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.

Spectral Analysis: A Comparative Approach

The IR spectrum of 3-Hydroxyazetidine-3-carboxylic acid is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. In the solid state, amino acids exist as zwitterions, which will influence the observed frequencies. We will compare the predicted spectrum with the known spectral features of L-proline and L-hydroxyproline to highlight the unique vibrational signatures of the target molecule.

G cluster_mol 3-Hydroxyazetidine-3-carboxylic acid mol

Caption: Structure of 3-Hydroxyazetidine-3-carboxylic acid.

1. The O-H and N-H Stretching Region (3500-2500 cm⁻¹):

  • 3-Hydroxyazetidine-3-carboxylic acid (Predicted): This region will be dominated by a very broad and strong absorption band centered around 3200-2500 cm⁻¹. This broadness is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[1][2][3] Overlapping with this will be the N-H stretching vibration of the secondary amine in the azetidine ring, which typically appears as a medium to weak band in the 3300-3500 cm⁻¹ range. The presence of the tertiary hydroxyl group will also contribute to the broadness of the O-H absorption.

  • L-Proline: As a secondary amino acid, proline in its zwitterionic form exhibits a broad absorption in the 3200-2500 cm⁻¹ region due to the N-H⁺ stretching vibrations of the ammonium group.

  • L-Hydroxyproline: Similar to proline, hydroxyproline will show a broad N-H⁺ stretch. Additionally, the O-H stretch of the hydroxyl group will contribute to a broad absorption, typically in the 3500-3200 cm⁻¹ range.[4]

Key Differentiator: The presence of a distinct, very broad O-H band characteristic of a carboxylic acid in 3-Hydroxyazetidine-3-carboxylic acid will be a primary distinguishing feature.

2. The Carbonyl (C=O) Stretching Region (1800-1600 cm⁻¹):

  • 3-Hydroxyazetidine-3-carboxylic acid (Predicted): A strong and sharp absorption band is expected between 1725 and 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid group.[1][2] In the zwitterionic form, this may be shifted to the 1650-1550 cm⁻¹ region as the asymmetric stretch of the carboxylate anion (COO⁻).

  • L-Proline and L-Hydroxyproline: In their zwitterionic forms, these amino acids do not have a traditional C=O stretch from a carboxylic acid. Instead, they exhibit a strong absorption band around 1630-1590 cm⁻¹ due to the asymmetric stretching of the carboxylate group (COO⁻).

Key Differentiator: The position of the carbonyl/carboxylate absorption will be a critical indicator. A peak closer to 1700 cm⁻¹ would suggest a significant population of the non-zwitterionic form, while a peak in the 1650-1550 cm⁻¹ range confirms the zwitterionic structure, which is more likely in the solid state.

3. The Fingerprint Region (1500-600 cm⁻¹):

This region contains a wealth of information from various bending and stretching vibrations, providing a unique "fingerprint" for the molecule.

  • 3-Hydroxyazetidine-3-carboxylic acid (Predicted):

    • C-O Stretching: A strong band between 1320-1210 cm⁻¹ is expected from the C-O stretch of the carboxylic acid, and another in the 1150-1050 cm⁻¹ range from the C-O stretch of the tertiary alcohol.[2][5]

    • N-H Bending: A medium intensity band around 1650-1580 cm⁻¹ can be attributed to N-H bending.

    • Azetidine Ring Vibrations: The four-membered ring will have characteristic ring puckering and breathing vibrations. While specific assignments are complex, absorptions in the 1000-800 cm⁻¹ region can be tentatively assigned to these modes. Studies on azetidine derivatives show C-N stretching in the 1242 cm⁻¹ region and other ring-related bands at lower wavenumbers.[3]

  • L-Proline and L-Hydroxyproline:

    • COO⁻ Symmetric Stretching: A medium to strong band is typically observed around 1450-1360 cm⁻¹.

    • CH₂ Bending: Scissoring and wagging vibrations of the methylene groups in the pyrrolidine ring appear in the 1470-1430 cm⁻¹ and 1380-1300 cm⁻¹ regions, respectively.[1]

    • C-N Stretching: This vibration is often found in the 1200-1020 cm⁻¹ range.

    • Hydroxyproline C-O Stretching: A band around 1100-1000 cm⁻¹ is characteristic of the secondary alcohol's C-O stretch.

Comparative Data Summary

Vibrational Mode3-Hydroxyazetidine-3-carboxylic acid (Predicted, cm⁻¹)L-Proline (Experimental, cm⁻¹)L-Hydroxyproline (Experimental, cm⁻¹)
O-H Stretch (Carboxylic Acid)3200-2500 (very broad, strong)N/AN/A
O-H Stretch (Alcohol)Overlaps with COOH O-HN/A~3500-3200 (broad)
N-H Stretch (Amine/Ammonium)~3300-3500 (medium)~3200-2500 (broad)~3200-2500 (broad)
C=O Stretch (Carboxylic Acid)~1725-1700 (strong, sharp)N/AN/A
COO⁻ Asymmetric Stretch~1650-1550 (strong)~1630-1590 (strong)~1630-1590 (strong)
C-O Stretch (Carboxylic Acid)~1320-1210 (strong)N/AN/A
C-O Stretch (Alcohol)~1150-1050 (strong)N/A~1100-1000 (strong)
Azetidine/Pyrrolidine Ring Modes~1000-800~1470-1300 (CH₂ bends)~1470-1300 (CH₂ bends)

Conclusion

Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for the initial structural validation of 3-Hydroxyazetidine-3-carboxylic acid. By understanding the expected vibrational frequencies of its key functional groups—the hydroxyl, carboxylic acid, and azetidine ring—and comparing them to well-characterized analogs like L-proline and L-hydroxyproline, researchers can confidently confirm the identity and integrity of this important synthetic building block. The presence of a very broad O-H stretch from the carboxylic acid, a strong carbonyl absorption, and characteristic C-O stretching bands, in conjunction with the unique fingerprint of the azetidine ring, provides a definitive spectral signature for 3-Hydroxyazetidine-3-carboxylic acid. This foundational analytical step is crucial for ensuring the quality and reliability of subsequent research and development efforts in the pharmaceutical sciences.

References

  • Chican, I. E., Varasteanu, D., Oproiu, L. C., & Doncea, S. M. (n.d.). FTIR spectra of palmitoyl hydroxyproline and raw materials. ResearchGate. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Mary, Y. S., Ushakumari, L., Harikumar, B., Varghese, H. T., & Panicker, C. Y. (2009). FT-IR, FT-Raman and SERS Spectra of L-Proline. Journal of the Iranian Chemical Society, 6(1), 138-144.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2), 12-21.
  • PubChem. (n.d.). Azetidine-3-carboxylic acid. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our work with novel compounds like 3-Hydroxyazetidine-3-carboxylic acid is critical. This non-proteinogenic amino acid and its derivatives are valuable building blocks in medicinal chemistry.[1][2][3] However, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper chemical waste management can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Hydroxyazetidine-3-carboxylic acid and its common salt forms (e.g., hydrochloride). The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Hazard Assessment and Risk Mitigation

Before any disposal activities, a thorough understanding of the compound's hazards is essential. While 3-Hydroxyazetidine-3-carboxylic acid itself has limited specific data, the hazards are well-documented for its frequently used hydrochloride salt. This information should be considered representative for risk assessment purposes.

1.1. Hazard Identification

The primary hazards associated with 3-Hydroxyazetidine-3-carboxylic acid and its salts are related to irritation and acute toxicity.[4] Always consult the Safety Data Sheet (SDS) for the specific material you are using.

Hazard Category GHS Hazard Statement Description Common Sources
Acute Oral Toxicity H302: Harmful if swallowedIngestion of the substance can cause adverse health effects.[4]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the skin can cause irritation, redness, or inflammation.[4][5]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationDirect contact with the eyes can result in serious irritation or damage.[4][5]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust may irritate the respiratory system.[4]

1.2. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following equipment must be worn when handling or disposing of this chemical.[4][6][7][8]

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards.Protects against splashes and airborne dust particles entering the eyes.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection For operations generating dust, use a NIOSH-approved N95 or EN 143 P1 particulate respirator.Prevents inhalation of airborne particles that can cause respiratory tract irritation.[7][8]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for chemical disposal is waste segregation at the source. Never mix different types of chemical waste unless explicitly instructed by your institution's environmental health and safety (EHS) office.[9][10] The disposal of 3-Hydroxyazetidine-3-carboxylic acid falls under the category of solid chemical waste.

Step 1: Designate a Waste Container

  • Select the Right Container: Use a chemically compatible, sealable container for solid waste. A high-density polyethylene (HDPE) container with a screw cap is a suitable choice.[9] The container must be clean, dry, and in good condition.

  • Avoid Contamination: Never use a container that previously held an incompatible chemical, such as a strong oxidizing agent.[8][11]

Step 2: Initial Labeling

  • Immediate Identification: As soon as you designate a container for waste, label it clearly.[10][12]

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Hydroxyazetidine-3-carboxylic acid" (and specify if it's the HCl salt)

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

Step 3: Waste Accumulation

  • Transferring Waste: Carefully transfer the solid waste into the designated container using a chemically compatible scoop or spatula.

  • Avoid Dust Generation: Perform this transfer in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[4][6][7]

  • Keep Container Closed: The waste container must be kept securely sealed at all times, except when adding waste.[13] This prevents accidental spills and the release of dust.

Step 4: Managing Contaminated Materials

  • PPE Disposal: Used gloves and disposable lab wear contaminated with the chemical should be placed in the same hazardous waste container.

  • Contaminated Labware: Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol), and the rinsate collected as hazardous liquid waste. Empty, triple-rinsed containers may be disposed of as regular trash after the label has been defaced.[13]

Step 5: Final Disposal and Pickup

  • Do Not Overfill: Fill the container to no more than 75-80% of its capacity to prevent spills.[12]

  • Finalize Label: Once the container is full, complete the hazardous waste tag with all required information.

  • Store Safely: Store the sealed and labeled waste container in a designated, secure secondary containment area, away from incompatible materials, until it is collected by your institution's EHS department or a licensed waste disposal contractor.[12][13]

  • Prohibited Actions: Under no circumstances should 3-Hydroxyazetidine-3-carboxylic acid be disposed of down the drain or in regular trash.[6][14] Discharge into the environment must be avoided.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxyazetidine-3-carboxylic acid.

G Workflow for 3-Hydroxyazetidine-3-carboxylic Acid Disposal cluster_prep Preparation cluster_accum Accumulation cluster_disposal Final Disposal start Waste Generated (Solid 3-Hydroxyazetidine-3-carboxylic acid) get_container Obtain a compatible, sealable waste container (e.g., HDPE) start->get_container label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazards Start Date get_container->label_container add_waste Add waste to container in a fume hood label_container->add_waste close_container Keep container securely closed when not adding waste add_waste->close_container container_check Is container >75% full? container_check->add_waste No finalize_label Finalize waste tag with all required information container_check->finalize_label Yes close_container->container_check store_waste Store sealed container in a designated secondary containment area finalize_label->store_waste request_pickup Arrange for pickup by licensed waste disposal contractor / EHS store_waste->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for handling 3-Hydroxyazetidine-3-carboxylic acid waste.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed response plan is crucial.

4.1. Minor Spill (Solid)

  • Ensure Safety: Wear all required PPE (goggles, lab coat, gloves, and respirator).[6]

  • Containment: Prevent the dust from spreading. Avoid using air hoses for cleaning.[4]

  • Cleanup: Carefully sweep or vacuum up the spilled material.[4][6] Use cleaning procedures that do not generate dust.[4]

  • Disposal: Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area with soap and water.[6]

4.2. Accidental Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5][6][8]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call a poison center or doctor.[4][6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[6][8]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4][8]

In all cases of significant exposure, consult a physician and provide them with the Safety Data Sheet for the chemical.[6]

References

  • Safety Data Sheet for 1-Cbz-Azetidine-3-carboxylic acid. (2018). Acros PharmaTech Limited.
  • 3 - Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. (n.d.).
  • Safety Data Sheet for an unspecified chemical. (2025). Merck Millipore. [URL not directly available, general principles cited]
  • Safety Data Sheet for Amino Acid Standard. (2024). [URL not directly available, general principles cited]
  • 3-Hydroxyazetidine Carboxylic Acids. (2013). Aapptec Peptides. [Link]

  • Effective Laboratory Waste Management Tips. (2025). Environmental Marketing. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab. [Link]

  • Safety Data Sheet. (n.d.). Fisher Scientific. [URL not directly available, general principles cited]
  • Strategies for chemical waste management in CSIR-IIP. (n.d.). [URL not directly available, general principles cited]
  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. [URL not directly available, general principles cited]
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • 3-hydroxyazetidine-3-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 3-Hydroxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

3-Hydroxyazetidine-3-carboxylic acid (CAS: 105505-10-8) is a functionalized amino acid derivative often used as a scaffold in peptidomimetic drug design. While often categorized under generic "Irritant" classifications, its zwitterionic nature and azetidine ring strain dictate a safety protocol that exceeds standard laboratory baselines.

The Core Hazard: The primary risk is not just acute toxicity, but sensitization and mucous membrane inflammation caused by fine particulate dust during weighing and transfer. As a strained cyclic amine, it possesses higher reactivity than linear amino acids.

Immediate Action Required:

  • Zero-Inhalation Policy: All solid handling must occur inside a certified chemical fume hood or powder containment balance enclosure.

  • Glove Protocol: Standard latex gloves are insufficient . Use Nitrile (minimum 0.11 mm) for incidental contact.

  • Eye Defense: Safety glasses are the minimum; unvented goggles are required if working with >500 mg of fine powder.

Part 2: Hazard Analysis & Risk Assessment[1]

To select the correct PPE, we must understand the "Why" behind the hazard. This compound combines an acidic carboxylic group and a basic secondary amine within a strained four-membered ring.

Chemical Hazard Profile
Hazard TypeClassification (GHS/Inferred)Mechanism of Action
Respiratory STOT SE 3 (H335) Fine dust inhalation triggers inflammatory response in alveolar tissue due to pH imbalance and amine reactivity.
Ocular Eye Irrit. 2 (H319) High solubility in lacrimal fluid leads to rapid localized pH spikes, causing stinging and potential corneal clouding.
Dermal Skin Irrit. 2 (H315) Prolonged contact can defat skin and cause contact dermatitis.
Reactivity Ring Strain The azetidine ring is susceptible to ring-opening in the presence of strong nucleophiles or oxidizers, potentially releasing toxic byproducts.

Part 3: Technical PPE Specifications

Do not rely on generic "wear gloves" advice. The following specifications are based on permeation resistance against organic amines and acids.

Hand Protection Strategy
  • Material: Nitrile Rubber (NBR).

  • Justification: Latex degrades rapidly when exposed to organic amines. Nitrile provides superior chemical resistance and puncture protection against spatulas/glassware.

  • Glove Selection Matrix:

TaskGlove TypeThicknessEst. Breakthrough Time
General Handling (Vials/Closed)Disposable Nitrile0.11 mm (4 mil)> 480 min (Solids)
Weighing / Transfer Disposable Nitrile0.11 mm (4 mil)> 60 min (Solution)
Spill Cleanup Extended Cuff Nitrile0.20 mm (8 mil)> 240 min (Solution)
Synthesis / Heating Thermal + Nitrile LinerN/AN/A
Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier (If hood unavailable): NIOSH N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.

  • Eye Protection:

    • Standard: ANSI Z87.1 Safety Glasses with side shields.

    • High Risk (Dust generation): Indirectly vented chemical splash goggles.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Define Task Solid Handling Solid (Powder/Crystal) Start->Solid Liquid Handling Solution (Dissolved) Start->Liquid Quantity Quantity > 100 mg? Solid->Quantity Level1 Level 1 PPE: Safety Glasses + 4mil Nitrile + Lab Coat Liquid->Level1 Hood Fume Hood Available? Quantity->Hood Yes Quantity->Level1 No Level2 Level 2 PPE: Splash Goggles + 4mil Nitrile + Fume Hood Required Hood->Level2 Yes Level3 Level 3 PPE: N95 Respirator + Goggles + Double Nitrile Gloves Hood->Level3 No (Critical Warning)

Figure 1: PPE Selection Decision Matrix based on physical state and quantity.

Part 4: Operational Protocols (SOPs)

Protocol A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transition from the stock container to the balance.

  • Static Control: Amino acids are prone to static charge, causing powder to "jump." Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

  • The "Draft Shield" Technique:

    • Place the analytical balance inside the fume hood.

    • If vibrations prevent this, use a powder containment hood or a "still air box" specifically for weighing.

    • Never weigh this compound on an open benchtop.

  • Transfer:

    • Loosen the cap of the stock bottle inside the hood.

    • Transfer the required amount to a tared vial.

    • Cap the vial immediately before removing it from the hood.

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust residues.

Protocol B: Solubilization
  • Solvent Choice: Water, Methanol, or DMSO.

  • Exotherm Check: While mild, dissolving amino acids can be slightly exothermic. Add solvent slowly.

  • Labeling: Immediately label the solution with "Caution: Irritant - Azetidine Derivative."

Part 5: Disposal & Emergency Response

Waste Management Workflow

Do not treat this as general trash.[1][2] The azetidine ring requires thermal destruction to prevent environmental accumulation.

Disposal Classification:

  • RCRA Code (US): Not specifically listed, but treat as D001 (Ignitable) if in organic solvent or Toxic Organic Waste .

  • Segregation: Segregate from strong oxidizers (e.g., nitric acid) to prevent ring-opening oxidation reactions.

Disposal_Workflow Waste Waste Generation Type Liquid or Solid? Waste->Type LiquidRoute Liquid Waste (Solvent + Compound) Type->LiquidRoute Liquid SolidRoute Solid Waste (Spill Debris/Gloves) Type->SolidRoute Solid Container1 Halogenated/Non-Halogenated Organic Waste Stream LiquidRoute->Container1 Container2 Solid Hazardous Waste Bin SolidRoute->Container2 Destruction High-Temp Incineration (>1000°C) Container1->Destruction Container2->Destruction

Figure 2: Waste Disposal Workflow ensuring thermal destruction.

Emergency Spills
  • Evacuate the immediate area if dust is airborne.[1][3]

  • Don PPE: Goggles, N95 respirator, and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation).

  • Clean: Wipe up the powder using the wet towel. Clean the surface with a mild detergent followed by water.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11230043, 3-Hydroxyazetidine-3-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

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